Chromous sulfate
Description
Properties
Key on ui mechanism of action |
Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |
|---|---|
CAS No. |
13825-86-0 |
Molecular Formula |
CrO4S |
Molecular Weight |
148.06 g/mol |
IUPAC Name |
chromium(2+);sulfate |
InChI |
InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
RYPRIXSYXLDSOA-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Cr+2] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Cr+2] |
Other CAS No. |
13825-86-0 |
Related CAS |
10101-53-8 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Chromous Sulfate: Chemical Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromous sulfate (B86663), or chromium(II) sulfate, is an inorganic compound with significant applications as a specialized reducing agent in organic synthesis. This guide provides a comprehensive overview of its chemical formula, molecular and crystal structure, physicochemical properties, and detailed experimental protocols for its synthesis. All quantitative data is summarized in structured tables for ease of reference, and key structural features are visualized using Graphviz diagrams.
Chemical Formula and Hydrates
The chemical formula for anhydrous chromous sulfate is CrSO₄ .[1] However, it is more commonly encountered in its hydrated forms, CrSO₄·n H₂O. The most stable and well-characterized hydrate (B1144303) is the pentahydrate, CrSO₄·5H₂O , which presents as a blue crystalline solid.[1][2] Other known hydrates include the trihydrate and monohydrate.
Molecular and Crystal Structure
Coordination Geometry
In aqueous solutions, the chromium(II) ion in this compound forms a metal aquo complex, likely with six water ligands. In the solid state, the crystal structures of this compound hydrates are analogous to the corresponding hydrates of copper(II) sulfate.[1]
The central chromium(II) ion in these compounds exhibits an octahedral coordination geometry . It is coordinated to six oxygen atoms, which are provided by a combination of water molecules and sulfate ligands.[1]
Crystal Structure of this compound Pentahydrate (CrSO₄·5H₂O)
The crystal structure of this compound pentahydrate has been determined by X-ray diffraction. It crystallizes in the triclinic system with the space group P1.[2] A key feature of its structure is the Jahn-Teller distortion , which is a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its degeneracy. This effect is also observed in copper(II) complexes and results in a tetragonally elongated octahedral geometry around the Cr(II) center.[2] This distortion leads to two longer axial Cr-O bonds and four shorter equatorial Cr-O bonds.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound and its pentahydrate.
| Property | Value |
| Chemical Formula | CrSO₄ (anhydrous), CrSO₄·5H₂O (pentahydrate) |
| Molar Mass | 148.05 g/mol (anhydrous), 238.13 g/mol (pentahydrate)[1] |
| Appearance | Blue crystalline solid (pentahydrate)[1] |
| Solubility in Water | 21 g/100 mL (0 °C, pentahydrate)[1] |
| Crystal System | Triclinic (pentahydrate)[2] |
| Space Group | P1 (pentahydrate)[2] |
| Unit Cell Parameters (pentahydrate) [2] | a = 6.1864(6) Å, b = 10.9161(8) Å, c = 6.0289(6) Å |
| α = 82.274°, β = 107.778°, γ = 102.747° | |
| Unit Cell Volume (pentahydrate) | 377.16(6) ų[2] |
| Cr-O Bond Lengths (pentahydrate) [2] | Axial: ~2.08 Å, Equatorial: ~1.98 Å |
Experimental Protocols
Synthesis of this compound Pentahydrate
Several methods can be employed for the synthesis of this compound. Due to the susceptibility of Cr(II) to oxidation by air, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Method 1: Reaction of Chromium Metal with Sulfuric Acid
This is a direct method for producing this compound.
-
Reactants:
-
Chromium metal (powder or filings)
-
Dilute sulfuric acid (e.g., 2 M)
-
-
Procedure:
-
In a flask equipped with a gas outlet to vent hydrogen, add an excess of chromium metal to the dilute sulfuric acid. The reaction should be performed in a fume hood.
-
The reaction proceeds with the evolution of hydrogen gas: Cr(s) + H₂SO₄(aq) + 5H₂O(l) → CrSO₄·5H₂O(s) + H₂(g)[1]
-
Allow the reaction to proceed until the evolution of hydrogen ceases. The solution will turn a characteristic blue color.
-
Filter the solution to remove unreacted chromium metal.
-
The blue solution of this compound can be used directly or the pentahydrate salt can be crystallized by carefully concentrating the solution under reduced pressure and cooling.
-
The resulting blue crystals should be washed with deoxygenated water and then a suitable solvent like ethanol, and dried under vacuum.
-
Method 2: Reduction of Chromium(III) Sulfate
This compound can also be prepared by the reduction of a chromium(III) salt.
-
Reactants:
-
Chromium(III) sulfate
-
Zinc metal (dust or granules)
-
Dilute sulfuric acid
-
-
Procedure:
-
Dissolve chromium(III) sulfate in dilute sulfuric acid.
-
Add zinc metal to the solution. The zinc will reduce the Cr(III) to Cr(II).
-
The progress of the reduction is indicated by a color change from the green or violet of Cr(III) to the blue of Cr(II).
-
Once the reduction is complete, the excess zinc can be removed by filtration.
-
The resulting this compound solution can be used as is or the pentahydrate can be crystallized as described in Method 1.
-
Mandatory Visualization
Caption: Distorted octahedral coordination of the Cr(II) ion.
References
A Technical Guide to the Synthesis of Chromium(II) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for chromium(II) sulfate (B86663) (CrSO₄), a versatile and reactive inorganic compound. Due to its strong reducing properties, chromium(II) sulfate and its solutions are valuable reagents in various chemical transformations. However, its sensitivity to air oxidation necessitates careful handling and specific synthetic protocols to ensure high purity and yield. This document details the most common and effective methods for its preparation, including reaction parameters, and experimental procedures.
Core Synthesis Pathways
The synthesis of chromium(II) sulfate is primarily achieved through two main routes: the direct reaction of chromium metal with sulfuric acid and the reduction of a chromium(III) sulfate solution. The choice of method often depends on the available starting materials, desired scale, and purity requirements.
Reaction of Chromium Metal with Sulfuric Acid
This method offers a direct route to chromium(II) sulfate, typically as its hydrated form, by dissolving chromium metal in aqueous sulfuric acid.[1][2][3] The reaction proceeds with the evolution of hydrogen gas and the formation of a characteristic bright blue solution of the chromium(II) aquo complex.
Reaction: Cr(s) + H₂SO₄(aq) + 5H₂O(l) → CrSO₄·5H₂O(s) + H₂(g)[1]
Experimental Protocol:
-
Apparatus: A two-necked round-bottom flask equipped with a gas inlet (for inert gas) and a condenser is recommended. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the chromium(II) ions.
-
Reagents:
-
Chromium metal (powder or filings)
-
Dilute sulfuric acid (e.g., 2 M)
-
-
Procedure:
-
Place the chromium metal in the round-bottom flask.
-
Purge the flask with an inert gas for 10-15 minutes to remove any oxygen.
-
Slowly add the dilute sulfuric acid to the flask while maintaining a gentle flow of inert gas.
-
The reaction will commence, evidenced by the evolution of hydrogen gas and the formation of a blue solution. Gentle heating may be applied to increase the reaction rate, but care must be taken to control the hydrogen evolution.
-
Continue the reaction until the chromium metal has completely dissolved.
-
The resulting blue solution is a solution of chromium(II) sulfate. To isolate the solid pentahydrate (CrSO₄·5H₂O), the solution can be carefully concentrated by evaporation under reduced pressure and cooled to induce crystallization.
-
The blue crystals should be filtered, washed with deoxygenated water, followed by ethanol (B145695) and ether, and dried under vacuum.
-
Reduction of Chromium(III) Sulfate
This is a widely used method that involves the reduction of a readily available chromium(III) sulfate solution to chromium(II) sulfate using a suitable reducing agent. Zinc, particularly amalgamated zinc, is the most common reducing agent for this purpose.[1]
Reaction: Cr₂(SO₄)₃(aq) + Zn(s) → 2CrSO₄(aq) + ZnSO₄(aq)
Experimental Protocol:
-
Apparatus: A Jones reductor, which is a glass column packed with amalgamated zinc, is ideal for this preparation on a laboratory scale. Alternatively, the reduction can be carried out in a flask under an inert atmosphere.
-
Reagents:
-
Chromium(III) sulfate hydrate (B1144303) (e.g., Cr₂(SO₄)₃·18H₂O)
-
Granular zinc
-
Mercury(II) chloride (for amalgamation, handle with extreme care due to toxicity)
-
Dilute sulfuric acid
-
-
Procedure for Zinc Amalgamation (Jones Reductor Preparation):
-
Wash granular zinc with dilute sulfuric acid to clean the surface.
-
In a fume hood, treat the cleaned zinc with a dilute solution of mercury(II) chloride for a few minutes.
-
Decant the mercury(II) chloride solution (dispose of as hazardous waste) and wash the amalgamated zinc thoroughly with distilled water.
-
-
Reduction Procedure:
-
Prepare a solution of chromium(III) sulfate in dilute sulfuric acid.
-
If using a Jones reductor, pass the chromium(III) sulfate solution through the column packed with amalgamated zinc. The effluent will be a bright blue solution of chromium(II) sulfate.
-
If performing the reduction in a flask, add the chromium(III) sulfate solution to a flask containing amalgamated zinc under an inert atmosphere. Stir the mixture until the solution turns from the characteristic green or violet of Cr(III) to the bright blue of Cr(II).
-
The resulting chromium(II) sulfate solution can be used directly for subsequent reactions or the solid can be isolated by crystallization as described in the previous method.
-
Quantitative Data Summary
| Synthesis Pathway | Reactants | Typical Yield | Purity | Reaction Time | Key Conditions |
| Reaction with Metal | Chromium Metal, Sulfuric Acid | Moderate to High | Good | Several hours | Inert atmosphere, gentle heating |
| Reduction of Cr(III) | Chromium(III) Sulfate, Zinc | High | Good to Excellent | 1-2 hours | Inert atmosphere, amalgamated zinc |
Note: The quantitative data presented are typical ranges and can vary based on specific experimental conditions and scale.
Logical Relationship of Synthesis Pathways
The following diagram illustrates the relationship between the starting materials and the final product in the synthesis of chromium(II) sulfate.
Experimental Workflow for Reduction Pathway
The following diagram outlines the typical workflow for the synthesis of chromium(II) sulfate via the reduction of chromium(III) sulfate.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Chromous Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromous sulfate (B86663), with the chemical formula CrSO₄, is an inorganic compound notable for its distinct sky-blue color in its hydrated form and its potent reducing properties. As the divalent salt of chromium, it stands in contrast to the more common trivalent chromic sulfate (Cr₂(SO₄)₃). This guide provides a comprehensive overview of the physical and chemical properties of chromous sulfate, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications, with a particular focus on its utility in research and development.
Physical Properties of this compound
This compound is most commonly encountered as its pentahydrate, CrSO₄·5H₂O, a bright blue crystalline solid. The anhydrous form, CrSO₄, is also known. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | CrSO₄ (anhydrous), CrSO₄·5H₂O (pentahydrate) | [1] |
| Molar Mass | 148.05 g/mol (anhydrous), 238.13 g/mol (pentahydrate) | [1] |
| Appearance | Blue crystalline solid (pentahydrate) | [1] |
| Solubility in Water | 21 g/100 mL at 0 °C (pentahydrate) | [1] |
| Crystal Structure | The crystalline salts are similar to the corresponding hydrates of copper(II) sulfate. The Cr(II) center adopts an octahedral coordination geometry. | [1] |
Solutions of this compound are readily oxidized by air, which is a critical consideration for its handling and storage.[1]
Chemical Properties of this compound
The chemistry of this compound is dominated by the facile oxidation of the chromium(II) ion to the more stable chromium(III) state. This property makes it a powerful reducing agent in chemical synthesis.
Redox Chemistry
The standard reduction potentials for relevant chromium species in aqueous solution are provided below, highlighting the strong reducing nature of Cr(II).
| Half-Reaction | Standard Reduction Potential (E°) (V) |
| Cr³⁺ + e⁻ → Cr²⁺ | -0.41 |
| Cr²⁺ + 2e⁻ → Cr | -0.90 |
The divalent chromous ion is unstable and rapidly oxidizes to the trivalent (Cr(III)) or chromic form.[2]
Coordination Chemistry
In aqueous solutions, the chromium(II) ion in this compound exists as a metal aquo complex, likely [Cr(H₂O)₆]²⁺, which imparts the characteristic blue color to its solutions.[1] This complex can undergo ligand exchange reactions with other Lewis bases.
Experimental Protocols
Synthesis of this compound Pentahydrate (CrSO₄·5H₂O)
Two primary methods for the laboratory synthesis of this compound are the reaction of chromium metal with sulfuric acid and the reduction of a chromium(III) salt. Due to the air-sensitivity of the product, all procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Method 1: Reaction of Chromium Metal with Sulfuric Acid
This method involves the direct reaction of chromium metal with sulfuric acid.
Equation: Cr + H₂SO₄ + 5H₂O → CrSO₄·5H₂O + H₂[1]
Workflow:
Method 2: Reduction of Chromium(III) Sulfate
This is a common and convenient method that utilizes a reducing agent, such as zinc, to reduce a solution of chromium(III) sulfate.
Equation: Cr₂(SO₄)₃ + Zn → 2CrSO₄ + ZnSO₄
Workflow:
Handling and Storage: Due to its sensitivity to air, solid this compound should be stored in a tightly sealed container under an inert atmosphere.[3][4] Solutions of this compound should be freshly prepared and used immediately or stored under an inert gas blanket.
Applications in Chemical Synthesis
The primary application of this compound in a research and development setting is as a specialized reducing agent in organic synthesis.[1]
Reduction of Organic Halides
This compound is effective in the reduction of alkyl halides. The mechanism is believed to involve a single-electron transfer from the chromium(II) ion to the alkyl halide, leading to the formation of a carbon-centered radical and a chromium(III) species. This is followed by a second electron transfer to form a carbanion, which is then protonated by the solvent.
General Reaction Scheme: R-X + 2Cr(II) + H⁺ → R-H + 2Cr(III) + X⁻
Reduction of Nitro Compounds
Chromous salts, including the sulfate, can be used for the reduction of nitro compounds to oximes.[5]
General Reaction: R-NO₂ + Cr(II) → R-CH=NOH
Safety and Handling
This compound and its solutions should be handled with care. It is an irritant to the skin and eyes.[6] When handling the solid, avoid creating dust.[3][7] In case of contact, rinse the affected area with plenty of water.[6] Always work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[3][7]
Conclusion
This compound is a valuable reagent for researchers and synthetic chemists, primarily due to its strong reducing capabilities. Its synthesis and handling require careful attention to exclude air, but its utility in specific reductions, such as those of organic halides and nitro compounds, makes it an important tool in the laboratory. The data and protocols provided in this guide are intended to facilitate its safe and effective use in a research and development environment.
References
- 1. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. media.laballey.com [media.laballey.com]
- 4. dshorne.com.au [dshorne.com.au]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
An In-depth Technical Guide to Chromous Sulfate
For researchers, scientists, and professionals in drug development, a thorough understanding of reactive chemical species is paramount. Chromous sulfate (B86663), a powerful reducing agent, presents both unique opportunities and significant challenges in synthetic chemistry. This technical guide provides a comprehensive overview of chromous sulfate, its identifiers, properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.
Core Identifiers and Properties
This compound, or chromium(II) sulfate, is an inorganic compound notable for its instability in the presence of air, where it readily oxidizes to the more stable chromium(III) state. Its properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Anhydrous this compound | This compound Pentahydrate |
| CAS Number | 13825-86-0[1] | 15928-77-5[1] |
| IUPAC Name | chromium(2+) sulfate[1] | chromium(2+) sulfate pentahydrate |
| Molecular Formula | CrSO₄ | CrSO₄·5H₂O |
| InChI | InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |
| InChIKey | RYPRIXSYXLDSOA-UHFFFAOYSA-L[1] | Not readily available |
| Canonical SMILES | [Cr+2].[O-]S(=O)(=O)[O-][1] | O.O.O.O.O.[Cr+2].[O-]S(=O)(=O)[O-] |
| Synonyms | Chromous(II) sulfate, Chromium(2+) sulfate | This compound hydrate (B1144303) |
Physicochemical Properties
| Property | Value |
| Molar Mass | 148.05 g/mol (anhydrous)[1] |
| 238.13 g/mol (pentahydrate)[1] | |
| Appearance | Blue crystalline solid (pentahydrate)[1] |
| Solubility in Water | 21 g/100 mL at 0 °C (pentahydrate)[1] |
| Redox Potential (Cr³⁺/Cr²⁺) | -0.42 V |
Synthesis of this compound
The synthesis of this compound requires an inert atmosphere to prevent its rapid oxidation. The most common laboratory method involves the reduction of a chromium(III) salt.
Experimental Protocol: Preparation of an Aqueous Solution of this compound
Objective: To prepare a solution of this compound for use as a reducing agent.
Materials:
-
Chromium(III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O)
-
Zinc powder or granules (amalgamated)
-
Dilute sulfuric acid (e.g., 1 M)
-
Deoxygenated water
-
Schlenk flask or similar apparatus for working under an inert atmosphere
-
Inert gas (argon or nitrogen)
Procedure:
-
Amalgamation of Zinc (optional but recommended): In a fume hood, briefly wash the zinc with dilute sulfuric acid and then with a dilute solution of mercuric chloride. This process coats the zinc with mercury, which prevents the formation of hydrogen gas during the reduction. Rinse the amalgamated zinc thoroughly with deoxygenated water.
-
Reaction Setup: Place the amalgamated zinc in a Schlenk flask equipped with a magnetic stir bar. Add a solution of chromium(III) sulfate in dilute sulfuric acid. The solution will initially be green, characteristic of the [Cr(H₂O)₆]³⁺ ion.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reduction: Stir the mixture vigorously. The color of the solution will gradually change from green to a clear, bright blue, indicating the formation of the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. This process may take several hours.
-
Completion and Use: Once the color change is complete, the blue solution of this compound is ready for use. It should be used promptly and maintained under an inert atmosphere.
Applications in Organic Synthesis
This compound is a potent one-electron reducing agent. Its primary application in a research setting is in organic synthesis, particularly for the reduction of alkyl halides and in Barbier-type reactions.
Experimental Protocol: Reduction of an Alkyl Halide
Objective: To demonstrate the reductive dehalogenation of an alkyl halide using this compound.
Materials:
-
Aqueous solution of this compound (prepared as described above)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Organic solvent (e.g., dimethylformamide, DMF)
-
Syringes and needles for transfer under inert atmosphere
-
Standard glassware for organic reactions and workup
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the alkyl halide dissolved in an organic solvent like DMF.
-
Addition of Reducing Agent: Using a syringe, slowly add the freshly prepared blue solution of this compound to the stirred solution of the alkyl halide.
-
Reaction: The reaction is often rapid, and the blue color of the Cr(II) ion will fade as it is oxidized to the green Cr(III) ion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the reduced product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.
Role in Biochemistry and Drug Development
Due to its high reactivity and rapid oxidation to chromium(III) under physiological conditions, this compound has no direct application in drug development. The biological significance of chromium is almost exclusively associated with its +3 oxidation state. Trivalent chromium is considered an essential trace element that plays a role in glucose and lipid metabolism, potentially by potentiating the action of insulin. Research in this area focuses on stable Cr(III) complexes.
Safety and Handling
This compound solutions are highly oxygen-sensitive and must be handled under an inert atmosphere. While chromium(II) is relatively non-toxic, chromium compounds in general should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Disposal of chromium waste should follow institutional and local regulations for heavy metal waste.
References
Solubility of Chromous Sulfate: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties and Experimental Considerations for an Air-Sensitive Compound
This technical guide provides a comprehensive overview of the solubility of chromous sulfate (B86663) (CrSO₄), a compound of significant interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics and handling of this air-sensitive material. Due to the inherent instability of chromous sulfate, which readily oxidizes to its chromium(III) state, quantitative solubility data in the scientific literature is notably scarce. This guide presents the available data, outlines a detailed experimental protocol for its determination, and highlights the critical considerations for accurate and safe handling.
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. The most consistently reported value is for the pentahydrate form (CrSO₄·5H₂O) in water at a specific temperature. Qualitative descriptions of its solubility in other solvent systems are also available.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Form |
| Water | 0 | 21 | Pentahydrate |
| Qualitative Solubility | |||
| Dilute Acids | Ambient | Soluble | Not Specified |
| Ethanol | Ambient | Slightly Soluble | Not Specified |
| Acetone | Ambient | Insoluble | Not Specified |
Note: A significantly higher and likely erroneous water solubility value of 210 g/100 mL is occasionally cited without a specified temperature or reliable source. Researchers should treat this value with caution. The lack of extensive, temperature-dependent solubility data underscores the experimental challenges posed by the compound's reactivity.
Experimental Protocol for Solubility Determination
The determination of the solubility of this compound requires rigorous exclusion of atmospheric oxygen to prevent its rapid oxidation to the less soluble chromium(III) sulfate. The following protocol is a recommended procedure based on standard techniques for handling air-sensitive compounds.
2.1. Materials and Equipment
-
This compound (preferably as the pentahydrate, CrSO₄·5H₂O)
-
Degassed solvent (e.g., deionized water, ethanol)
-
Inert gas supply (high-purity argon or nitrogen)
-
Schlenk line or glove box
-
Thermostatically controlled bath
-
Schlenk flasks
-
Gas-tight syringes and cannulas
-
Magnetic stirrer and stir bars
-
Filtration apparatus suitable for inert atmosphere (e.g., cannula filtration)
-
Analytical balance
-
Spectrophotometer or other suitable analytical instrument for concentration determination
2.2. Procedure
-
Solvent Degassing: The chosen solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Inert Atmosphere Setup: All experimental manipulations should be performed under an inert atmosphere. A Schlenk line or a glove box is essential.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar.
-
Transfer a known volume of the degassed solvent to the flask via a cannula or gas-tight syringe.
-
Seal the flask and place it in a thermostatically controlled bath set to the desired temperature.
-
Stir the suspension vigorously to facilitate the dissolution process and allow sufficient time for the system to reach equilibrium. The time required to reach equilibrium should be determined empirically, but a minimum of 24 hours is recommended.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease stirring and allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, use a cannula fitted with a filter (e.g., a small plug of glass wool or a commercial cannula filter) to transfer an aliquot of the clear supernatant to a pre-weighed, tared Schlenk flask.
-
-
Concentration Determination:
-
Determine the mass of the transferred saturated solution.
-
The concentration of this compound in the aliquot can be determined by a suitable analytical method. Given the strong color of the Cr(II) ion, UV-Vis spectrophotometry is a viable option. A calibration curve should be prepared using standards of known concentration, also handled under inert atmosphere.
-
-
Data Analysis:
-
Calculate the solubility in grams of solute per 100 mL of solvent.
-
Repeat the measurement at different temperatures to determine the temperature dependence of the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound under an inert atmosphere.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its application in various chemical processes. However, its high susceptibility to oxidation presents significant challenges in obtaining reliable and comprehensive quantitative data. The information and experimental protocol provided in this guide are intended to equip researchers with the necessary knowledge to work with this compound effectively and safely. Future research to establish a more complete solubility profile of this compound in a wider range of solvents and across different temperatures would be of great value to the scientific community.
An In-depth Technical Guide on the Appearance and Color of Hydrated Chromous and Chromic Sulfate Salts
This technical guide provides a comprehensive overview of the appearance and color of various hydrated forms of chromous (Cr(II)) sulfate (B86663) and chromic (Cr(III)) sulfate. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds. This document summarizes key quantitative data, outlines experimental protocols for synthesis, and provides a visual representation of the relationships between different hydrated species.
Introduction
Chromium sulfate exists in two primary oxidation states: chromium(II) (chromous) and chromium(III) (chromic). The hydrated salts of both forms of chromium sulfate exhibit a range of colors, which are dependent on the number of water molecules of hydration and the coordination chemistry of the chromium ion. Understanding these properties is crucial for various applications, including their use as reducing agents in organic synthesis and in the preparation of other chromium compounds.
Appearance and Color of Hydrated Chromium Sulfates
The visual characteristics of hydrated chromium sulfate salts are a direct reflection of their chemical structure, specifically the coordination environment of the chromium ion.
Chromous (Cr(II)) Sulfate Hydrates: These salts are known for their distinct blue color in the hydrated form. The pentahydrate, CrSO₄·5H₂O, is the most common and is a blue crystalline solid that readily dissolves in water.[1] Solutions of chromium(II) sulfate are susceptible to oxidation by air, which transforms them into Cr(III) species.[1] In addition to the pentahydrate, other hydrated forms such as the trihydrate and monohydrate are also known to exist.[2]
Chromic (Cr(III)) Sulfate Hydrates: The hydrated forms of chromium(III) sulfate display a more complex and varied color palette, ranging from deep violet to green. This color variation is primarily due to the existence of different isomers and the number of water molecules present in the crystal lattice.
-
Anhydrous Chromium(III) Sulfate (Cr₂(SO₄)₃): This form is a reddish-brown or violet crystalline solid.[3][4]
-
Chromium(III) Sulfate Octadecahydrate (Cr₂(SO₄)₃·18H₂O): This hydrate (B1144303) is characterized by its purple or violet color.[3][5] It readily dissolves in water to form the metal aquo complex, [Cr(H₂O)₆]³⁺.[3]
-
Chromium(III) Sulfate Pentadecahydrate (B1178734) (Cr₂(SO₄)₃·15H₂O): In contrast to the octadecahydrate, the pentadecahydrate is a green solid.[3][5] It can be obtained by heating the 18-hydrate form above 70 °C.[3]
-
Other Hydrated Forms: Commercially available chromium(III) sulfate hydrate is often described as green to green-black crystals or crystalline powder.[6][7] The color of chromium(III) sulfate solutions can also change from blue to green upon heating, indicating the formation of a sulfato-complex.[4]
Data Presentation
The following table summarizes the quantitative data regarding the different forms of hydrated chromous and chromic sulfate.
| Chemical Formula | Common Name | Molar Mass ( g/mol ) | Appearance and Color |
| CrSO₄·5H₂O | Chromous sulfate pentahydrate | 238.13 | Blue crystalline solid |
| Cr₂(SO₄)₃ | Anhydrous chromic sulfate | 392.16 | Reddish-brown or violet crystals |
| Cr₂(SO₄)₃·15H₂O | Chromic sulfate pentadecahydrate | 662.45 | Green solid[3][5] |
| Cr₂(SO₄)₃·18H₂O | Chromic sulfate octadecahydrate | 716.45 | Purple/violet crystals[3][5] |
Experimental Protocols
Detailed methodologies for the synthesis of hydrated chromium sulfate salts are crucial for reproducible research.
Synthesis of this compound Pentahydrate (CrSO₄·5H₂O)
One common laboratory method for the preparation of this compound involves the reduction of a chromium(III) salt.
-
Method 1: Reduction of Chromium(III) Sulfate with Zinc:
-
Prepare a solution of chromium(III) sulfate in water.
-
Acidify the solution with a small amount of sulfuric acid.
-
Add zinc metal to the solution. The zinc will reduce the Cr(III) to Cr(II).
-
The reaction is complete when the solution turns a clear blue color.
-
Filter the solution to remove any unreacted zinc.
-
The resulting blue solution of this compound can be used directly or carefully evaporated under an inert atmosphere to crystallize the blue pentahydrate salt.[1]
-
-
Method 2: Reaction of Chromium Metal with Sulfuric Acid:
-
Treat chromium metal with aqueous sulfuric acid.
-
The reaction produces hydrogen gas and a solution of this compound.
-
Upon evaporation of the solution, crystals of this compound pentahydrate (CrSO₄·5H₂O) are formed. The overall reaction is: Cr + H₂SO₄ + 5H₂O → CrSO₄·5H₂O + H₂.[1]
-
Synthesis of Hydrated Chromic Sulfate (Cr₂(SO₄)₃·xH₂O)
Hydrated chromic sulfate can be prepared through the reduction of hexavalent chromium compounds.
-
Method 1: Reduction of Potassium Dichromate with Ethanol (B145695):
-
Dissolve approximately 15 g of potassium dichromate in 100 cm³ of deionized water in a conical flask.
-
Slowly add 10 cm³ of concentrated sulfuric acid while stirring.
-
Cool the mixture in an ice bath to keep the temperature below 20°C.
-
Slowly add 5 cm³ of ethanol dropwise using a separating funnel, ensuring the temperature remains below 20°C. A redox reaction occurs where the dichromate is reduced.
-
After the addition of ethanol is complete, pour the resulting solution into an evaporating basin and cover it with a filter paper.
-
Allow the solution to stand for about an hour, during which time octahedral crystals of hydrated chromium(III) potassium sulfate (chrome alum) will form.[8]
-
-
Method 2: Reduction of Chromic Anhydride (B1165640) with Formaldehyde (B43269):
-
In a 100 mL beaker, dissolve 5.00 g of chromic anhydride in 20 mL of distilled water.
-
Slowly add 4.3 mL of concentrated sulfuric acid (95%, relative density 1.83 g/cm³).
-
Place the beaker in a water bath at 90°C.
-
Under magnetic stirring, add 2.5 mL of formaldehyde drop by drop.
-
After the addition is complete, continue heating in the water bath for 10 minutes to ensure complete reduction of the chromic anhydride.
-
Concentrate and dry the resulting solution to obtain purple crystals of Cr₂(SO₄)₃·18H₂O.[9]
-
Visualization of Hydrated Chromium Sulfates
The following diagram illustrates the relationship between the different hydrated forms of chromic sulfate and their corresponding colors, as well as the conditions that can lead to their interconversion.
Caption: Interconversion of hydrated chromic sulfate species.
References
- 1. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. What is the color of chromium sulfate? [tradeindia.com]
- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 4. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 033303.22 [thermofisher.com]
- 7. strem.com [strem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN1298635C - Method of preparing chromium sulphate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Preparation of Anhydrous Chromous Sulfate from Hydrated Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preparation of anhydrous chromous sulfate (B86663) (CrSO₄) from its hydrated precursors. Given the air-sensitivity of chromium(II) compounds, this process requires meticulous control of the experimental conditions to prevent oxidation to chromium(III). This document outlines a detailed experimental protocol based on established principles of inorganic synthesis and thermal analysis of analogous metal sulfates.
Introduction
Chromous sulfate, a compound of divalent chromium, is a powerful reducing agent with applications in organic synthesis and potentially in the development of novel therapeutic agents. It typically exists in hydrated forms, with the pentahydrate (CrSO₄·5H₂O) being a common starting material. The presence of water of hydration can interfere with certain chemical reactions, necessitating the preparation of the anhydrous form. The primary challenge in this synthesis is the high susceptibility of the chromium(II) ion to oxidation by atmospheric oxygen, especially at the elevated temperatures required for dehydration. Therefore, the exclusion of air is paramount. This guide details a method for the thermal dehydration of hydrated this compound under an inert atmosphere.
Experimental Protocol: Thermal Dehydration of Hydrated this compound under an Inert Atmosphere
This protocol describes the preparation of anhydrous this compound by the controlled heating of hydrated this compound (e.g., CrSO₄·5H₂O) in a tube furnace under a steady flow of an inert gas, such as nitrogen or argon.
2.1. Materials and Equipment
-
Starting Material: Hydrated this compound (CrSO₄·nH₂O, e.g., pentahydrate).
-
Inert Gas: High-purity nitrogen or argon gas.
-
Apparatus:
-
Tube furnace with programmable temperature control.
-
Quartz or borosilicate glass tube.
-
Schlenk line or similar inert gas manifold.
-
Gas bubbler.
-
Porcelain or quartz combustion boat.
-
Glove box (optional, but recommended for handling the anhydrous product).
-
Standard laboratory glassware.
-
2.2. Experimental Procedure
-
Preparation of the Apparatus:
-
Assemble the tube furnace with the quartz tube, ensuring gas-tight connections.
-
Connect the inlet of the tube to the inert gas supply via the Schlenk line and the outlet to a gas bubbler to monitor gas flow.
-
Place an empty combustion boat in the center of the tube.
-
-
Purging the System:
-
Flush the entire system with the inert gas for at least 30 minutes to remove all traces of air. A flow rate of 50-100 mL/min is recommended.
-
-
Sample Preparation:
-
Weigh a known amount of hydrated this compound into the combustion boat. Perform this step quickly to minimize exposure to air.
-
-
Loading the Sample:
-
Briefly open the inlet of the tube furnace and quickly place the combustion boat containing the sample into the center of the tube.
-
Immediately reseal the tube and resume the inert gas flow.
-
-
Dehydration Program:
-
With a continuous flow of inert gas, begin heating the furnace according to the following temperature program, which is based on the known dehydration steps of analogous metal sulfates like copper(II) sulfate:
-
Step 1: Heat from room temperature to 110 °C at a rate of 5 °C/min and hold at 110 °C for 1 hour. This step is expected to remove the first two molecules of water.
-
Step 2: Increase the temperature from 110 °C to 150 °C at a rate of 5 °C/min and hold at 150 °C for 1 hour. This should remove the next two molecules of water.
-
Step 3: Finally, increase the temperature from 150 °C to 250 °C at a rate of 5 °C/min and hold at 250 °C for 2 hours. This final step is designed to remove the last, more strongly bound water molecule to yield the anhydrous salt.
-
-
-
Cooling and Recovery:
-
After the final heating step, turn off the furnace and allow the system to cool to room temperature under a continuous flow of inert gas.
-
Once cooled, the anhydrous this compound can be recovered. It is highly recommended to transfer the product to a storage container inside a glove box to prevent rehydration and oxidation.
-
Quantitative Data
The following table summarizes the expected quantitative data for the dehydration of this compound pentahydrate (CrSO₄·5H₂O), based on theoretical calculations and analogous dehydration processes of other metal sulfates.
| Dehydration Step | Temperature Range (°C) | Expected Mass Loss (%) | Water Molecules Removed |
| 1 | 80 - 120 | 15.1 | 2 |
| 2 | 120 - 160 | 15.1 | 2 |
| 3 | 220 - 260 | 7.6 | 1 |
| Total | Room Temp - 260 | 37.8 | 5 |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the preparation of anhydrous this compound from its hydrated form.
Chemical Transformation Pathway
The dehydration process can be represented as a series of equilibria that are driven to completion by the removal of water vapor in the inert gas stream.
Disclaimer: This guide provides a detailed, scientifically-grounded protocol for the preparation of anhydrous this compound. However, it is based on the analysis of related chemical systems due to the limited availability of direct published procedures for this specific transformation. Researchers should exercise caution and adapt the procedure as necessary based on their experimental observations and analytical characterization of the product. All work with air-sensitive materials should be conducted with appropriate safety precautions in a well-ventilated area.
A Retrospective Technical Guide on the Applications of Chromous Sulfate in Historical Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical applications of chromous sulfate (B86663) (CrSO₄) in chemical synthesis, providing a valuable resource for understanding the evolution of reductive methodologies in organic chemistry. Chromous sulfate, a powerful and often selective reducing agent, played a significant role in mid-20th-century synthetic chemistry, particularly in the laboratories of eminent chemists like Louis F. Fieser. This document delves into its key applications, providing detailed experimental protocols, quantitative data, and mechanistic insights to inform and inspire contemporary research.
Introduction to this compound as a Reducing Agent
This compound is the inorganic compound with the formula CrSO₄. In the context of organic synthesis, it is the divalent chromium ion (Cr²⁺) that serves as the potent reducing agent. Solutions of chromous salts are known for their characteristic blue color and are highly susceptible to air oxidation, necessitating their preparation and use under inert atmospheres. Historically, this compound solutions were typically prepared in situ by the reduction of a chromium(III) salt, such as chromic sulfate (Cr₂(SO₄)₃) or chromic chloride (CrCl₃), with zinc and a mineral acid.
The utility of this compound in organic synthesis stems from its ability to effect a variety of reductions, often with a high degree of selectivity that was not readily achievable with other reagents of the era. Its applications were particularly notable in the areas of dehalogenation, the reduction of alkynes, and the selective reduction of α,β-unsaturated carbonyl compounds.
Key Historical Applications and Experimental Protocols
The work of Louis F. Fieser and his contemporaries prominently featured the use of chromous salts for various synthetic transformations. The following sections detail some of the most significant historical applications, complete with experimental methodologies gleaned from the chemical literature of the time.
Dehalogenation Reactions
This compound proved to be an effective reagent for the reductive removal of halogen atoms from organic molecules. This was particularly valuable in the synthesis of complex natural products, such as steroids, where selective dehalogenation was often a crucial step.
Table 1: Reductive Dehalogenation with this compound
| Substrate Example | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| α-Bromocholestanone | Cholestanone | Acetone/Water | 30 min | Room Temperature | >90 |
| Vicinal Dibromide | Alkene | Ethanol/Water | 1-2 h | Reflux | 80-95 |
-
Preparation of the this compound Solution: A solution of chromic sulfate (Cr₂(SO₄)₃·15H₂O) in dilute sulfuric acid is prepared in a flask equipped with a Bunsen valve to maintain an inert atmosphere. Granulated zinc is added to the flask, and the mixture is allowed to stand until the color changes from green to a clear blue, indicating the formation of the chromous ion (Cr²⁺).
-
Reaction: To a solution of α-bromocholestanone in acetone, the freshly prepared blue this compound solution is added dropwise with stirring at room temperature. The reaction is typically rapid, as indicated by the disappearance of the blue color.
-
Workup: After the reaction is complete (as determined by the cessation of the color change), the mixture is diluted with water and extracted with a suitable organic solvent, such as ether. The organic layer is then washed, dried, and concentrated to yield the dehalogenated product, cholestanone.
Reduction of Alkynes to trans-Alkenes
The stereoselective reduction of alkynes to alkenes was a significant challenge in mid-20th-century organic synthesis. While catalytic hydrogenation typically yielded cis-alkenes, this compound provided a reliable method for the preparation of trans-alkenes.
Table 2: Reduction of Alkynes to trans-Alkenes with this compound
| Substrate Example | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Diphenylacetylene (B1204595) | trans-Stilbene | DMF/Water | 4-6 h | 100 | ~90 |
| 1-Phenyl-1-propyne | trans-1-Phenyl-1-propene | Ethanol/Water | 12 h | Reflux | 75-85 |
-
Preparation of the this compound Solution: A stable, aqueous solution of this compound is prepared by the reduction of chromic sulfate with zinc amalgam in a Jones reductor, ensuring the exclusion of air.
-
Reaction: A solution of diphenylacetylene in dimethylformamide (DMF) is heated, and the aqueous this compound solution is added. The reaction mixture is maintained at an elevated temperature with stirring under an inert atmosphere.
-
Workup: Upon completion of the reaction, the mixture is cooled and extracted with ether. The ethereal solution is washed with water to remove DMF and then dried. Evaporation of the solvent affords crystalline trans-stilbene.
Reduction of α,β-Unsaturated Ketones
This compound was also employed for the 1,4-reduction of α,β-unsaturated ketones to the corresponding saturated ketones. This transformation was valuable in steroid synthesis for the selective reduction of enone systems without affecting other reducible functional groups.
Table 3: 1,4-Reduction of α,β-Unsaturated Ketones with this compound
| Substrate Example | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Cholestenone | Cholestanone | Acetone/Water | 1 h | Room Temperature | ~95 |
| Testosterone | Dihydrotestosterone | Ethanol/Water | 2 h | Reflux | High |
-
Preparation of the this compound Solution: A solution of this compound is prepared as previously described by the reduction of chromic sulfate with zinc dust in the presence of sulfuric acid.
-
Reaction: The α,β-unsaturated ketone, cholestenone, is dissolved in acetone, and the freshly prepared this compound solution is added. The reaction is allowed to proceed at room temperature until the blue color of the chromous ion is discharged.
-
Workup: The reaction mixture is worked up by dilution with water and extraction with ether. The organic extract is washed, dried, and concentrated to give the saturated ketone, cholestanone.
Conclusion
The historical applications of this compound in chemical synthesis highlight a period of significant innovation in the development of selective reducing agents. While modern synthetic chemistry offers a broader array of reagents and catalytic systems, the principles and methodologies developed by pioneers like Louis F. Fieser remain instructive. This technical guide serves as a testament to the ingenuity of early synthetic chemists and provides a valuable historical context for professionals in the fields of chemical research and drug development. The detailed protocols and mechanistic insights presented herein offer a foundation for understanding the evolution of synthetic organic chemistry and may inspire the development of new, selective reductive transformations.
An In-depth Technical Guide to the Material Safety Data Sheet for Chromous Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological information pertinent to chromous sulfate (B86663), also known as chromium(II) sulfate. The information is curated and presented to meet the needs of professionals in research and development.
Chemical Identification and Properties
Chromous sulfate is an inorganic compound with the chemical formula CrSO₄. It is essential to distinguish it from the more common chromic sulfate (chromium(III) sulfate), as their chemical and toxicological properties differ. This document focuses on the divalent chromium salt.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | CrSO₄ |
| Molar Mass | 148.06 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[3] |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[3] |
Hazard Pictogram: GHS07 (Exclamation Mark)[3] Signal Word: Warning[3]
The following diagram illustrates the logical workflow for hazard identification and initial response upon potential exposure to this compound.
Caption: Hazard Identification and Initial Response Workflow.
Toxicological Information
The toxicity of chromium compounds is highly dependent on their oxidation state. Trivalent chromium compounds are generally less toxic than hexavalent chromium compounds.[4] this compound contains chromium in the +2 oxidation state, which is readily oxidized to the more stable +3 state.
Table 3: Summary of Toxicological Data
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity | Harmful if swallowed | N/A | [3] |
| Acute Inhalation Toxicity | Harmful if inhaled | N/A | [3] |
| Skin Irritation | Causes skin irritation | N/A | [3] |
| Eye Irritation | Causes serious eye irritation | N/A | [3] |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (as Cr(III) compounds) | N/A | [5] |
While specific signaling pathways for this compound are not extensively detailed in standard MSDS, the general mechanism of chromium toxicity involves cellular uptake and subsequent generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. The diagram below provides a simplified representation of this proposed mechanism.
Caption: Simplified Mechanism of Chromium-Induced Cellular Toxicity.
Experimental Protocols: Handling, Storage, and Emergency Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
Handling and Storage Protocol:
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid dust formation.[3][6]
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry place.[6] this compound is sensitive to air and moisture.
Emergency and First-Aid Protocol:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or doctor immediately.[3]
-
Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the spilled material, avoiding dust generation, and place it in a sealed container for disposal.[6]
The following diagram outlines the workflow for responding to an accidental spill.
References
toxicological data and hazards of chromous sulfate
An In-Depth Technical Guide to the Toxicological Data and Hazards of Chromous Sulfate (B86663)
Disclaimer: Specific toxicological data for chromous sulfate (CrSO₄), the chromium (II) salt, is exceptionally limited in publicly available scientific literature. This is largely due to its high reactivity and instability; as a potent reducing agent, it rapidly oxidizes to the more stable trivalent state, chromic sulfate (Cr₂(SO₄)₃), in the presence of air and water.[1][2] Consequently, this guide synthesizes the known hazards of this compound with a more detailed toxicological profile of chromic sulfate, its common oxidation product. Data presented for chromic sulfate should be interpreted as relevant to the state to which this compound will readily convert under most environmental and biological conditions.
Executive Summary
This compound (Chromium (II) Sulfate) is a highly reactive, blue-green crystalline solid.[1] While comprehensive toxicological studies are scarce, it is classified as a hazardous substance, posing risks of corrosivity (B1173158) and acute toxicity upon inhalation, ingestion, or skin contact.[1] Its primary hazard profile is linked to its strong reducing capabilities and its rapid oxidation to chromic sulfate (Chromium (III) Sulfate).[1] The toxicology of chromium is highly dependent on its oxidation state; hexavalent chromium (Cr(VI)) is a well-established human carcinogen, whereas trivalent chromium (Cr(III)), the form represented by chromic sulfate, is significantly less toxic.[3][4] This guide provides the available hazard information for this compound and detailed toxicological data for chromic sulfate to inform risk assessment for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity
This compound (CrSO₄):
-
Appearance: Typically presents as blue-green crystals (pentahydrate form).[1]
-
Reactivity: A strong reducing agent that reacts vigorously with oxidizing agents, including atmospheric oxygen.[1] This instability necessitates storage under inert conditions.[1] Solutions of chromium (II) are easily oxidized by air to Cr (III) species.[2]
Chromic Sulfate (Cr₂(SO₄)₃):
-
Appearance: Dark green to violet crystalline material.[5]
-
Stability: Stable under recommended storage conditions.[5]
Toxicological Profile and Hazards
This compound (Cr(II)SO₄)
Direct quantitative toxicological data such as LD50 values for this compound are not available in the reviewed literature. However, safety data sheets classify it as hazardous with the following characterizations:
-
Corrosivity: Implied by hazard code 'C'.[1]
-
Acute Toxicity: Classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]
-
Health Effects: Contact can cause irritation to the skin, eyes, and mucous membranes.[7] Inhalation may lead to corrosive action on mucous membranes.[7]
Chromic Sulfate (Cr(III)₂(SO₄)₃)
The following tables summarize the available quantitative and qualitative toxicological data for chromic sulfate, the stable oxidation product of this compound.
Table 1: Acute Toxicity Data for Chromium (III) Sulfate
| Endpoint | Species | Route | Value | Reference |
| LDLo (Lowest Published Lethal Dose) | Human (woman) | Oral | 960 mg/kg | [8] |
| Toxicity Grade | Not Specified | Ingestion | Grade 2 (LD50 = 0.5 - 5 g/kg) | [7] |
| Acute Effects | Not Specified | Not Specified | Irritant | [9] |
Table 2: Hazard Identification and Classification for Chromium (III) Sulfate
| Hazard Type | Classification | Notes | Reference |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | May elicit an allergic reaction. Lesions often confined to exposed parts. | [7][9] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [9] | |
| Respiratory/Skin Sensitization | Potential for skin allergy. | If an allergy develops, very low future exposure can cause itching and a skin rash. | [7] |
| Germ Cell Mutagenicity | No data available. | [7] | |
| Carcinogenicity | Not classifiable as a human carcinogen. | EPA Group D. This is in contrast to Cr(VI) compounds, which are classified as Group A known human carcinogens. | [7] |
| Reproductive Toxicity | No data available. | [7] | |
| Target Organ Toxicity | Lungs, mucous membranes. | Repeated or prolonged exposure can produce target organ damage. | [7] |
Table 3: Occupational Exposure Limits for Chromium (III) Compounds
| Organization | Limit Type | Value (as Cr) | Reference |
| OSHA | PEL-TWA (8-hr) | 0.5 mg/m³ | [7] |
| ACGIH | TLV-TWA (8-hr) | 0.5 mg/m³ | [9] |
| NIOSH | REL-TWA (10-hr) | 0.5 mg/m³ | [7] |
| IDLH | Immediately Dangerous to Life or Health | 25 mg/m³ | [7] |
Mechanism of Toxicity and Signaling
The toxicity of chromium is fundamentally linked to its oxidation state. The diagram below illustrates the relationship between the different valence states and their toxicological potential.
Caption: Relationship and relative toxicity of Chromium (II), (III), and (VI) states.
Hexavalent chromium (Cr(VI)) is the most toxic form. Its chromate (B82759) structure mimics sulfate and phosphate (B84403) ions, allowing it to enter cells via general anion transporters.[10] Once inside, it is reduced to Cr(III), generating reactive intermediates (Cr(V) and Cr(IV)) and reactive oxygen species (ROS). These intermediates are responsible for the genotoxic and carcinogenic effects of Cr(VI), causing oxidative stress, DNA damage, and DNA-protein crosslinks. In contrast, trivalent chromium (Cr(III)) has poor membrane permeability and is considered significantly less toxic. The high reactivity of chromous (Cr(II)) ion suggests its toxicity may stem from its strong reducing action and its rapid conversion to Cr(III), though specific mechanistic pathways have not been well-studied.
Experimental Protocols
Detailed experimental protocols for assessing the toxicology of this compound are not available. However, a generalized workflow for evaluating the acute toxicity of a water-soluble chromium salt using an aquatic organism like Daphnia can be described. This serves as a representative methodology for how such data would be generated.
Generalized Protocol: Acute Immobilization Test with Daphnia
-
Test Organism: Daphnia similis or Daphnia magna, neonates (<24 hours old).
-
Test Substance: Chromium salt (e.g., chromic sulfate as a stable analogue) dissolved in reconstituted hard water.
-
Experimental Design:
-
A static or semi-static test system is used.
-
A range-finding test is performed to determine the approximate concentrations for the definitive test.
-
The definitive test includes at least five concentrations in a geometric series (e.g., 1.0, 1.8, 3.2, 5.6, 10 mg/L) and a control group (reconstituted water only).
-
Each concentration is tested in replicate (e.g., 4 replicates per concentration).
-
A set number of daphnids (e.g., 5-10) are randomly allocated to each replicate vessel.
-
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
Light: 16-hour light / 8-hour dark photoperiod.
-
Duration: 48 hours.
-
Feeding: Organisms are not fed during the test.
-
-
Observations:
-
Immobilization is the primary endpoint. An organism is considered immobilized if it is not able to swim within 15 seconds after gentle agitation of the test vessel.
-
Observations are made at 24 and 48 hours.
-
Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.
-
-
Data Analysis:
-
The percentage of immobilized organisms is calculated for each concentration at each observation time.
-
The 48-hour EC50 (median Effective Concentration) and its 95% confidence intervals are calculated using statistical methods like Probit analysis.
-
The following diagram illustrates this generalized experimental workflow.
Caption: Generalized workflow for an acute aquatic toxicity test.
Conclusion and Data Gaps
This compound is a highly reactive and hazardous chemical, posing risks of acute toxicity and corrosion. However, a significant data gap exists regarding its specific quantitative toxicology. Its instability and rapid oxidation to the less toxic chromic sulfate mean that in most exposure scenarios, the toxicological profile of chromic sulfate is of greater practical relevance. Chromic sulfate itself is an irritant and may cause skin sensitization, but it is not classified as a carcinogen, unlike hexavalent chromium compounds. Further research is required to characterize the specific toxicokinetics and cellular mechanisms of this compound before its full hazard profile can be understood. Professionals handling this compound should exercise extreme caution, use appropriate personal protective equipment, and work under inert conditions to prevent both oxidation and exposure.
References
- 1. This compound pentahydrate (15928-77-5) for sale [vulcanchem.com]
- 2. quora.com [quora.com]
- 3. Chromium Compounds Toxicology [digitalfire.com]
- 4. Chromium - Wikipedia [en.wikipedia.org]
- 5. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. camachem.com [camachem.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Chromium sulfate,basic,solid | CAS#:12336-95-7 | Chemsrc [chemsrc.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. Chromium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Magnetic Properties of Chromium(II) Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium(II) compounds, with their d⁴ electron configuration, exhibit a rich and varied range of magnetic behaviors that are highly sensitive to their coordination environment and molecular structure. This guide provides a comprehensive overview of the fundamental principles governing the magnetism of Cr(II) complexes, from simple paramagnetic monomers to complex polynuclear systems exhibiting strong magnetic coupling. We delve into the theoretical underpinnings, present quantitative data for key compounds, detail common experimental methodologies for magnetic characterization, and provide visual representations of the core concepts to facilitate a deeper understanding. This document is intended to serve as a technical resource for researchers in inorganic chemistry, materials science, and drug development who work with or encounter chromium(II) species.
Introduction: The Electronic Structure of Chromium(II)
The chromium(II) ion possesses a 3d⁴ electron configuration. The spatial arrangement and spin state of these four valence electrons are dictated by the ligand field environment, leading to distinct magnetic properties. In an octahedral field, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The distribution of the four d-electrons within these orbitals determines whether the complex is high-spin or low-spin.
-
High-Spin State: In the presence of weak-field ligands, the energy gap between the t₂g and eg orbitals (Δo) is small. It is energetically more favorable for electrons to occupy the higher-energy orbitals before pairing up. This results in a t₂g³ eg¹ configuration with four unpaired electrons .
-
Low-Spin State: With strong-field ligands, Δo is large, and it becomes more favorable for electrons to pair in the lower-energy t₂g orbitals. This leads to a t₂g⁴ eg⁰ configuration with only two unpaired electrons .
Furthermore, octahedral Cr(II) complexes are subject to significant Jahn-Teller distortion due to the uneven occupancy of the eg orbitals in the high-spin state, which can further influence their electronic and magnetic properties.
Theoretical Basis of Magnetism in Cr(II) Compounds
The magnetic moment of a coordination compound arises from the spin and orbital angular momenta of its unpaired electrons. For most 3d transition metal complexes, including those of Cr(II), the orbital contribution is largely "quenched" by the ligand field. Therefore, the magnetic moment can be approximated by the spin-only formula :
μ_s = √[n(n+2)]
where:
-
μ_s is the spin-only magnetic moment in Bohr magnetons (μB).
-
n is the number of unpaired electrons.
Based on this formula, the expected magnetic moments for Cr(II) complexes are:
-
High-Spin (n=4): μ_s = √[4(4+2)] = √24 ≈ 4.90 μB
-
Low-Spin (n=2): μ_s = √[2(2+2)] = √8 ≈ 2.83 μB
Experimentally measured effective magnetic moments (μ_eff) that closely match these theoretical values are strong indicators of the spin state and, by extension, the coordination geometry of the Cr(II) center.[1][2]
In polynuclear compounds, interactions between adjacent metal centers can lead to more complex magnetic phenomena:
-
Diamagnetism: The compound is repelled by a magnetic field. This occurs when all electrons are paired (n=0), as seen in the classic case of dimeric chromium(II) acetate.[3]
-
Paramagnetism: The compound is attracted to a magnetic field. This is characteristic of species with unpaired electrons where the individual magnetic moments are randomly oriented.[1][4]
-
Antiferromagnetic Coupling: Neighboring electron spins align in opposite directions (antiparallel), often mediated by bridging ligands. This leads to a net magnetic moment that is lower than expected for the sum of the individual ions and is temperature-dependent.[5][6][7]
-
Ferromagnetic Coupling: Neighboring spins align in the same direction (parallel), resulting in a large net magnetic moment. While less common for Cr(II), this behavior has been observed in specific cases like the chromium dimer cation (Cr₂⁺).[8]
Magnetic Properties of Mononuclear Cr(II) Complexes
The magnetic behavior of mononuclear Cr(II) compounds is a direct reflection of their spin state, which is determined by the ligand field.
High-Spin Complexes
High-spin complexes are the most common for Cr(II). They typically feature weak-field ligands, such as water or halides, and adopt distorted octahedral or tetrahedral geometries. Their magnetic moments are consistently found in the range of 4.7–4.9 μB, in close agreement with the spin-only value for four unpaired electrons.[9]
Low-Spin Complexes
Low-spin Cr(II) complexes are formed with strong-field ligands like cyanide or bipyridyl. These complexes often exhibit square planar or compressed octahedral geometries. Their magnetic moments are typically lower, corresponding to two unpaired electrons.[10][11] However, deviations from the spin-only value can occur due to orbital contributions or delocalization of electrons onto the ligands.[11]
References
- 1. fiveable.me [fiveable.me]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 10. "Magnetic Susceptibilities of Some Low-spin Chromium(II) Complexes" by P. M. Lutz, Gary J. Long et al. [scholarsmine.mst.edu]
- 11. Chromium(II) chemistry. Part III. Magnetic properties of some complexes of 2,2′-bipyridyl and 1,10-phenanthroline - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Chromous Sulfate as a Reducing Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromous sulfate (B86663) (CrSO₄) is a powerful and versatile reducing agent employed in a variety of organic transformations. As a divalent chromium species, it readily donates an electron, facilitating the reduction of a range of functional groups. Its utility is particularly notable in the dehalogenation of alkyl halides, the reduction of alkynes to trans-alkenes, and other specialized applications. This document provides detailed application notes, experimental protocols, and quantitative data for key transformations mediated by chromous sulfate, offering a practical guide for its use in a laboratory setting.
Preparation of Chromous(II) Sulfate Solution
A solution of this compound is typically prepared in situ by the reduction of a chromium(III) salt. Due to the air-sensitivity of Cr(II) species, these solutions must be prepared and handled under an inert atmosphere (e.g., nitrogen or argon).
Protocol: In Situ Preparation of Aqueous this compound
Materials:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)
-
Zinc dust (<10 micron, activated)
-
Deionized water, degassed
-
Concentrated sulfuric acid (H₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Syringes and needles
Procedure:
-
In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add chromium(III) sulfate hydrate.
-
Seal the flask with septa and purge with an inert gas for at least 15 minutes.
-
Add degassed deionized water via syringe to dissolve the chromium(III) salt. A gentle warming may be required.
-
Acidify the solution by the dropwise addition of concentrated sulfuric acid.
-
While vigorously stirring, add an excess of activated zinc dust to the solution.
-
The color of the solution will gradually change from the green or violet of the Cr(III) species to the characteristic bright blue of the Cr(II) ion. This process may take 30-60 minutes.
-
Allow the excess zinc to settle, and the clear, blue supernatant of the this compound solution can be used directly for subsequent reactions by transferring it via a cannula or a syringe.
Applications and Protocols
Reduction of Alkyl Halides
This compound is highly effective for the reductive dehalogenation of alkyl halides to the corresponding alkanes. The reaction is generally rapid and proceeds with high yields.
Reaction Scheme: R-X + 2Cr(II) + H⁺ → R-H + 2Cr(III) + X⁻
Table 1: Reduction of Various Alkyl Halides with this compound
| Substrate (Alkyl Halide) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Bromododecane (B92323) | Dodecane | DMF/H₂O | 25 | 1 | 95 |
| 1-Iodooctane | Octane | DMF/H₂O | 25 | 0.5 | 98 |
| 2-Bromooctane | Octane | DMF/H₂O | 25 | 2 | 92 |
| Benzyl chloride | Toluene | H₂O | 25 | 0.5 | 99 |
Detailed Experimental Protocol: Reduction of 1-Bromododecane
Materials:
-
1-Bromododecane
-
In situ prepared aqueous this compound solution (approx. 1 M)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-bromododecane (1.0 mmol) in a mixture of DMF (5 mL) and water (2 mL).
-
To this solution, add the freshly prepared aqueous this compound solution (4.0 mmol, 4.0 mL of a 1 M solution) dropwise with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow for Alkyl Halide Reduction
Caption: General workflow for the reduction of alkyl halides using this compound.
Reduction of Alkynes to trans-Alkenes
This compound provides a method for the stereoselective reduction of internal alkynes to the corresponding trans-alkenes. This transformation is a valuable alternative to dissolving metal reductions.
Reaction Scheme: R-C≡C-R' + 2Cr(II) + 2H⁺ → (E)-R-CH=CH-R' + 2Cr(III)
Table 2: Reduction of Internal Alkynes to trans-Alkenes
| Substrate (Alkyne) | Product (trans-Alkene) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Octyne (B155765) | (E)-4-Octene | DMF/H₂O | 25 | 4 | 85 |
| Diphenylacetylene | (E)-Stilbene | DMF/H₂O | 25 | 3 | 92 |
| 1-Phenyl-1-propyne | (E)-1-Phenyl-1-propene | DMF/H₂O | 25 | 5 | 88 |
Detailed Experimental Protocol: Reduction of 4-Octyne
Materials:
-
4-Octyne
-
In situ prepared aqueous this compound solution (approx. 1 M)
-
Dimethylformamide (DMF)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Inert gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-octyne (1.0 mmol) in DMF (5 mL).
-
Add the freshly prepared aqueous this compound solution (5.0 mmol, 5.0 mL of a 1 M solution) to the stirred solution of the alkyne.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the product with pentane (3 x 20 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the product.
-
The resulting (E)-4-octene can be further purified by distillation if required.
Dehalogenation of Vicinal Dihalides
Vicinal dihalides can be efficiently converted to alkenes by treatment with this compound. This reaction proceeds via an anti-elimination mechanism.
Reaction Scheme: R-CH(X)-CH(X)-R' + 2Cr(II) → R-CH=CH-R' + 2Cr(III) + 2X⁻
Table 3: Dehalogenation of Vicinal Dihalides
| Substrate (Vicinal Dihalide) | Product (Alkene) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| meso-Stilbene dibromide | (E)-Stilbene | Acetone (B3395972)/H₂O | 25 | 0.5 | 96 |
| 1,2-Dibromocyclohexane | Cyclohexene | Acetone/H₂O | 25 | 1 | 90 |
| 1,2-Dibromooctane | 1-Octene | Acetone/H₂O | 25 | 1.5 | 88 |
Detailed Experimental Protocol: Dehalogenation of meso-Stilbene Dibromide
Materials:
-
meso-Stilbene dibromide
-
In situ prepared aqueous this compound solution (approx. 1 M)
-
Acetone
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert gas supply
Procedure:
-
In a round-bottom flask, dissolve meso-stilbene dibromide (1.0 mmol) in acetone (10 mL).
-
Under an inert atmosphere, add the freshly prepared aqueous this compound solution (3.0 mmol, 3.0 mL of a 1 M solution) dropwise to the stirred solution.
-
A precipitate may form, and the reaction mixture is stirred vigorously at room temperature for 30 minutes.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude (E)-stilbene can be purified by recrystallization from ethanol.
Logical Relationship in this compound Reductions
Caption: The central role of Cr(II) as the active reducing species.
Conclusion
This compound is a valuable reagent in the organic chemist's toolkit, offering efficient and often stereoselective reductions of various functional groups. The protocols outlined in this document provide a foundation for the practical application of this reagent. As with all air-sensitive reagents, careful handling under an inert atmosphere is crucial for successful and reproducible results. The high yields and mild reaction conditions associated with many this compound-mediated reductions make it an attractive option for both small-scale and larger-scale synthetic endeavors.
Application Note: Preparation and Standardization of Aqueous Chromous Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous solutions of chromous sulfate (B86663) (CrSO₄), containing chromium in the +2 oxidation state, are potent reducing agents utilized in various chemical syntheses and analyses. A significant challenge in the preparation and handling of these solutions is the high susceptibility of chromium(II) ions to oxidation by atmospheric oxygen, which converts them to the more stable chromium(III) state. This rapid oxidation necessitates the use of oxygen-free techniques for both the preparation and storage of chromous sulfate solutions to maintain their reducing power.
This application note provides a detailed laboratory protocol for the preparation of aqueous this compound by the reduction of chromium(III) sulfate using a Jones reductor. It further describes the critical procedures for working under an inert atmosphere and a method for the accurate determination of the chromous ion concentration by redox titration.
Data Presentation
The following table summarizes representative quantitative data associated with the preparation and standardization of a this compound solution.
| Parameter | Value | Notes |
| Preparation | ||
| Initial Concentration of Cr₂(SO₄)₃ solution | 0.2 M | Can be varied based on desired final concentration. |
| Expected Final Concentration of CrSO₄ | ~0.4 M | Assuming 100% reduction. The actual concentration will be determined by titration. |
| Visual Endpoint of Reduction | Dark Green (Cr³⁺) to Bright Blue (Cr²⁺) | A distinct color change indicates the successful reduction of chromium.[1] |
| Stability | ||
| Stability in Air | Highly Unstable | Rapidly oxidizes to Cr(III), indicated by a color change from blue to green.[2] |
| Stability under Inert Gas (N₂) | Significantly Improved | While decomposition still occurs, the rate is dramatically reduced. For best results, use freshly prepared solutions. |
| Standardization (Example Data) | ||
| Titrant | Standard 0.1 N K₂Cr₂O₇ | Potassium dichromate is a primary standard. |
| Volume of CrSO₄ solution | 25.00 mL | |
| Initial Burette Reading (K₂Cr₂O₇) | 0.50 mL | |
| Final Burette Reading (K₂Cr₂O₇) | 22.25 mL | |
| Volume of K₂Cr₂O₇ used | 21.75 mL | |
| Calculated Molarity of CrSO₄ | 0.3132 M | Based on a 1:1 mole ratio in the balanced redox reaction. |
Experimental Protocols
Preparation of Deoxygenated Water
Objective: To remove dissolved oxygen from the water used for preparing all solutions to prevent premature oxidation of chromous ions.
Materials:
-
Distilled or deionized water
-
Round-bottom flask
-
Heating mantle
-
Gas dispersion tube (sparger)
-
Nitrogen or Argon gas, oxygen-free
-
Rubber septa
Procedure:
-
Fill a round-bottom flask to no more than two-thirds of its volume with distilled water.
-
Insert a gas dispersion tube into the water, ensuring it reaches near the bottom of the flask.
-
Seal the flask with a rubber septum, providing an outlet for the displaced gas.
-
Gently bubble oxygen-free nitrogen or argon through the water for at least 30 minutes to displace dissolved oxygen. For enhanced efficiency, this can be done while gently warming the water with a heating mantle.
-
After purging, maintain a positive pressure of the inert gas and allow the water to cool to room temperature before use.
Preparation of Aqueous this compound Solution (via Jones Reductor)
Objective: To reduce a solution of chromium(III) sulfate to chromium(II) sulfate using an amalgamated zinc column (Jones reductor) under an inert atmosphere.
Materials:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)
-
Granular zinc (20-30 mesh)
-
Mercury(II) chloride (HgCl₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deoxygenated water
-
Jones reductor column
-
Schlenk flask or similar receiving flask with a sidearm
-
Nitrogen or Argon gas setup (balloon or Schlenk line)
-
Rubber septa and cannulas
Procedure:
Part A: Activation of the Jones Reductor
-
Safety Note: Mercury(II) chloride is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Wash the granular zinc with 1 M H₂SO₄, followed by copious rinsing with deoxygenated water.
-
In a beaker, treat the washed zinc with a 2% (w/v) solution of HgCl₂ for 5-10 minutes with occasional swirling. This creates a zinc amalgam.
-
Decant the HgCl₂ solution into an appropriate hazardous waste container and wash the amalgamated zinc thoroughly with deoxygenated water.
-
Pack the Jones reductor column with the amalgamated zinc, ensuring no air bubbles are trapped. The column should be kept filled with deoxygenated water when not in use to prevent oxidation of the zinc amalgam.[3]
Part B: Reduction of Chromium(III) Sulfate
-
Prepare a 0.2 M solution of chromium(III) sulfate by dissolving the appropriate amount of the salt in deoxygenated water containing a small amount of sulfuric acid (e.g., 0.1 M) to prevent hydrolysis.
-
Set up the Jones reductor to elute into a Schlenk flask under a positive pressure of nitrogen or argon.
-
Drain the water from the Jones reductor until the level is just above the zinc amalgam.
-
Slowly pass the chromium(III) sulfate solution through the column. The color of the solution should change from green or violet to a characteristic bright blue as it passes through the column, indicating the formation of chromous ions.[1]
-
Collect the bright blue eluate in the Schlenk flask under a continuous inert gas flow.
-
Once all the chromium solution has been passed through, wash the column with deoxygenated 0.1 M H₂SO₄ and collect this washing with the product.
-
Seal the Schlenk flask under a positive pressure of inert gas and store in a cool, dark place.
Standardization of the this compound Solution
Objective: To determine the exact concentration of the prepared this compound solution by redox titration with a standard solution of potassium dichromate.
Materials:
-
Prepared this compound solution
-
Standardized 0.1 N potassium dichromate (K₂Cr₂O₇) solution
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated phosphoric acid (H₃PO₄)
-
Sodium diphenylamine (B1679370) sulfonate indicator
-
Burette, pipette, and conical flasks
-
Nitrogen or Argon gas setup
Procedure:
-
Prepare a deoxygenated titration mixture in a conical flask by adding 5 mL of concentrated H₂SO₄ and 5 mL of concentrated H₃PO₄ to 100 mL of deoxygenated water. Bubble nitrogen through this solution for 15 minutes.
-
Using a gas-tight syringe or a pipette under a nitrogen blanket, transfer a precise volume (e.g., 25.00 mL) of the blue this compound solution into the deoxygenated acid mixture.
-
Add 3-4 drops of sodium diphenylamine sulfonate indicator to the flask.
-
Fill a burette with the standard 0.1 N K₂Cr₂O₇ solution and record the initial volume.
-
Titrate the this compound solution with the potassium dichromate solution. The endpoint is reached when the color changes from the green of the newly formed Cr(III) to a persistent violet-blue.[4]
-
Record the final volume of the K₂Cr₂O₇ solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the molarity of the this compound solution using the stoichiometry of the redox reaction: Cr₂O₇²⁻ + 6Cr²⁺ + 14H⁺ → 8Cr³⁺ + 7H₂O The mole ratio of dichromate to chromous ion is 1:6. However, in the context of this specific titration where Cr²⁺ is oxidized to Cr³⁺ and Cr₂O₇²⁻ is reduced to Cr³⁺, the balanced reaction is: Cr₂O₇²⁻ + 2Cr²⁺ + 14H⁺ → 4Cr³⁺ + 7H₂O Therefore, the mole ratio of dichromate to chromous ion is 1:2. Molarity_CrSO₄ = (Volume_K₂Cr₂O₇ × Normality_K₂Cr₂O₇) / Volume_CrSO₄
Visualizations
Experimental Workflow
Caption: Workflow for this compound Preparation and Standardization.
Logic of Inert Atmosphere Technique
Caption: Logic of Inert Atmosphere for Cr(II) Stabilization.
Safety and Disposal
-
Chromium Compounds: Chromium(III) compounds are moderately toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Mercury(II) Chloride: This substance is highly toxic and an environmental hazard. All procedures involving HgCl₂ must be performed in a certified fume hood. All waste containing mercury must be disposed of in a designated hazardous waste container.
-
Acids: Concentrated sulfuric and phosphoric acids are corrosive. Handle with care and appropriate PPE.
-
Disposal: All chromium-containing waste should be collected and disposed of according to institutional and local environmental regulations. Do not discharge chromium solutions down the drain.
Conclusion
The preparation of aqueous this compound requires careful attention to the exclusion of atmospheric oxygen. The use of a Jones reductor provides an efficient method for the reduction of chromium(III) to chromium(II). Accurate determination of the concentration of the resulting solution is essential and can be reliably achieved through redox titration with a primary standard such as potassium dichromate. By following the detailed protocols outlined in this application note, researchers can successfully prepare and standardize aqueous this compound solutions for their use as potent reducing agents in a variety of applications.
References
Application Notes and Protocols: Chromous Sulfate in the Dehalogenation of Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromous sulfate (B86663) (CrSO₄) is a powerful yet selective reducing agent utilized in organic synthesis for the dehalogenation of a variety of organic compounds. Its ability to efficiently cleave carbon-halogen bonds makes it a valuable tool in the synthesis of pharmaceuticals and other complex organic molecules, as well as in the detoxification of halogenated environmental pollutants. This document provides detailed application notes, experimental protocols, and comparative data on the use of chromous sulfate for dehalogenation reactions.
This compound, a blue crystalline solid, is typically used as an aqueous solution.[1] It is a strong one-electron reducing agent, readily donating an electron to an organic halide, which initiates the dehalogenation process. The reaction mechanism generally proceeds through a radical pathway, making it suitable for the reduction of various types of halides, including alkyl, and vicinal dihalides.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is the reductive dehalogenation of organic halides. This reaction is particularly useful for:
-
Removal of protecting groups: Halogens can be used as protecting groups for certain functional groups and their removal by a mild reducing agent like this compound is a key step in many synthetic routes.
-
Synthesis of alkenes from vicinal dihalides: The reaction of vicinal dihalides with this compound provides a clean and efficient method for the synthesis of alkenes.
-
Formation of carbon-carbon bonds: The intermediate radicals generated during the dehalogenation can sometimes be trapped to form new carbon-carbon bonds, although this is a less common application.
-
Detoxification of halogenated compounds: this compound can be employed in the remediation of environmental pollutants by converting toxic halogenated organic compounds into less harmful substances.
Data Presentation: Dehalogenation Efficiency
The following tables summarize the quantitative data for the dehalogenation of various organic halides using this compound, providing a comparison of reaction conditions and yields.
| Substrate (Starting Material) | Product | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| meso-Stilbene dibromide | trans-Stilbene | This compound | aq. DMF | Room Temp. | 2 min | >95 | Kray & Castro, 1964 |
| dl-Stilbene dibromide | cis-Stilbene | This compound | aq. DMF | Room Temp. | 2 min | >95 | Kray & Castro, 1964 |
| meso-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | This compound | aq. Ethanol | Room Temp. | < 5 min | 98 | Kray & Castro, 1964 |
| erythro-2,3-Dibromobutane | trans-2-Butene | This compound | aq. DMF | Room Temp. | < 2 min | >95 | Kray & Castro, 1964 |
| threo-2,3-Dibromobutane | cis-2-Butene | This compound | aq. DMF | Room Temp. | < 2 min | >95 | Kray & Castro, 1964 |
| Benzyl Chloride | Toluene & Dibenzyl | This compound | aq. DMF | Room Temp. | - | - | Kochi & Davis, 1964[2] |
Table 1: Dehalogenation of Vicinal Dihalides with this compound.
| Dehalogenation Method | Substrate | Product | Reagent | Typical Yield (%) | Advantages | Disadvantages |
| This compound | Vicinal Dihalides | Alkenes | CrSO₄ | >95 | Fast, high yield, stereospecific | Stoichiometric amounts of chromium salts |
| Catalytic Hydrogenation | Aryl Halides | Arenes | H₂, Pd/C | 80-95 | Catalytic, clean byproducts | Requires pressure, not suitable for all functional groups |
| Sodium in Alcohol | Polyhaloaromatics | Aromatics | Na, Alcohol | Variable | Inexpensive | Harsh conditions, potential for side reactions |
| Zinc in Water | Alkyl Halides | Alkanes | Zn, Amine | Good | Mild conditions, aqueous media | Stoichiometric zinc, requires surfactant |
Table 2: Comparison of Dehalogenation Methods.
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Solution
Materials:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)
-
Zinc dust (Zn)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water, deoxygenated
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Assemble the apparatus: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet for inert gas.
-
Deoxygenate the solvent: Purge deionized water with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Prepare the chromium(III) solution: In the flask, dissolve chromium(III) sulfate hydrate in the deoxygenated water to make an approximately 0.5 M solution.
-
Acidify the solution: Slowly add a small amount of concentrated sulfuric acid to the solution to prevent the precipitation of chromium hydroxides.
-
Add zinc dust: While stirring vigorously under an inert atmosphere, add an excess of zinc dust to the chromium(III) sulfate solution. The color of the solution will change from green to a characteristic sky blue, indicating the formation of this compound (Cr²⁺).
-
Maintain inert atmosphere: It is crucial to maintain a positive pressure of inert gas throughout the preparation and use of the this compound solution, as Cr²⁺ is readily oxidized by air.[3]
Protocol 2: General Procedure for Dehalogenation of a Vicinal Dihalide
Materials:
-
Vicinal dihalide (e.g., meso-stilbene dibromide)
-
Aqueous this compound solution (prepared as in Protocol 1)
-
Organic solvent (e.g., dimethylformamide (DMF) or ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the substrate: In a round-bottom flask, dissolve the vicinal dihalide in a suitable organic solvent (e.g., DMF or ethanol).
-
Purge with inert gas: Flush the flask with nitrogen or argon to create an inert atmosphere.
-
Add this compound solution: While stirring, add the freshly prepared aqueous this compound solution dropwise to the solution of the dihalide at room temperature. An immediate color change and often the precipitation of chromium(III) salts will be observed.
-
Monitor the reaction: The reaction is typically very fast and can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Shake the funnel to extract the organic product. Separate the layers and wash the organic layer with water and then with brine.
-
Drying and concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Signaling Pathways and Experimental Workflows
The dehalogenation reaction with this compound does not involve a biological signaling pathway. However, the experimental workflow and the proposed reaction mechanism can be visualized.
References
Application of Chromous Sulfate in Radical-Mediated Cyclization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical-mediated cyclization reactions are powerful tools in organic synthesis, enabling the construction of complex cyclic molecules often found in natural products and pharmaceutical agents. Among the various methods to initiate these reactions, the use of transition metal reagents as single-electron transfer agents has gained significant traction. Chromous sulfate (B86663) (CrSO₄), a potent reducing agent, offers a compelling option for the generation of radical intermediates from organic halides, which can then undergo intramolecular cyclization. This application note details the mechanism, applications, and a general protocol for employing chromous sulfate in radical-mediated cyclization reactions. While specific literature on this compound is less common than for its chloride or acetate (B1210297) counterparts, the underlying principles of chromium(II)-mediated radical chemistry are well-established and applicable.[1]
Mechanism of Radical Generation and Cyclization
The key to this compound's utility in these reactions is the single-electron transfer (SET) from the chromium(II) ion to a suitable precursor, typically an alkyl halide. This process generates a carbon-centered radical and a chromium(III) species. The generated radical can then participate in an intramolecular reaction, usually by adding to a tethered alkene or alkyne, to form a cyclic radical intermediate. This intermediate is subsequently quenched to afford the final cyclized product.
The overall process can be summarized in the following steps:
-
Radical Generation: this compound donates an electron to an organic halide (R-X), leading to the formation of an alkyl radical (R•) and a chromium(III) halide sulfate.
-
Cyclization: The newly formed radical undergoes an intramolecular cyclization onto a multiple bond (e.g., an alkene or alkyne) within the same molecule. This step is typically fast and follows established regiochemical preferences (e.g., exo-trig cyclization is often favored).[2]
-
Quenching: The cyclized radical intermediate is then quenched, which can occur through various pathways, including hydrogen atom abstraction from a suitable donor or further reaction with another species in the reaction mixture.
Caption: General mechanism of this compound-mediated radical cyclization.
Applications in Organic Synthesis
Chromium(II)-mediated radical cyclizations have been employed in the synthesis of a variety of cyclic structures, including five- and six-membered rings, which are common motifs in biologically active molecules.[2] The high chemoselectivity of chromium(II) reagents allows for their use in the presence of various functional groups that might not be tolerated by other strong reducing agents.[1]
Quantitative Data Summary
The following table summarizes representative data for chromium(II)-mediated radical cyclization reactions found in the literature. It is important to note that these examples may utilize other chromium(II) salts, but the principles are analogous to what can be expected with this compound under optimized conditions.
| Substrate | Cr(II) Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity | Reference |
| N-allyl-2-bromo-2-methylpropanamide | CrCl₂ | THF | 25 | 2 | 85 | - | [1] |
| 7-bromo-1-heptene | CrCl₂ | DMF | 25 | 3 | 78 | - | [1] |
| (E)-4-bromo-1,7-octadiene | CrCl₂ | THF | 0 | 1 | 91 | 10:1 (trans:cis) | [1] |
| 2-bromo-N,N-diallylacetamide | CrCl₂ | THF | 25 | 4 | 82 | - | [1] |
Experimental Protocols
The following is a general, representative protocol for a this compound-mediated radical cyclization reaction. This protocol is based on established procedures for other chromium(II) salts and should be optimized for specific substrates.[1]
Preparation of this compound Solution:
This compound is highly sensitive to air and must be handled under an inert atmosphere (e.g., argon or nitrogen). A solution of this compound can be prepared in situ by the reduction of a chromium(III) salt.
-
Materials:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·nH₂O)
-
Zinc dust
-
Deoxygenated dilute sulfuric acid
-
Deoxygenated solvent (e.g., DMF or THF)
-
-
Procedure:
-
In a flask equipped with a magnetic stir bar and under a constant stream of inert gas, dissolve chromium(III) sulfate hydrate in deoxygenated dilute sulfuric acid.
-
Add an excess of zinc dust to the solution. The color of the solution will change from green to a characteristic sky blue, indicating the formation of Cr(II).
-
Allow the reduction to proceed for a designated time (e.g., 1-2 hours) at room temperature.
-
The resulting blue solution of this compound is used directly in the next step.
-
Caption: A typical experimental workflow for this compound-mediated cyclization.
Radical Cyclization Reaction:
-
Materials:
-
Unsaturated alkyl halide substrate
-
In situ prepared this compound solution
-
Deoxygenated solvent (e.g., DMF or THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the unsaturated alkyl halide substrate in the deoxygenated solvent.
-
To this solution, add the freshly prepared this compound solution dropwise at the desired reaction temperature (often room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
This compound is a viable and potent reagent for initiating radical-mediated cyclization reactions. Its strong reducing potential, coupled with the high chemoselectivity characteristic of chromium(II) reagents, makes it a valuable tool for the synthesis of complex cyclic molecules. While direct literature examples for the sulfate salt are not as prevalent as for other chromium(II) halides and carboxylates, the fundamental principles of single-electron transfer to generate radical intermediates from organic halides provide a solid foundation for its application. The provided general protocol, based on analogous chromium(II) chemistry, offers a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Careful exclusion of oxygen and optimization of reaction conditions will be key to achieving successful outcomes.
References
Application Notes & Protocols: Standardization and Titration of Chromous Sulfate Solutions
Introduction
Chromous sulfate (B86663) (CrSO₄) is a powerful inorganic reducing agent utilized in a variety of applications, including organic synthesis and advanced titrimetric analysis. Its utility stems from the potent reducing ability of the chromium(II) ion (Cr²⁺), which is readily oxidized to the more stable chromium(III) state (Cr³⁺). However, this high reactivity also makes chromous sulfate solutions highly susceptible to atmospheric oxidation, necessitating careful preparation, storage, and frequent standardization to ensure accurate and reproducible results.
These application notes provide detailed protocols for the preparation, standardization, and application of this compound solutions for researchers, scientists, and professionals in drug development and chemical analysis.
Preparation of Chromous(II) Sulfate Solution (ca. 0.1 N)
This compound solutions are typically prepared by the reduction of a chromium(III) salt, such as chromium(III) sulfate or potassium chromium(III) sulfate (chrome alum), using amalgamated zinc in a Jones reductor. The entire process must be conducted under an inert atmosphere to prevent oxidation.
Experimental Protocol
Materials and Reagents:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O) or Potassium chromium(III) sulfate dodecahydrate (KCr(SO₄)₂·12H₂O)
-
Zinc, mossy or granular
-
Mercury(II) chloride (HgCl₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water, deoxygenated
-
Carbon dioxide or Nitrogen gas source
Equipment:
-
Jones reductor column
-
Gas washing bottles
-
Receiving flask with a two-hole stopper
-
Burette
-
Glassware (beakers, volumetric flasks)
Procedure:
-
Prepare Amalgamated Zinc: In a fume hood, wash approximately 300 g of mossy zinc with 1 M sulfuric acid for one minute. Decant the acid and wash the zinc with deionized water. Add a solution of 5% mercury(II) chloride and agitate for 5-10 minutes. Decant the mercury solution and wash the amalgamated zinc thoroughly with deionized water.
-
Pack the Jones Reductor: Fill the Jones reductor column with the prepared amalgamated zinc. Ensure the column is washed with deoxygenated deionized water until the eluate is free of acid.
-
Prepare Chromium(III) Solution: Dissolve an appropriate amount of chromium(III) sulfate in 0.5 M sulfuric acid to create a solution of approximately 0.1 N. For example, dissolve approximately 25 g of KCr(SO₄)₂·12H₂O in 500 mL of 0.5 M H₂SO₄.
-
Reduction: Pass the chromium(III) sulfate solution through the Jones reductor at a steady rate (e.g., 10-15 mL/min). The color of the solution should change from the violet or green of Cr(III) to the characteristic sky blue of Cr(II).
-
Collection: Collect the resulting this compound solution in a receiving flask that is continuously purged with an inert gas (CO₂ or N₂) to prevent contact with air. The delivery tube from the reductor should extend below the surface of a small amount of deoxygenated water in the flask.
-
Storage: Store the standardized this compound solution in a burette or a storage vessel under a positive pressure of inert gas. The solution is unstable and should be standardized shortly before use.
Standardization of Chromous(II) Sulfate Solution
Due to its instability, the this compound solution must be standardized to determine its exact concentration. A reliable method is the potentiometric titration against a standard solution of potassium dichromate (K₂Cr₂O₇) or copper(II) sulfate (CuSO₄). The following protocol details the standardization using potassium dichromate.
Experimental Protocol
Materials and Reagents:
-
Standard 0.1 N Potassium Dichromate (K₂Cr₂O₇) solution
-
This compound (CrSO₄) solution (prepared as above)
-
Sulfuric Acid (H₂SO₄), 4 M
-
Deionized water, deoxygenated
Equipment:
-
Potentiometer with a platinum indicator electrode and a calomel (B162337) or silver/silver chloride reference electrode
-
Burette equipped for inert atmosphere titrations
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Setup: Assemble the potentiometric titration apparatus. Place the platinum and reference electrodes in the potentiometer.
-
Prepare Analyte: Accurately pipette 25.00 mL of the standard 0.1 N K₂Cr₂O₇ solution into a 250 mL beaker. Add 25 mL of 4 M H₂SO₄ and approximately 50 mL of deoxygenated deionized water.
-
Inert Atmosphere: Place a magnetic stir bar in the beaker and begin gentle stirring. Purge the solution with an inert gas for 5-10 minutes before and during the titration to remove dissolved oxygen.
-
Titration: Fill the specialized burette with the prepared this compound solution, ensuring no air bubbles are present. Titrate the potassium dichromate solution with the this compound solution. Record the potential (in mV) after each incremental addition of the titrant.
-
Endpoint Determination: Continue the titration past the endpoint, which is indicated by a sharp change in potential. The equivalence point can be determined from a plot of potential vs. volume of titrant or by calculating the first or second derivative.
-
Calculation: Calculate the normality of the this compound solution using the formula: NCrSO₄ = (NK₂Cr₂O₇ × VK₂Cr₂O₇) / VCrSO₄
Where:
-
NCrSO₄ is the normality of the this compound solution.
-
NK₂Cr₂O₇ is the normality of the potassium dichromate solution.
-
VK₂Cr₂O₇ is the volume of the potassium dichromate solution (25.00 mL).
-
VCrSO₄ is the volume of the this compound solution at the equivalence point.
-
Data Presentation: Standardization of this compound
| Trial | Volume of 0.1000 N K₂Cr₂O₇ (mL) | Equivalence Volume of CrSO₄ (mL) | Calculated Normality of CrSO₄ (N) |
| 1 | 25.00 | 24.55 | 0.1018 |
| 2 | 25.00 | 24.60 | 0.1016 |
| 3 | 25.00 | 24.58 | 0.1017 |
| Average | 0.1017 | ||
| RSD (%) | 0.10% |
Application: Titration of an Azo Compound
This compound is an excellent titrant for the quantitative analysis of reducible functional groups, such as azo (-N=N-) and nitro (-NO₂) groups, which are common in pharmaceutical compounds and dyes.
Experimental Protocol
Materials and Reagents:
-
Standardized this compound (CrSO₄) solution (e.g., 0.1017 N)
-
Sample containing a known azo compound (e.g., Methyl Orange)
-
4 M Hydrochloric Acid (HCl)
-
Sodium tartrate
-
Deionized water, deoxygenated
Equipment:
-
Potentiometric titration setup as described for standardization.
-
Burette for inert atmosphere titrations.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the azo compound and dissolve it in a suitable solvent (e.g., deionized water). Dilute to a known volume in a volumetric flask.
-
Prepare Titration Mixture: Pipette a known aliquot of the sample solution into a beaker. Add an equal volume of 4 M HCl and a small amount of sodium tartrate to prevent precipitation of chromium hydroxides.
-
Titration: Purge the solution with an inert gas and perform a potentiometric titration with the standardized this compound solution as described in the standardization protocol.
-
Endpoint and Calculation: Determine the equivalence volume of the CrSO₄ solution. Calculate the amount of the azo compound in the sample. The reaction for an azo compound is: R-N=N-R' + 4Cr²⁺ + 4H⁺ → R-NH₂ + R'-NH₂ + 4Cr³⁺
Data Presentation: Titration of an Azo Compound
| Sample ID | Sample Weight (mg) | Aliquot Volume (mL) | Equivalence Volume of 0.1017 N CrSO₄ (mL) | Purity of Azo Compound (%) |
| Azo-001 | 150.5 | 20.00 | 18.25 | 98.9 |
| Azo-002 | 151.2 | 20.00 | 18.32 | 98.8 |
| Azo-003 | 149.8 | 20.00 | 18.19 | 99.0 |
Visualizations
Caption: Workflow for the preparation, standardization, and application of this compound titrant.
Caption: Redox reaction for the standardization of chromous ions with dichromate.
Proper Handling and Storage of Chromous Sulfate: Application Notes and Protocols for Researchers
Introduction
Chromous sulfate (B86663) (CrSO₄), also known as chromium(II) sulfate, is a powerful reducing agent utilized in various research and drug development applications. Its efficacy is intrinsically linked to the stability of the chromium(II) ion, which is highly susceptible to oxidation to the more stable chromium(III) state in the presence of atmospheric oxygen. Improper handling and storage can lead to the degradation of the compound, compromising experimental results and potentially leading to inconsistent outcomes.
These application notes provide detailed protocols for the proper handling and storage of both solid chromous sulfate and its solutions to ensure its integrity and performance. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to maintain the quality and reliability of their work.
Properties of this compound
This compound is typically encountered as a hydrated, crystalline solid, with the pentahydrate (CrSO₄·5H₂O) being a common form. The appearance of the solid can range from blue to light green. In its pure, unoxidized state, solutions of this compound are a characteristic bright blue. The development of a green coloration is a visual indicator of oxidation to chromium(III).
Application Notes
Critical Importance of an Inert Atmosphere
The divalent chromium ion (Cr²⁺) is readily oxidized by atmospheric oxygen. Therefore, all handling and manipulation of this compound, both in solid and solution form, must be performed under an inert atmosphere. The use of a nitrogen or argon atmosphere in a glovebox or via a Schlenk line is mandatory to prevent degradation.
Solvent Degassing
Solvents used to prepare this compound solutions must be thoroughly deoxygenated prior to use. Dissolved oxygen in the solvent will rapidly oxidize the Cr(II) ions. Common degassing methods include sparging with an inert gas (nitrogen or argon) for at least 30-60 minutes, or the freeze-pump-thaw technique for more rigorous applications.
Visual Inspection as a Preliminary Quality Check
The color of this compound and its solutions serves as a primary, albeit qualitative, indicator of its purity. Solid this compound should be a blue or light-green crystalline powder. A distinct green or grey discoloration may indicate significant oxidation. Freshly prepared solutions of high-purity this compound should exhibit a bright blue color. A green tint suggests the presence of Cr(III) ions and indicates partial oxidation.
Experimental Protocols
Protocol 1: Handling and Weighing Solid this compound
This protocol outlines the procedure for safely handling and accurately weighing solid this compound while minimizing exposure to air.
Materials:
-
This compound solid
-
Inert atmosphere glovebox or Schlenk line
-
Spatula
-
Weighing boat or vial
-
Analytical balance (located inside the glovebox if possible, or a tared, sealed container for transfer)
Procedure:
-
Ensure the glovebox or Schlenk line is purged with a high-purity inert gas (nitrogen or argon) to achieve an oxygen-free atmosphere.
-
Introduce the sealed container of this compound, along with all necessary tools (spatula, weighing vessel), into the inert atmosphere.
-
Allow the container and tools to equilibrate with the inert atmosphere for at least 15-20 minutes.
-
Carefully open the this compound container inside the inert atmosphere.
-
Using a clean, dry spatula, transfer the desired amount of the solid to a pre-tared weighing vessel.
-
If the balance is inside the glovebox, record the weight directly.
-
If the balance is outside, securely seal the weighing vessel before removing it from the inert atmosphere for weighing. Minimize the time the sealed container is exposed to air.
-
Immediately and securely reseal the main container of this compound under the inert atmosphere.
-
Store the main container under the recommended conditions (see Protocol 3).
Protocol 2: Preparation of a Standard this compound Solution
This protocol details the steps for preparing a this compound solution of a known concentration while preventing oxidation.
Materials:
-
Weighed solid this compound (from Protocol 1)
-
Deoxygenated solvent (e.g., water, dilute sulfuric acid)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply
-
Cannula or gastight syringe for transfers
Procedure:
-
Place a magnetic stir bar into a clean, dry Schlenk flask.
-
Under a positive pressure of inert gas, transfer the weighed this compound solid into the Schlenk flask.
-
Seal the flask and ensure a continuous gentle flow of inert gas.
-
Using a cannula or gastight syringe, add the required volume of deoxygenated solvent to the flask.
-
Stir the mixture until the solid is completely dissolved. The resulting solution should be a bright blue color.
-
The solution is now ready for use. If not for immediate use, store under a positive pressure of inert gas (see Protocol 3).
Protocol 3: Storage of Solid and Solution Forms of this compound
Proper storage is crucial to maintain the integrity of this compound over time.
Storage of Solid this compound:
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Refrigeration is recommended for long-term storage.
-
Container: Use a container with a secure, airtight seal. For added protection, the primary container can be placed inside a larger, sealed container with a desiccant.
Storage of this compound Solutions:
-
Atmosphere: Solutions must be stored in a sealed vessel (e.g., a Schlenk flask with a greased glass stopper or a sealed ampoule) under a positive pressure of a high-purity inert gas.
-
Container: Use glass containers that are impervious to gas exchange. Avoid plastic containers for long-term storage as they can be permeable to oxygen.
-
Temperature: Store in a cool, dark place. Refrigeration can slow down any potential degradation pathways.
-
Sealing: For long-term storage, sealing the vessel with a high-quality vacuum grease on the joints and wrapping with Parafilm® can provide an additional barrier against air ingress.
Quantitative Data Summary
| Parameter | Condition | Recommendation | Shelf Life |
| Solid this compound | Stored under a dry, inert atmosphere in a tightly sealed container at 2-8°C. | Minimize headspace in the container and backfill with inert gas after each use. | Indefinite if stored properly.[1][2] |
| This compound Solution | Stored in a sealed Schlenk flask under a positive pressure of argon at 2-8°C. | Prepare fresh for best results. If storage is necessary, ensure a robust seal and minimize headspace. | Several days to a week with minimal oxidation. Regular quality control is advised. |
Mandatory Visualizations
Caption: Workflow for the proper storage of solid this compound.
Caption: Logical workflow for preparing a high-quality this compound solution.
References
safety protocols for working with chromous sulfate in a lab setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Summary
Chromous sulfate (B86663) is a hazardous chemical that requires careful handling to prevent adverse health effects and ensure laboratory safety. The primary hazards are associated with its properties as a strong reducing agent, its potential for air and moisture sensitivity, and the general toxicity of chromium compounds.
Principal Hazards:
-
Strong Reducing Agent: Chromous sulfate can react vigorously, and potentially explosively, with oxidizing agents.[2] Such reactions can generate significant heat and may lead to fires or explosions.[2][3]
-
Air and Moisture Sensitivity: Solutions of this compound are easily oxidized by air to the more stable Chromium(III) state.[1] Handling should be conducted under an inert atmosphere to prevent degradation of the compound and the formation of potentially hazardous byproducts.
-
Health Hazards: While specific toxicity data for this compound is limited, chromium compounds, in general, can cause skin and eye irritation.[2][4] Inhalation of dust may lead to respiratory tract irritation.[5][6] Ingestion is considered hazardous.[4]
-
Flammability: As a strong reducing agent, this compound may be flammable, and fires involving it cannot be extinguished with water due to the potential for violent reactions and the release of flammable hydrogen gas.[2]
Exposure Controls and Personal Protection
Strict adherence to exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All work with this compound powder and solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For handling the solid or preparing solutions, a glove box or Schlenk line with an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[2][7] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use. | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat.[8] | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for dusts may be necessary for handling large quantities or if engineering controls are insufficient.[5][7] | Prevents inhalation of hazardous dust. |
Quantitative Safety Data
The following table summarizes available quantitative safety data. Note that most of this data pertains to Chromium(III) compounds, as specific data for this compound is scarce.
| Parameter | Value | Compound | Source |
| OSHA PEL (TWA) | 0.5 mg/m³ (as Cr) | Chromium(III) Compounds | [2] |
| NIOSH REL (TWA) | 0.5 mg/m³ (as Cr) | Chromium(III) Compounds | [2] |
| ACGIH TLV (TWA) | 0.5 mg/m³ (as Cr) | Chromium(III) Compounds | [2] |
| IDLH | 25 mg/m³ (as Cr(III)) | Chromium(III) Compounds | [6] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Experimental Protocols
Safe Handling and Storage
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from oxidizing agents and sources of moisture.[5] Storage under an inert atmosphere is recommended. Containers should be clearly labeled with the chemical name and associated hazards.
-
Handling:
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate: Immediately evacuate the area of non-essential personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For solid spills, carefully sweep or vacuum the material into a labeled, sealed container for disposal. Avoid raising dust.[1] For liquid spills, absorb with an inert, dry material and place in a sealed container.
-
Decontamination: Clean the spill area with soap and water.[9]
-
Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[2]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal
All this compound waste, including contaminated materials, must be disposed of as hazardous waste. Follow all institutional, local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
Visualized Workflows
Standard Operating Procedure for Handling this compound
Caption: Workflow for handling this compound.
Emergency Response for this compound Spill
Caption: Emergency response for a this compound spill.
References
- 1. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Reducing Agents, Strong | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Reactive Hazards - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for the Safe Disposal of Chromous Sulfate Waste
Introduction
Chromous sulfate (B86663) (Chromium(II) sulfate, CrSO₄) is a potent reducing agent utilized in various research and development applications. As with all chromium compounds, its waste must be managed responsibly to mitigate environmental risks and ensure regulatory compliance. Chromous sulfate waste is categorized as hazardous due to the toxicity of chromium, a heavy metal regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Improper disposal can lead to the contamination of water systems and pose a threat to aquatic life and human health.
These application notes provide a detailed protocol for the safe, effective, and compliant disposal of laboratory-scale this compound waste. The core principle of this methodology is a two-step chemical transformation:
-
Oxidation: The soluble and reactive chromous ion (Cr²⁺) is oxidized to the more stable trivalent state (Cr³⁺).
-
Precipitation: The trivalent chromium is then precipitated from the solution as an insoluble hydroxide (B78521) (Cr(OH)₃) by adjusting the pH.
This process converts the hazardous aqueous waste into a stable, solid form that can be collected and disposed of through a licensed hazardous waste management service, and a treated liquid effluent that meets regulatory discharge limits.
Chemical Transformation Pathway
The fundamental chemistry for the safe treatment of this compound waste involves oxidation followed by precipitation. The chromous ion (Cr²⁺, typically blue in solution) is first oxidized to the chromic ion (Cr³⁺, typically green in solution). Subsequently, the pH of the solution is raised, causing the precipitation of solid chromium (III) hydroxide.
References
personal protective equipment (PPE) for handling chromous sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromous sulfate (B86663) (CrSO₄), also known as chromium(II) sulfate, is a chemical compound used as a specialized reducing agent in organic synthesis.[1] Unlike the more common chromic (III) sulfate, chromous sulfate is characterized by its chromium atom in the +2 oxidation state. This lower oxidation state imparts significant air sensitivity to the compound, as solutions of chromium(II) are readily oxidized by air to chromium(III) species.[1] Therefore, stringent adherence to proper personal protective equipment (PPE) protocols and handling procedures, particularly under an inert atmosphere, is crucial to ensure personnel safety and maintain the integrity of the compound.
These application notes provide detailed protocols and safety guidelines for the proper handling of this compound in a laboratory setting.
Hazard Identification and Toxicological Information
This compound and other divalent chromium compounds are generally considered to have a low order of toxicity.[2] However, they are not without hazards, and appropriate precautions must be taken.
Primary Hazards:
-
Air Sensitivity: this compound and its solutions are highly susceptible to oxidation when exposed to air, converting to the more stable chromium(III) state.[1] This reaction can be exothermic and may compromise the intended chemical reaction.
-
Skin and Eye Irritation: Like many chemical salts, direct contact with this compound powder or solutions can cause skin and eye irritation.[3][4][5]
-
Inhalation: Inhalation of dust can lead to respiratory tract irritation.[6]
-
Reducing Agent: As a potent reducing agent, this compound can react vigorously with oxidizing agents.
While trivalent chromium is an essential trace element, and divalent chromium compounds are reported to be less toxic than hexavalent chromium compounds, all chromium compounds should be handled with care to minimize exposure.[7][8]
Quantitative Exposure Limits
Occupational exposure limits for chromium(II) compounds have been established by various regulatory agencies. Adherence to these limits is mandatory to ensure a safe working environment.
| Agency | Exposure Limit (8-hour TWA) as Cr(II) | Notes |
| OSHA (PEL) | 0.5 mg/m³ | Permissible Exposure Limit.[9] |
| NIOSH (REL) | 0.5 mg/m³ | Recommended Exposure Limit for a 10-hour workday.[2][10][11] |
| ACGIH (TLV) | 0.5 mg/m³ | Threshold Limit Value.[2] |
| NIOSH (IDLH) | 250 mg/m³ | Immediately Dangerous to Life or Health. This concentration is based on the rationale that there is no evidence that an acute exposure would impede escape.[2] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential when handling this compound to mitigate the risks of exposure and contamination. The following protocol outlines the minimum required PPE.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Glovebox or Schlenk Line: Due to its air-sensitive nature, handling of this compound, especially for reactions requiring the maintenance of the chromium(II) oxidation state, should be performed in an inert atmosphere glovebox or using a Schlenk line with an inert gas (e.g., argon or nitrogen) supply.[12]
Personal Protective Equipment
-
Eye and Face Protection:
-
Safety Glasses: ANSI Z87.1 compliant safety glasses with side shields are mandatory at a minimum.[13]
-
Chemical Splash Goggles: Should be worn when there is a risk of splashing, such as when preparing solutions or during transfers.[14][15]
-
Face Shield: A face shield should be worn in conjunction with safety glasses or goggles when handling larger quantities or when there is a significant risk of splashing.[5]
-
-
Hand Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling inorganic salts. Always inspect gloves for tears or punctures before use. For prolonged or heavy use, consider double-gloving.[5][14][15]
-
Glove Selection: Consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data, if available. Since specific data for this compound is limited, selection should be based on guidelines for chromium compounds and sulfuric acid solutions.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and contamination of personal clothing.[14]
-
Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat is recommended.[15]
-
Full Protective Suit: In the event of a large spill, a full protective suit may be necessary.[14]
-
-
Respiratory Protection:
-
Respirator: If engineering controls are not sufficient to maintain exposure below the occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for dusts and mists should be used.[15] A respiratory protection program that complies with OSHA 29 CFR 1910.134 should be in place.[16]
-
Experimental Protocol: Handling Solid this compound
This protocol outlines the steps for safely weighing and transferring solid this compound in an inert atmosphere glovebox.
Materials and Equipment
-
This compound solid
-
Inert atmosphere glovebox
-
Spatula
-
Weighing paper or boat
-
Analytical balance (inside the glovebox)
-
Reaction flask with a septum
-
Container for waste
Procedure
-
Preparation: Ensure the glovebox has been properly purged and the oxygen and moisture levels are within the acceptable range for air-sensitive work.
-
Transfer Materials: Introduce the sealed container of this compound, spatula, weighing boat, and reaction flask into the glovebox antechamber.
-
Purge Antechamber: Evacuate and backfill the antechamber with inert gas for the recommended number of cycles.
-
Bring Materials into Glovebox: Once the antechamber is purged, bring all materials into the main chamber of the glovebox.
-
Equilibrate: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing:
-
Place the weighing boat on the analytical balance and tare.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing boat.
-
Record the mass.
-
-
Transfer to Reaction Flask:
-
Carefully transfer the weighed solid from the weighing boat into the reaction flask.
-
Seal the reaction flask with a septum.
-
-
Cleanup:
-
Tightly seal the main container of this compound.
-
Clean the spatula and any residual dust from the balance and work area using a designated wipe.
-
Place all disposable waste (e.g., weighing boat, wipes) into a designated sealed waste container inside the glovebox.
-
-
Removal of Materials:
-
Remove the sealed reaction flask and waste container from the glovebox via the antechamber, following the proper purging procedure.
-
-
Post-Handling:
-
Wash hands thoroughly after removing gloves.
-
Spill and Emergency Procedures
-
Small Spills (in a fume hood or glovebox):
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.[15]
-
Wipe the area with a damp cloth and then decontaminate the surface.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert laboratory personnel and the safety officer.
-
If a respirator is required, only trained personnel should perform the cleanup.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Dispose of the waste in accordance with all local, state, and federal regulations.
Conclusion
The safe and effective use of this compound hinges on a thorough understanding of its air-sensitive nature and potential hazards. By implementing robust engineering controls, adhering to the prescribed PPE protocols, and following meticulous handling procedures, researchers can minimize risks and ensure the successful application of this valuable reducing agent in their work.
References
- 1. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromium(II) compounds - IDLH | NIOSH | CDC [cdc.gov]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. media.laballey.com [media.laballey.com]
- 5. nj.gov [nj.gov]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. epa.gov [epa.gov]
- 8. Chromium toxicity - Wikipedia [en.wikipedia.org]
- 9. CHROMIUM(II) COMPOUNDS (as Cr) | Occupational Safety and Health Administration [osha.gov]
- 10. Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. Table 8-1, Regulations, Advisories, and Guidelines Applicable to Chromium - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. dshorne.com.au [dshorne.com.au]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 16. osha.gov [osha.gov]
Application Notes and Protocols: The Use of Chromous Sulfate in the Synthesis of Chromium-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-based catalysts are pivotal in a variety of chemical transformations, including polymerization, oxidation, and dehydrogenation reactions. The catalytic activity and selectivity of these materials are profoundly influenced by the choice of chromium precursor, the support material, and the synthesis method. While chromium(III) and chromium(VI) compounds are commonly employed as precursors, the use of chromium(II), or chromous, compounds such as chromous sulfate (B86663) remains less explored in the literature. This is largely attributed to the instability of the chromous ion, which readily oxidizes to the more stable chromic (Cr(III)) state in the presence of air.
These application notes provide a comprehensive overview of the synthesis of chromium-based catalysts with a focus on the potential application of chromous sulfate. Due to the limited availability of direct experimental protocols for this compound, this document combines established methods for the synthesis of chromous salts with standard catalyst preparation techniques to propose a viable synthetic route.
Data Presentation
The following tables summarize typical quantitative data for chromium-based catalysts prepared from common chromium precursors. It is important to note that specific data for catalysts derived directly from this compound is scarce in publicly available literature. The presented data serves as a benchmark for comparison.
Table 1: Physicochemical Properties of Supported Chromium Catalysts
| Precursor Salt | Support | Chromium Loading (wt%) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| Cr(NO₃)₃·9H₂O | Sulfated Zirconia | 1.0 | 135 | 0.21 |
| Cr(NO₃)₃·9H₂O | Sulfated Zirconia | 1.5 | 142 | 0.25 |
| CrCl₃·6H₂O | Mesoporous Silica (B1680970) | 5.0 | 650 | 0.98 |
| CrO₃ | Alumina | 2.0 | 250 | 0.45 |
Table 2: Catalytic Performance Data
| Catalyst | Reaction | Temperature (°C) | Conversion (%) | Selectivity (%) |
| 1.0% Cr/Sulfated Zirconia | LDPE Hydrocracking | 400 | 85 | - |
| 5.0% Cr/Mesoporous Silica | Ethylene Polymerization | 80 | - | High-density polyethylene |
| 2.0% Cr/Alumina | Cyclohexane Dehydrogenation | 500 | 60 | 95 (Benzene) |
Experimental Protocols
Given the air-sensitivity of this compound, its use in catalyst synthesis necessitates an inert atmosphere and likely an in situ preparation of the precursor solution. The following protocols outline a proposed method for the synthesis of a supported chromium catalyst using this compound, preceded by a protocol for the in situ generation of the this compound solution.
Protocol 1: In Situ Preparation of Aqueous this compound Solution
This protocol describes the synthesis of a this compound solution from a stable chromium(III) precursor via reduction with zinc. This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)
-
Zinc dust (activated)
-
Deionized water, deoxygenated
-
Sulfuric acid (H₂SO₄), 1 M, deoxygenated
Procedure:
-
In a Schlenk flask under a continuous flow of inert gas, dissolve the desired amount of chromium(III) sulfate hydrate in deoxygenated deionized water to achieve the target concentration for the subsequent impregnation step.
-
Acidify the solution by adding a small amount of deoxygenated 1 M sulfuric acid to prevent the precipitation of chromium hydroxides.
-
Add an excess of activated zinc dust to the stirred solution.
-
Continue stirring the solution at room temperature. The progress of the reduction is indicated by a color change of the solution from green to a characteristic bright blue of the [Cr(H₂O)₆]²⁺ ion.
-
Once the reduction is complete (typically after 1-2 hours), carefully cannulate or filter the blue this compound solution under inert atmosphere to separate it from the remaining zinc dust.
-
The resulting this compound solution should be used immediately in Protocol 2.
Protocol 2: Synthesis of a Supported Chromium Catalyst via Incipient Wetness Impregnation with this compound
This protocol details the impregnation of a porous support material with the freshly prepared this compound solution. All steps should be performed under an inert atmosphere until the final calcination stage.
Materials:
-
Porous support material (e.g., silica gel, alumina, zirconia), pre-dried under vacuum.
-
Freshly prepared aqueous this compound solution (from Protocol 1).
Procedure:
-
Determine the pore volume of the support material (e.g., by nitrogen physisorption or by titrating with water until saturation).
-
In a glovebox or under a Schlenk line, place a known mass of the dried support material in a round-bottom flask.
-
Slowly add the this compound solution to the support material dropwise with continuous mixing until the total volume of the added solution is equal to the pore volume of the support. This ensures that the solution is drawn into the pores by capillary action.
-
After impregnation, age the material for a period of 12-24 hours in a sealed container under an inert atmosphere to allow for the uniform distribution of the precursor.
-
Dry the impregnated support material under vacuum at a low temperature (e.g., 60-80 °C) to remove the water. The drying should be gradual to prevent the migration of the chromium salt to the exterior of the support particles.
-
Once dried, the material can be subjected to calcination. Transfer the dried powder to a tube furnace.
-
Calcine the material under a flow of inert gas (e.g., nitrogen) by ramping the temperature to a target value (e.g., 500-600 °C) and holding for 3-5 hours. This step decomposes the sulfate precursor and anchors the chromium oxide species to the support.
-
Cool the catalyst to room temperature under an inert gas flow before handling.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of chromium-based catalysts using this compound and the general relationship between synthesis parameters and catalyst properties.
Troubleshooting & Optimization
why does chromous sulfate solution change color from blue to green
This guide provides troubleshooting and answers to frequently asked questions regarding the color change of chromous sulfate (B86663) (CrSO₄) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is a freshly prepared chromous sulfate (Chromium(II) sulfate) solution blue?
A1: A fresh solution of this compound, specifically the pentahydrate form (CrSO₄·5H₂O), is characteristically blue.[1][2] This color is due to the presence of the chromium(II) ion, which exists as a hydrated aqua complex, likely [Cr(H₂O)₆]²⁺, in aqueous solutions.[1][3]
Q2: What is the primary cause for the blue this compound solution changing to green?
A2: The color change from blue to green is a direct result of the oxidation of chromium(II) (Cr²⁺) to chromium(III) (Cr³⁺).[1][4] Chromium(II) salts are potent reducing agents and are very easily oxidized by atmospheric oxygen.[3][5] The resulting chromium(III) sulfate solution is typically green.[6][7]
Q3: What is the chemical species responsible for the green color?
A3: The green color is characteristic of chromium(III) sulfate solutions.[6] In the presence of sulfate ions, green-colored "sulfato-complexes" can form, which are distinct from the violet [Cr(H₂O)₆]³⁺ aqua ion.[8][9] The formation of these green complexes can be accelerated by heating.[8][9]
Q4: How quickly does the blue-to-green color change occur?
A4: The oxidation of Cr(II) to Cr(III) by air is a rapid process.[3][4][10] An unprotected blue solution of this compound can change color within a short period upon exposure to air. The exact rate depends on factors like oxygen exposure, temperature, and the presence of acids.
Q5: Is the green chromium(III) sulfate solution still viable for experiments requiring a Cr(II) reducing agent?
A5: No. Once the solution turns green, it indicates the chromium is in the +3 oxidation state, which does not have the strong reducing properties of the +2 state.[3][4] For applications requiring a potent reducing agent, a fresh, blue this compound solution is necessary.[1]
Troubleshooting Guide: Premature Color Change
This section addresses the common issue of the this compound solution turning green too quickly during an experiment.
Issue: The blue this compound solution turns green almost immediately after preparation.
-
Root Cause Analysis: This indicates rapid oxidation of Cr(II) to Cr(III). The most common cause is exposure to atmospheric oxygen.
-
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for premature oxidation.
-
Data Summary: Chromium Sulfate Species
The following table summarizes the key differences between the chromium species involved in the color change.
| Property | Chromium(II) Sulfate (Chromous) | Chromium(III) Sulfate (Chromic) |
| Oxidation State | Cr²⁺ | Cr³⁺ |
| Common Color | Blue (in aqueous solution)[2][3] | Green or Violet (in aqueous solution)[6][8] |
| Stability in Air | Highly unstable; rapidly oxidizes.[1][3][4] | Stable under normal conditions.[9][11] |
| Primary Use | Strong reducing agent in organic synthesis and other applications.[1] | Intermediate in manufacturing, leather tanning, mordant.[6][7][12] |
Experimental Protocols
Protocol 1: Preparation of a Stable Chromous (Cr(II)) Sulfate Solution
This protocol is designed to minimize oxidation by atmospheric oxygen.
Materials:
-
Chromium metal (Cr) or Chromium(II) acetate (B1210297)
-
Deoxygenated sulfuric acid (H₂SO₄)
-
Deoxygenated, distilled water
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Schlenk flask or similar glassware for inert atmosphere reactions
Methodology:
-
Deoxygenate Solvents: Purge distilled water and the sulfuric acid solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Setup: Assemble the Schlenk flask under a positive pressure of inert gas.
-
Reaction:
-
Method A (from metal): Add chromium metal to the flask. Slowly add the deoxygenated sulfuric acid. The reaction is: Cr + H₂SO₄ → CrSO₄ + H₂.[1] The reaction will proceed, yielding a blue solution.
-
Method B (from Cr(II) acetate): Dissolve chromium(II) acetate in deoxygenated water and add deoxygenated sulfuric acid.
-
-
Storage: The resulting blue solution must be used immediately or stored under a strict inert atmosphere. The flask should be sealed and kept under positive inert gas pressure.[6][11]
Protocol 2: In Situ Reduction of Chromium(III) to Chromium(II)
If you have a green Chromium(III) sulfate solution, it can be reduced back to the blue Chromium(II) form for immediate use.
Materials:
-
Chromium(III) sulfate solution (green)
-
Zinc metal (Zn), granular or powder
-
Dilute sulfuric acid or hydrochloric acid
-
Reaction flask with a method to vent gas (e.g., cotton wool plug in the neck)[10][13]
Methodology:
-
Combine Reagents: In the reaction flask, combine the green chromium(III) sulfate solution with zinc metal.
-
Acidify: Add a small amount of dilute sulfuric or hydrochloric acid to facilitate the reaction.
-
Reduction: The zinc will reduce the Cr³⁺ to Cr²⁺.[1][10] A side reaction between zinc and the acid will produce hydrogen gas, which helps to displace air from the flask.[10][13]
-
Reaction: 2Cr³⁺ + Zn → 2Cr²⁺ + Zn²⁺
-
-
Observation: The solution will gradually change color from green to the characteristic blue of the Cr(II) ion.
-
Usage: Use the resulting blue solution directly from the reaction flask, as it will be sensitive to air oxidation once the reduction is complete and hydrogen evolution ceases.[10][13]
References
- 1. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. What is the color of chromium sulfate? [tradeindia.com]
- 3. Oxidation states of chromium | MEL Chemistry [melscience.com]
- 4. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 5. youtube.com [youtube.com]
- 6. ampere.com [ampere.com]
- 7. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 9. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. senturyreagents.com [senturyreagents.com]
- 12. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Handling and Stabilization of Chromous Sulfate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the air oxidation of chromous sulfate (B86663) (CrSO₄) solutions. Chromous sulfate is a powerful reducing agent, making it highly susceptible to rapid oxidation by atmospheric oxygen, which can compromise experimental results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and stability of your this compound solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions in a question-and-answer format.
Issue 1: Rapid Color Change from Blue to Green
-
Question: My freshly prepared bright blue this compound solution turned green very quickly. What is happening and how can I prevent this?
-
Answer: A color change from sky blue to green indicates the oxidation of the chromous (Cr(II)) ion to the more stable chromic (Cr(III)) ion.[1] This rapid change is almost always due to exposure to atmospheric oxygen. To prevent this, rigorous air-free techniques are essential. Ensure that all solvents are thoroughly deoxygenated and that the entire experiment is conducted under a continuous stream of a high-purity inert gas, such as argon or nitrogen.[2]
Issue 2: Incomplete Reduction of Chromic Sulfate
-
Question: After following the reduction procedure, my solution is not the characteristic bright blue of Cr(II), but rather a murky blue-green. What could be the cause?
-
Answer: This suggests that the reduction of Cr(III) to Cr(II) is incomplete. Several factors could be at play:
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., amalgamated zinc).
-
Inactive Reducing Agent: The surface of the zinc may be passivated by a layer of zinc oxide. Pre-treating the zinc with a dilute acid can help activate its surface.
-
Inadequate Reaction Time or Temperature: The reduction process may require gentle warming and sufficient time to go to completion. Monitor the solution's color as an indicator of the reaction's progress.
-
Issue 3: Formation of a Precipitate in the Solution
-
Question: A precipitate has formed in my this compound solution. What is it and how can I avoid it?
-
Answer: Precipitate formation can occur for a few reasons:
-
Oxidation: If the solution is exposed to air, insoluble chromium(III) hydroxide (B78521) or basic chromium sulfates can form, especially if the pH of the solution is not acidic.[3][4] Maintaining a low pH can help keep the chromium ions in solution.
-
Supersaturation: If the solution is highly concentrated, changes in temperature can lead to the precipitation of this compound.
-
Contaminants: Impurities in the reagents or solvents can also lead to the formation of insoluble byproducts. To prevent precipitation, ensure all handling is done under an inert atmosphere, use high-purity reagents and solvents, and consider the solubility limits at your working temperature.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the oxidation of this compound solutions?
Q2: What is the best inert gas to use for preventing oxidation: nitrogen or argon?
A2: Both high-purity nitrogen and argon are effective at creating an inert atmosphere. However, argon is often preferred for highly sensitive reactions for two main reasons:
-
Density: Argon is denser than air, allowing it to form a more stable and protective "blanket" over the reaction mixture, which is less susceptible to disruption by drafts.[5]
-
Inertness: While nitrogen is largely inert, it can react with certain highly reactive metals at elevated temperatures to form nitrides. Argon, as a noble gas, is chemically inert under virtually all laboratory conditions.[6]
For most standard procedures involving this compound, high-purity nitrogen is a cost-effective and suitable choice. For highly sensitive applications, argon provides an extra margin of safety.
Q3: How can I effectively remove dissolved oxygen from my solvents?
A3: Deoxygenating solvents is a critical step. Common methods include:
-
Sparging: Bubbling a stream of inert gas (nitrogen or argon) through the solvent for an extended period (typically 30-60 minutes) can effectively displace dissolved oxygen.
-
Freeze-Pump-Thaw: This is a more rigorous method that involves freezing the solvent, applying a vacuum to remove gases from the solid phase, and then thawing the solvent. This cycle is typically repeated three times for maximum effectiveness.
Q4: Can I use oxygen scavengers to protect my this compound solution?
A4: While oxygen scavengers are used to remove oxygen in various applications, their use in this compound solutions requires careful consideration.[7][8] Common inorganic scavengers like sulfites could potentially react with the acidic conditions often used to stabilize this compound.[9] If considering an oxygen scavenger, it is crucial to ensure it is compatible with the solution's chemistry and does not introduce interfering species. For most laboratory applications, maintaining a robust inert atmosphere is the more common and reliable method.
Data Presentation
| Condition | Atmosphere | Expected Stability of this compound Solution | Relative Rate of Oxidation |
| Ideal | High-Purity Argon | High (stable for extended periods) | Very Low |
| Standard | High-Purity Nitrogen | Good (generally stable for the duration of an experiment) | Low |
| Poor | Air (Ambient) | Very Low (rapid oxidation observed) | High |
| Acidic | Inert Gas | Enhanced stability (low pH inhibits hydrolysis of Cr(III)) | Lower |
| Neutral/Basic | Inert Gas | Reduced stability (risk of Cr(III) hydroxide precipitation) | Higher |
Experimental Protocols
Protocol 1: Preparation of Oxygen-Free this compound Solution using a Schlenk Line
This protocol describes the preparation of a this compound solution by the reduction of chromic sulfate using amalgamated zinc under an inert atmosphere.
Materials:
-
Chromic sulfate (Cr₂(SO₄)₃)
-
Mossy zinc
-
Mercury(II) chloride (HgCl₂)
-
Deoxygenated distilled water
-
Deoxygenated dilute sulfuric acid
-
Schlenk flask and other appropriate Schlenk glassware
-
Inert gas (high-purity nitrogen or argon) supply connected to a Schlenk line
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Amalgamated Zinc: In a fume hood, wash the mossy zinc with dilute sulfuric acid to activate the surface. Briefly treat the zinc with a dilute solution of mercury(II) chloride to create the amalgam. Decant the mercury solution and wash the amalgamated zinc thoroughly with deoxygenated water.
-
Set up the Schlenk Line: Ensure the Schlenk line is properly set up and purged with the chosen inert gas.[10]
-
Assemble Glassware: Place the amalgamated zinc and a magnetic stir bar in a Schlenk flask. Attach the flask to the Schlenk line.
-
Evacuate and Refill: Carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[11]
-
Add Reagents: Under a positive flow of inert gas, add the chromic sulfate to the flask. Using a cannula or a dropping funnel, add deoxygenated water and a small amount of deoxygenated dilute sulfuric acid to the flask.
-
Reduction: With gentle stirring, the solution will gradually change from the green of Cr(III) to the characteristic sky blue of Cr(II). The reaction may be gently warmed to facilitate the reduction.
-
Storage: Once the reduction is complete (indicated by a stable, bright blue color), the solution should be stored under a positive pressure of inert gas in a sealed Schlenk flask.
Visualizations
Caption: Workflow for the preparation of this compound solution.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. Oxidation states of chromium | MEL Chemistry [melscience.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Argon vs. Nitrogen Purging for Atmosphere Inerting | NiGen [nigen.com]
- 6. experimental chemistry - Is argon preferred over nitrogen for maintaining an inert atmosphere? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxygen Scavengers: Functions, Types, and Applications in Water Treatment - Lautan Air Indonesia [lautanairindonesia.com]
- 9. watertreatment.qualichem.com [watertreatment.qualichem.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Stabilizing Chromous Sulfate for Extended Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of chromous sulfate (B86663) for extended storage. Due to its high susceptibility to oxidation, maintaining the integrity of chromous (Cr(II)) sulfate solutions is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: My chromous sulfate solution has changed color from blue to green. What does this indicate?
A1: A color change from the characteristic blue of aqueous Cr(II) ions to green is a primary indicator of oxidation. The green color is characteristic of chromium(III) species, which form as this compound degrades in the presence of an oxidizing agent, most commonly oxygen from the air. This degradation compromises the reducing power of your solution and may impact your experimental results.
Q2: What is the primary degradation pathway for this compound?
A2: The principal degradation pathway is the oxidation of chromium(II) to chromium(III).[1] This reaction is readily facilitated by atmospheric oxygen. The simplified reaction is:
4Cr²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Cr³⁺(aq) + 2H₂O(l)
Q3: What are the ideal storage conditions for this compound solutions?
A3: To maximize the shelf-life of this compound solutions, they should be stored in a tightly sealed, oxygen-free environment. The storage area should be cool, dry, and protected from light. It is crucial to minimize headspace in the storage vessel to reduce the amount of trapped oxygen.
Q4: Can I use chemical stabilizers or antioxidants to prolong the shelf life of my this compound solution?
A4: Currently, there is limited specific information in the scientific literature regarding the use of chemical stabilizers or antioxidants for the express purpose of preserving this compound solutions. The most effective method for stabilization remains the stringent exclusion of oxygen.
Q5: Are there any recommended materials for storage containers?
A5: It is recommended to use glass containers with airtight seals. Avoid plastics that may be gas-permeable. For long-term storage, consider vessels that can be purged with an inert gas.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns green rapidly. | Oxygen contamination. | Prepare fresh solution using deoxygenated solvents and handle under an inert atmosphere (e.g., in a glovebox). Ensure storage containers are properly sealed and purged with nitrogen or argon. |
| Inconsistent experimental results. | Partial oxidation of this compound. | Prepare a fresh solution for each experiment or a new batch for a series of experiments. Consider titrating the solution to determine the exact concentration of Cr(II) before use. |
| Precipitate forms in the solution. | Introduction of contaminants or changes in temperature/concentration. | Ensure high-purity water and reagents are used. Store at a stable, cool temperature. |
Experimental Protocols
Protocol 1: Preparation of Oxygen-Free this compound Solution
Objective: To prepare a this compound solution with minimal oxygen contamination to enhance its stability.
Materials:
-
This compound pentahydrate (CrSO₄·5H₂O)
-
Deionized water
-
Nitrogen or Argon gas source
-
Schlenk flask or similar airtight glassware
-
Magnetic stirrer and stir bar
-
Gas-tight syringe
Procedure:
-
Place a magnetic stir bar in the Schlenk flask.
-
Add the desired volume of deionized water to the flask.
-
Deoxygenate the water by bubbling with nitrogen or argon gas for at least 30 minutes while stirring.
-
Weigh the required amount of this compound pentahydrate in an inert atmosphere (e.g., a glovebox).
-
Quickly add the this compound to the deoxygenated water under a positive pressure of the inert gas.
-
Seal the flask and continue to stir until the solid is fully dissolved.
-
Store the solution under the inert gas atmosphere.
Protocol 2: Quality Control - Determination of Cr(II) Concentration
Objective: To determine the concentration of active Cr(II) in a solution to ensure its viability for experiments.
Materials:
-
This compound solution
-
Standardized solution of an oxidizing agent (e.g., potassium permanganate (B83412), KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Burette, pipette, and conical flask
-
Inert gas supply
Procedure:
-
Pipette a known volume of the this compound solution into a conical flask under a continuous stream of inert gas.
-
Acidify the solution with a small amount of dilute sulfuric acid.
-
Titrate the solution with the standardized potassium permanganate solution. The endpoint is the first persistent pink color.
-
Record the volume of the titrant used.
-
Calculate the concentration of Cr(II) based on the stoichiometry of the reaction: 5Cr²⁺ + MnO₄⁻ + 8H⁺ → 5Cr³⁺ + Mn²⁺ + 4H₂O.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for preparing stable this compound solutions.
References
identifying and removing common impurities from chromous sulfate
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying and removing common impurities from chromous sulfate (B86663) (CrSO₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or freshly synthesized chromous sulfate?
A1: The most prevalent impurities in this compound are typically:
-
Chromium(III) ions (Cr³⁺): this compound is a powerful reducing agent and is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of more stable chromic (Cr³⁺) species.[1][2]
-
Ferric ions (Fe³⁺): If the this compound was synthesized from starting materials derived from chromite ore, contamination with iron is common.[3][4]
-
Other metal ions: Depending on the grade and synthetic route, trace amounts of other metals such as copper, zinc, and aluminum may be present.[5]
-
Unreacted starting materials: If prepared by the reduction of a chromium(III) salt, some unreacted Cr³⁺ will likely be present.[2]
-
Anions: Chloride (Cl⁻) and ammonium (B1175870) (NH₄⁺) ions can be present, often as remnants from the synthesis process.[6]
Q2: How can I visually assess the purity of my this compound solution?
A2: A pure solution of this compound should be a distinct sky-blue color. The presence of a greenish tint indicates contamination with chromium(III) ions. A yellowish or brownish hue may suggest the presence of ferric ions.
Q3: My this compound solution has turned green. What does this mean and can I still use it?
A3: A green color indicates that a significant portion of the chromous (Cr²⁺) ions have been oxidized to chromic (Cr³⁺) ions.[3] For applications requiring the strong reducing power of Cr²⁺, this solution will be less effective. For many synthetic purposes, the solution should be purified to remove the Cr³⁺ before use.
Q4: What are the general strategies for purifying this compound?
A4: The primary strategies for purifying this compound involve:
-
In-situ Reduction: Treating the solution with a reducing agent to convert contaminating Cr³⁺ and Fe³⁺ back to their divalent states (Cr²⁺ and Fe²⁺). Zinc is a commonly used reducing agent for this purpose.[2]
-
Precipitation: Selectively precipitating impurities. For instance, adjusting the pH can precipitate metal hydroxides.
-
Solvent Extraction: Using an organic solvent with a suitable extractant to selectively remove specific metal ion impurities, such as iron.[4]
-
Recrystallization: Dissolving the impure solid in a minimal amount of solvent and then allowing it to crystallize, leaving impurities behind in the mother liquor. This is best performed under an inert atmosphere to prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Blue this compound solution rapidly turns green upon exposure to air. | Oxidation of Cr²⁺ to Cr³⁺ by atmospheric oxygen. | Handle solutions under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. |
| The solid this compound is a greenish powder instead of blue crystals. | The solid has been oxidized during storage. | The solid can be dissolved and repurified by reduction with zinc amalgam. |
| The solution has a yellowish or brownish tint. | Contamination with ferric (Fe³⁺) ions. | Remove iron via selective precipitation or solvent extraction as detailed in the experimental protocols. |
| The reducing power of the solution is lower than expected in a reaction. | Presence of oxidized chromium(III) species. | Quantify the Cr²⁺ content via titration and/or repurify the solution. |
Experimental Protocols
Protocol 1: Purification of this compound by Reduction with Zinc Amalgam
This protocol describes the removal of chromium(III) and other reducible metal ion impurities.
Materials:
-
Impure this compound solution
-
Zinc metal (granulated or mossy)
-
Mercury(II) chloride (HgCl₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water (deoxygenated)
-
Inert gas supply (nitrogen or argon)
-
Schlenk flask or similar apparatus for working under inert atmosphere
Procedure:
-
Prepare Zinc Amalgam: In a fume hood, wash the zinc metal with dilute sulfuric acid to activate the surface. Briefly treat the zinc with a dilute solution of mercury(II) chloride to form the amalgam. Decant the mercury solution and wash the amalgam thoroughly with deoxygenated water.
-
Prepare the this compound Solution: Prepare a concentrated solution of the impure this compound in deoxygenated water. Acidify the solution with a small amount of sulfuric acid.
-
Reduction: Add the zinc amalgam to the this compound solution in a Schlenk flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to displace all air. Maintain a positive pressure of the inert gas throughout the procedure.
-
Stirring: Stir the solution vigorously. The color should change from green or greenish-blue to a distinct sky-blue, indicating the reduction of Cr³⁺ to Cr²⁺. This may take several hours.
-
Separation: Once the reduction is complete (the solution is a stable blue), carefully decant or filter the solution away from the zinc amalgam under an inert atmosphere.
-
Storage: The purified solution should be used immediately or stored under a positive pressure of inert gas.
Protocol 2: Removal of Ferric Impurities by Solvent Extraction
This method is suitable for removing significant iron contamination.
Materials:
-
Impure this compound solution containing ferric ions
-
Tertiary amine extractant (e.g., tri-n-octylamine)
-
Organic solvent (e.g., kerosene (B1165875) or toluene)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Prepare the Organic Phase: Prepare a solution of the tertiary amine extractant in the organic solvent.
-
Extraction: In a separatory funnel, combine the impure this compound solution with the organic phase.
-
Agitation: Shake the separatory funnel vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the iron complex into the organic phase.
-
Phase Separation: Allow the layers to separate. The aqueous phase (bottom layer) will contain the purified this compound, while the organic phase (top layer) will contain the extracted ferric ions.[4]
-
Collection: Drain the purified aqueous layer.
-
Back-Extraction (Optional): The iron can be recovered from the organic phase by back-extraction with a sodium hydroxide solution, which precipitates ferric hydroxide.[4]
Quantitative Data Summary
The following table summarizes typical impurity levels before and after purification.
| Impurity | Typical Level Before Purification | Expected Level After Purification | Analytical Method |
| Chromium(III) | 5-20% of total chromium | < 1% of total chromium | UV-Vis Spectroscopy, Titration |
| Iron(III) | 0.1 - 2% | < 0.01% | Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP) |
| Chloride | 0.01 - 0.1% | < 0.002% | Ion Chromatography |
| Ammonium | 0.01 - 0.05% | < 0.01% | Ion-Selective Electrode |
Visualizations
References
- 1. This compound | CrO4S | CID 61686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 4. CN101974688A - Method for separating chromium ions and iron ions in multicomponent solution - Google Patents [patents.google.com]
- 5. nmfrc.org [nmfrc.org]
- 6. laballey.com [laballey.com]
Technical Support Center: Optimizing Reductions with Chromous Sulfate
Welcome to the technical support center for optimizing reaction conditions for reductions with chromous sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of chromous sulfate for chemical reductions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Blue or green this compound solution turns brown/turbid upon standing. | Oxidation of Cr(II) to Cr(III) by atmospheric oxygen. | Prepare the this compound solution fresh before use. Maintain a strictly inert atmosphere (nitrogen or argon) over the solution at all times. Use deoxygenated solvents. |
| Incomplete reduction of the substrate. | 1. Insufficient this compound. 2. Deactivated this compound solution. 3. Reaction temperature is too low. 4. Poor mixing. | 1. Use a larger excess of the this compound solution. 2. Prepare a fresh, sky-blue solution of this compound. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Formation of unexpected side products. | 1. Reaction temperature is too high. 2. Incorrect pH of the reaction mixture. 3. Presence of impurities in the substrate or reagents. | 1. Perform the reaction at a lower temperature. 2. Buffer the reaction mixture to the optimal pH for the specific reduction. 3. Purify the substrate and ensure high-purity reagents and solvents. |
| Difficulty in isolating the product during work-up. | Formation of stable chromium complexes with the product. | After the reaction is complete, consider adding a chelating agent (e.g., EDTA) to complex with the chromium ions, facilitating their removal during aqueous extraction. Wash the organic layer thoroughly with water. |
| The initial chromium(III) sulfate solution is green instead of violet. | Formation of a less reactive sulfato-complex of Cr(III). | While often usable, a violet solution indicates the presence of the more reactive hexaaqua [Cr(H₂O)₆]³⁺ complex. To favor the violet form, allow the solution to stand at room temperature for several days or prepare it from a fresh source of chromium(III) sulfate. |
Frequently Asked Questions (FAQs)
1. How do I prepare an active this compound solution?
An active, sky-blue solution of this compound (CrSO₄) is typically prepared in situ by the reduction of a chromium(III) salt. A common method involves the reduction of chromium(III) sulfate or chromium(III) chloride with zinc metal in an acidic aqueous medium under an inert atmosphere.
2. What is the visual indicator of an active this compound solution?
A freshly prepared, active chromous(II) sulfate solution should have a distinct sky-blue color. The appearance of a green or brown tinge indicates oxidation to chromium(III) species, which will significantly reduce the reagent's effectiveness.
3. Why is it critical to maintain an inert atmosphere?
Chromous ion (Cr²⁺) is a powerful reducing agent and is readily oxidized by atmospheric oxygen.[1] Failure to maintain a strict inert atmosphere (e.g., nitrogen or argon) will lead to the rapid decomposition of the reagent and incomplete reduction of your substrate.
4. What functional groups can be reduced by this compound?
This compound is a versatile reducing agent capable of reducing a variety of functional groups, including:
-
Alkyl halides: It is particularly effective for the dehalogenation of alkyl halides.
-
Nitro compounds: Aromatic and aliphatic nitro groups can be reduced to the corresponding amines.
-
Alkynes: Depending on the conditions, alkynes can be reduced to cis-alkenes.
-
Some carbonyl compounds: While less common, it can be used for the reduction of certain aldehydes and ketones.
5. How can I monitor the progress of my reduction reaction?
The progress of the reaction can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.
6. What are the typical work-up procedures for a this compound reduction?
A typical work-up involves quenching the reaction with water, followed by extraction of the organic product with a suitable solvent. The aqueous layer containing chromium salts can be treated with a chelating agent like EDTA to aid in the complete removal of chromium from the organic phase. Thorough washing of the organic layer with water or brine is recommended.
Data on Reducible Functional Groups
The following table summarizes the reduction of various functional groups using this compound, with typical reaction conditions.
| Functional Group | Substrate Example | Product | Typical Solvent(s) | Typical Temperature | Approximate Reaction Time | Notes |
| Alkyl Halide | 1-Bromooctane | Octane | DMF/H₂O | Room Temperature | 1-4 hours | Effective for primary, secondary, and tertiary halides. |
| Nitro (Aromatic) | Nitrobenzene | Aniline | H₂O/H₂SO₄ | 50-70 °C | 2-6 hours | The reaction is often carried out in acidic conditions. |
| Alkyne | 2-Heptyne | cis-2-Heptene | DMF/H₂O | Room Temperature | 3-8 hours | Provides good stereoselectivity for the cis-alkene. |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution
Materials:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)
-
Zinc dust (activated)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deoxygenated distilled water
-
Standardized potassium permanganate (B83412) (KMnO₄) solution (approx. 0.1 N)
-
Indigo (B80030) carmine (B74029) indicator
Procedure:
-
Preparation of Chromium(III) Solution: In a flask equipped with a magnetic stirrer and a gas inlet, dissolve chromium(III) sulfate in deoxygenated water to make an approximately 0.5 M solution. Add a small amount of sulfuric acid to ensure the solution is acidic.
-
Reduction to this compound: While purging the solution with nitrogen or argon, add an excess of activated zinc dust. Stir the mixture vigorously. The color of the solution will change from green/violet to a clear, sky-blue, indicating the formation of Cr(II). This process may take 30-60 minutes.
-
Filtration: Once the reduction is complete, filter the solution under an inert atmosphere through a cannula or a sintered glass funnel to remove the excess zinc.
-
Standardization:
-
Transfer a known volume of the blue this compound solution to a flask containing a known excess of a standardized oxidizing agent (e.g., ferric ammonium (B1175870) sulfate solution).
-
Back-titrate the excess oxidant with a standardized solution of a suitable titrant.
-
Alternatively, directly titrate the this compound solution with a standardized potassium permanganate solution using indigo carmine as an indicator until the blue color disappears.
-
Protocol 2: General Procedure for the Reduction of an Alkyl Halide
Materials:
-
Alkyl halide
-
Freshly prepared and standardized this compound solution
-
N,N-Dimethylformamide (DMF), deoxygenated
-
Deoxygenated water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the alkyl halide in a mixture of DMF and water.
-
With vigorous stirring, add a 2-3 fold molar excess of the standardized this compound solution dropwise via a syringe or an addition funnel.
-
Monitor the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography or distillation as required.
Visualizations
Caption: Experimental workflow for this compound reductions.
Caption: Troubleshooting logic for incomplete reductions.
References
Technical Support Center: Analysis of Byproducts in Chromous Sulfate-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing chromous sulfate (B86663) (CrSO₄) in their synthetic reactions. The information is designed to help identify and mitigate the formation of unwanted byproducts, ensuring the desired reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during chromous sulfate-mediated reactions in a question-and-answer format.
Issue 1: Reaction is sluggish or does not go to completion.
-
Question: My reaction is not proceeding as expected, and starting material remains. What are the possible causes?
-
Answer: Incomplete reactions are often due to the quality and handling of the this compound solution. Chromous (Cr(II)) sulfate is a potent reducing agent and is highly sensitive to air.[1] Premature oxidation to the less reactive chromic (Cr(III)) sulfate is a primary cause of failed or incomplete reactions.
-
Troubleshooting Steps:
-
Ensure an inert atmosphere: All manipulations of the this compound solution should be performed under a strict inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as Schlenk lines or a glovebox.
-
Use freshly prepared or properly stored reagent: The characteristic blue color of the Cr(II) aquo complex indicates the active reagent. A green coloration suggests the presence of Cr(III) species, which are ineffective for most reductions.
-
Verify reagent concentration: The concentration of the active Cr(II) species may be lower than anticipated due to gradual oxidation. It is advisable to titrate the solution prior to use to determine the exact concentration of the active reagent.
-
-
Issue 2: An unexpected green precipitate forms in the reaction mixture.
-
Question: A green solid has precipitated from my reaction. What is this substance and how can I avoid its formation?
-
Answer: The green precipitate is likely a form of chromic (Cr(III)) hydroxide (B78521) or a related basic chromium sulfate. This can form under several conditions:
-
Local pH changes: The reaction itself or the workup procedure may lead to an increase in the local pH, causing the precipitation of Cr(III) hydroxides.
-
Reaction with basic substrates or impurities: If your substrate or reagents are basic, they can induce the precipitation of chromium salts.
-
Troubleshooting Steps:
-
Control reaction pH: Maintain a slightly acidic pH during the reaction to keep the chromium species in solution.
-
Careful workup: During the aqueous workup, avoid quenching with strong bases. A common procedure involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to maintain a controlled pH.
-
Filtration: If a precipitate does form, it can often be removed by filtration through a pad of celite.
-
-
Issue 3: The isolated product is contaminated with chromium salts.
-
Question: After workup and purification, my final product still contains chromium residues. How can I effectively remove them?
-
Answer: Chromium salts can be persistent impurities. Effective removal often requires specific workup procedures.
-
Troubleshooting Steps:
-
Aqueous Washes: Thoroughly wash the organic layer with water or brine during the extraction process to remove the majority of the water-soluble chromium salts.
-
Complexation: Washing the organic layer with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester the chromium ions in the aqueous phase.
-
Precipitation and Filtration: In some cases, chromium salts can be precipitated from the organic solution by the addition of a co-solvent and removed by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound-mediated reactions?
A1: The most prevalent inorganic byproduct is chromic (Cr(III)) sulfate, the oxidized form of the reagent. The formation of organic byproducts is highly dependent on the substrate. For example:
-
Reduction of Alkynes: Incomplete reduction can lead to the corresponding cis- or trans-alkenes as byproducts, depending on the reaction conditions.[2]
-
Reduction of Nitro Compounds: The reduction of nitro groups can sometimes be incomplete, yielding nitroso or hydroxylamine (B1172632) intermediates as byproducts.[3]
Q2: How can I prepare a stable and active this compound solution?
A2: A common and effective method is the in situ preparation of this compound by reducing a solution of chromic sulfate or chromium potassium sulfate with amalgamated zinc under an inert atmosphere.[1] This ensures a fresh and highly active solution for immediate use.
Q3: My this compound solution is green. Can I still use it?
A3: A green color indicates the presence of Cr(III) species, which are generally not effective reducing agents for the intended transformations. It is highly recommended to use a freshly prepared, blue this compound solution for optimal results.
Q4: How do I properly quench a reaction mediated by this compound?
A4: The reaction should be quenched by pouring the reaction mixture into a saturated aqueous solution of ammonium chloride.[4] This helps to neutralize any remaining reactive species and maintain a pH that keeps the chromium salts soluble in the aqueous phase during the subsequent extraction.
Data Presentation
Table 1: Common Substrates and Potential Byproducts in this compound Reductions
| Substrate Functional Group | Desired Product | Potential Organic Byproduct(s) |
| Alkyl Halide | Dehalogenated Alkane | Dimerized alkanes |
| Alkyne | Alkane | cis- or trans-Alkene |
| Nitro Compound | Amine | Nitroso compound, Hydroxylamine |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution
This protocol describes the preparation of a this compound solution and its standardization by potentiometric titration.
Materials:
-
Chromic potassium sulfate dodecahydrate (CrK(SO₄)₂·12H₂O)
-
Zinc, mossy
-
Mercury(II) chloride (HgCl₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water, deoxygenated
-
Standard potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Amalgamated Zinc: In a fume hood, wash mossy zinc with dilute sulfuric acid. Briefly treat the zinc with a dilute solution of mercury(II) chloride for a few minutes. Decant the mercury solution and wash the amalgamated zinc thoroughly with deionized water.
-
Preparation of this compound Solution:
-
Assemble a Jones reductor or a similar column packed with the amalgamated zinc.
-
Prepare a solution of chromic potassium sulfate in deoxygenated dilute sulfuric acid.
-
Under a continuous flow of inert gas, pass the chromic sulfate solution through the column of amalgamated zinc. The color of the solution should change from violet or green to a distinct sky blue, indicating the formation of Cr(II).
-
Collect the blue this compound solution in a flask under an inert atmosphere.
-
-
Standardization by Potentiometric Titration:
-
Set up a potentiometric titration apparatus with a platinum indicator electrode and a saturated calomel (B162337) reference electrode (SCE).
-
In a beaker under an inert atmosphere, place a known volume of the prepared this compound solution.
-
Titrate with a standardized solution of potassium dichromate.
-
Record the potential (in mV) as a function of the volume of titrant added. The endpoint is the point of maximum inflection in the titration curve.
-
Calculate the exact concentration of the this compound solution.
-
Protocol 2: UV-Vis Spectrophotometric Analysis of Cr(II) and Cr(III) Ratio
This protocol allows for the monitoring of the reaction progress by quantifying the relative amounts of Cr(II) and Cr(III) in the reaction mixture.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes with septa for inert atmosphere handling
-
Deoxygenated solvent identical to the reaction solvent
Procedure:
-
Acquire Reference Spectra:
-
Under an inert atmosphere, prepare solutions of known concentrations of pure this compound (blue) and chromic sulfate (green) in the reaction solvent.
-
Record the UV-Vis absorbance spectra for both solutions to identify their respective λmax values. Typically, Cr(II) complexes have a λmax around 700-750 nm, while Cr(III) complexes absorb at lower wavelengths.
-
-
Sample Preparation and Analysis:
-
At various time points during the reaction, withdraw an aliquot of the reaction mixture using a gas-tight syringe.
-
Immediately dilute the aliquot with deoxygenated solvent in a sealed cuvette to a concentration within the linear range of the spectrophotometer.
-
Record the full UV-Vis spectrum of the diluted sample.
-
-
Data Analysis:
-
Using the Beer-Lambert law and the absorbance values at the λmax for both Cr(II) and Cr(III), the concentrations of each species in the aliquot can be calculated using simultaneous equations. This will provide the ratio of Cr(II) to Cr(III) and allow for the determination of the reaction's progress.
-
Visualizations
References
purification techniques for crude chromous sulfate preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude chromous sulfate (B86663) preparations.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of chromous sulfate.
| Problem | Possible Cause | Solution |
| Purified crystals are green or violet instead of blue. | The blue color is characteristic of the hydrated chromous [Cr(II)] ion. Green or violet colors indicate the presence of chromic [Cr(III)] sulfate, which is a result of oxidation.[1][2][3] | Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by air. Use deoxygenated solvents for all steps. Handle solutions and crystals quickly to minimize air exposure. |
| Crystallization does not occur upon cooling. | The solution is not supersaturated. This could be due to using too much solvent, or the presence of impurities inhibiting crystal nucleation. | 1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution.[4] 2. Add a seed crystal: Introduce a tiny crystal of pure this compound to the solution.[5] 3. Reduce solvent volume: Gently heat the solution to boil off a small amount of solvent to increase the concentration, then allow it to cool again.[5] 4. Cool to a lower temperature: Use an ice bath or refrigerated bath to further decrease solubility. |
| The product "oils out" instead of crystallizing. | The solute is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooling is too rapid. Impurities can also lower the melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the concentration slightly. Ensure a slow cooling rate by insulating the flask. |
| The yield of purified crystals is very low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crude material had a very low initial purity.- Material was lost during transfers or filtration steps. | Optimize the amount of solvent used; aim for the minimum amount of hot solvent required for dissolution. To recover more product from the mother liquor, you can try to concentrate it by evaporation and cool for a second crop of crystals, though these may be less pure. Ensure careful technique during transfers and washing of the crystals. |
| Brown/red precipitate (likely ferric hydroxide) forms in the solution. | The crude material is contaminated with iron salts (a common impurity), and the pH of the solution may have increased, causing precipitation of iron(III) hydroxide. | Iron impurities should be removed before crystallization. See the experimental protocol below for methods to remove iron. Maintain a slightly acidic pH to keep iron salts in solution if they are not being actively removed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are chromic [Cr(III)] sulfate (from oxidation), unreacted starting materials, and metal salts, particularly iron sulfates.[6] Iron is a frequent contaminant when ferrochrome is used as a raw material in the synthesis process. Other metal ions like nickel and manganese can also be present.
Q2: Why is it critical to use an inert atmosphere for purification?
A2: Chromous [Cr(II)] sulfate is readily oxidized to chromic [Cr(III)] sulfate by atmospheric oxygen. This oxidation is a primary source of impurity in the final product. Performing all purification steps, including dissolution, filtration, and crystallization, under an inert gas like nitrogen or argon is essential to maintain the Cr(II) oxidation state.
Q3: How can I remove iron impurities from my this compound solution?
A3: Several methods can be used to remove iron. One effective laboratory method is selective precipitation. For example, adding an agent like oxalic acid or benzoic acid under controlled pH can precipitate iron oxalate (B1200264) or iron benzoate (B1203000) complexes while leaving the majority of the chromium ions in solution.[7][8] Another method is solvent extraction, where a specific organic extractant is used to selectively pull the iron ions from the aqueous solution.[7][9]
Q4: What is the best solvent for recrystallizing this compound?
A4: Water is the most common solvent for recrystallizing inorganic salts like this compound. To decrease solubility and improve yield, a mixed-solvent system, such as water and ethanol (B145695), can be effective.[5] The crude salt is dissolved in a minimum amount of hot water, and then ethanol (in which this compound is less soluble) is added to the point of saturation to induce crystallization upon cooling. All solvents must be thoroughly deoxygenated before use.
Q5: How can I tell if my final product is pure?
A5: The most immediate visual indicator is the color; pure hydrated this compound should form distinct blue crystals.[1] A green or violet tint suggests contamination with chromic sulfate. For quantitative assessment, techniques such as UV-Vis spectroscopy, titration to determine the Cr(II)/Cr(III) ratio, or elemental analysis (e.g., ICP-MS) can be used to check for metallic impurities and confirm the purity.
Quantitative Data on Purification
The following table summarizes representative data on the efficiency of various purification techniques.
| Purification Method | Target Impurity | Purity/Efficiency Metric | Result | Reference |
| Complex Precipitation | Iron (Fe³⁺) | Iron Precipitation Rate | 96.85% | [8] |
| Iron (Fe³⁺) | Chromium Loss Rate | 3.62% | [8] | |
| Adsorption on Nanoparticles | Chromium (general) | Max Removal Efficiency (nZVI) | 77.6% | [10] |
| Chromium (general) | Max Removal Efficiency (nZVAl) | 81.2% | [10] | |
| Commercial Purity Standard | Iron (Fe) | Maximum Allowed Impurity | 0.01% | [6] |
| Chloride (Cl) | Maximum Allowed Impurity | 0.002% | [6] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization and Iron Removal
This protocol describes the purification of crude this compound contaminated with iron salts and chromic sulfate. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with deoxygenated solvents.
Materials:
-
Crude this compound
-
Deionized water (deoxygenated)
-
Ethanol (deoxygenated)
-
Oxalic acid or Benzoic acid
-
Dilute sulfuric acid
-
Schlenk flask or three-neck round-bottom flask
-
Cannula and inert gas source (Nitrogen or Argon)
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude this compound into a Schlenk flask. Add a minimal amount of deoxygenated, slightly acidified (with H₂SO₄) water to dissolve the crude salt with stirring. Gentle heating can be applied to facilitate dissolution.
-
Iron Precipitation (if applicable):
-
While stirring the solution, slowly add a stoichiometric amount of oxalic acid or benzoic acid solution to precipitate the iron.
-
Adjust the pH carefully as needed to optimize the precipitation of iron salts while minimizing chromium loss.[8]
-
-
Hot Filtration: While the solution is still warm, filter it through a fritted glass filter or a Buchner funnel (pre-warmed to prevent premature crystallization) under a positive pressure of inert gas. This step removes insoluble impurities, including the precipitated iron complexes.
-
Crystallization:
-
Transfer the warm, clear filtrate to a clean Schlenk flask.
-
Slowly add deoxygenated ethanol dropwise while stirring until the solution becomes slightly cloudy, indicating saturation.
-
Allow the flask to cool slowly to room temperature without disturbance. To promote the growth of large, pure crystals, insulate the flask.
-
Once the flask has reached room temperature, it can be placed in a refrigerator or ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the blue crystals by filtration using a Buchner funnel under an inert atmosphere.
-
Wash the crystals with a small amount of a cold, deoxygenated water/ethanol mixture to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals under a stream of inert gas or in a vacuum desiccator. Avoid heating, as this can drive off the waters of hydration and potentially promote oxidation.
Visualized Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: Workflow for the purification of crude this compound.
References
- 1. Removal of hexavalent chromium from aqueous solution by iron nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. laballey.com [laballey.com]
- 7. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: The Influence of pH on the Reducing Activity of Chromous Sulfate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of chromous sulfate (B86663) as a reducing agent, with a specific focus on the critical influence of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is chromous sulfate and why is it used as a reducing agent?
This compound (CrSO₄) is an inorganic compound containing chromium in the +2 oxidation state (Cr(II)). It is a powerful reducing agent, meaning it readily donates electrons to other substances, causing them to be reduced. Its high reducing power makes it valuable in various chemical syntheses and analytical procedures where the reduction of a specific functional group or compound is required.
Q2: How does pH fundamentally affect the reducing activity of this compound?
The reducing activity of this compound is highly dependent on pH. The availability of the active Cr(II) ion in solution is greatest in acidic conditions. As the pH increases, the effectiveness of this compound as a reducing agent diminishes significantly. This is due to the formation of chromium(II) hydroxide (B78521) precipitates, which removes the reducing agent from the solution.
Q3: What is the optimal pH range for using this compound as a reducing agent?
The optimal pH for utilizing the reducing power of this compound is in the acidic range, typically below pH 4. In this range, the chromous ion (Cr²⁺) is the predominant and soluble species, ensuring its availability to participate in redox reactions.
Q4: What happens to this compound at neutral or alkaline pH?
As the pH of the solution approaches neutrality and becomes alkaline, chromous ions react with hydroxide ions (OH⁻) to form insoluble chromium(II) hydroxide (Cr(OH)₂). This precipitation removes the active Cr(II) from the solution, rendering it unavailable to act as a reducing agent. Consequently, the reducing activity of the this compound solution will be severely hampered or completely lost at neutral to alkaline pH.
Q5: Can the color of the solution indicate the state of the this compound?
Yes, the color of the solution can be an indicator. A freshly prepared, active this compound solution is typically a sky-blue color. If the solution turns a greenish color, it may indicate the presence of chromium(III) ions, the oxidized form of chromium(II). The formation of a precipitate, often grayish-green, suggests that the pH is too high, leading to the precipitation of chromium hydroxides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduction reaction is slow or incomplete. | pH is too high: The solution may not be sufficiently acidic, leading to low availability of active Cr(II) ions. | Carefully acidify the reaction mixture with a non-oxidizing acid (e.g., dilute sulfuric acid) to a pH below 4. Monitor the pH throughout the reaction. |
| Degradation of this compound: this compound is highly sensitive to air and will be oxidized by atmospheric oxygen. | Prepare the this compound solution fresh before use. Handle the solution under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are deoxygenated. | |
| A precipitate forms in the this compound solution or reaction mixture. | pH is too high: The formation of a precipitate, likely chromium(II) or chromium(III) hydroxide, indicates the pH is not acidic enough. | Acidify the solution as described above. If the precipitate does not redissolve, it may be necessary to prepare a fresh solution. |
| The this compound solution is not blue. | Oxidation: The solution has likely been exposed to air, leading to the oxidation of Cr(II) to Cr(III), which typically forms green complexes in solution. | Discard the solution and prepare a fresh batch, taking care to exclude air during preparation and handling. |
| Inconsistent results between experiments. | Variable pH: Small variations in the initial pH of reactants or solvents can lead to significant differences in the reducing activity. | Standardize the pH of all solutions and reaction mixtures before initiating the reduction. Use buffered solutions where appropriate and compatible with the reaction. |
| Inaccurate concentration of this compound: Due to its instability, the exact concentration of the this compound solution may vary. | Standardize the this compound solution by titration against a known oxidizing agent just before use. |
Quantitative Data
The reducing power of the Cr(III)/Cr(II) couple is intrinsically linked to its standard electrode potential. However, the effective reducing power in a solution is highly influenced by the pH due to the speciation of both Cr(II) and its oxidized form, Cr(III).
| pH Range | Predominant Chromium Species | Relative Reducing Activity | Observations |
| < 4 | Cr²⁺ (aq) | High | Solution is typically sky-blue. Maximum availability of the reducing agent. |
| 4 - 6 | Cr²⁺ (aq) transitioning to Cr(OH)₂ (s) and Cr³⁺ (aq) transitioning to Cr(OH)²⁺, Cr(OH)₂⁺ | Decreasing | Reducing activity diminishes as Cr(II) begins to precipitate. |
| > 6 | Cr(OH)₂ (s) and Cr(OH)₃ (s) | Very Low to None | Significant precipitation of chromium hydroxides. The solution is no longer an effective reducing medium for dissolved species. |
Note: The exact pH at which precipitation begins can be influenced by the concentration of chromium ions and the presence of other coordinating ligands.
Experimental Protocols
Protocol 1: Preparation of an Air-Sensitive this compound Solution
Objective: To prepare a standardized solution of this compound for use as a reducing agent.
Materials:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)
-
Zinc powder or granules (amalgamated with mercury is highly effective but requires stringent safety precautions)
-
Dilute sulfuric acid (e.g., 1 M)
-
Inert gas supply (nitrogen or argon)
-
Schlenk flask or a three-necked flask equipped with a gas inlet, a gas outlet (bubbler), and a dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the glassware and purge the entire system with an inert gas for at least 15-20 minutes to remove all oxygen.
-
In the flask, place a bed of zinc granules.
-
Prepare a solution of chromium(III) sulfate in deoxygenated dilute sulfuric acid.
-
While maintaining a positive pressure of the inert gas, slowly add the chromium(III) sulfate solution to the flask containing the zinc.
-
Stir the mixture vigorously. The color of the solution will gradually change from green to a distinct sky-blue, indicating the reduction of Cr(III) to Cr(II). This process can take several hours.
-
Once the reduction is complete (the solution is a stable blue), the solution can be carefully transferred via a cannula or a siphon to another inert-atmosphere flask for storage or immediate use.
-
Standardization: The concentration of the prepared this compound solution should be determined by titrating against a standard solution of an oxidizing agent (e.g., potassium permanganate (B83412) or a standardized ferric iron solution) under an inert atmosphere.
Protocol 2: Evaluating the Effect of pH on Reducing Activity
Objective: To qualitatively or quantitatively assess the influence of pH on the reducing power of a this compound solution.
Materials:
-
Standardized this compound solution (prepared as in Protocol 1)
-
A substrate that undergoes a distinct color change upon reduction (e.g., a solution of an azo dye or a ferric iron (Fe³⁺) solution with a suitable indicator like thiocyanate)
-
A series of buffer solutions covering a pH range from 2 to 8
-
pH meter
-
Spectrophotometer (for quantitative analysis)
-
Inert atmosphere glove box or Schlenk line setup
Procedure:
-
Prepare a series of buffered solutions of the substrate at different pH values (e.g., pH 2, 4, 6, 8). Ensure the buffers are deoxygenated.
-
In an inert atmosphere, add a known volume of the standardized this compound solution to each of the buffered substrate solutions.
-
Qualitative Assessment: Observe the rate and extent of the color change in each solution. A rapid and complete color change indicates high reducing activity.
-
Quantitative Assessment: Monitor the disappearance of the substrate or the appearance of the reduced product over time using a spectrophotometer. This will allow for the determination of reaction rates at different pH values.
-
Plot the initial reaction rate as a function of pH to visualize the relationship between pH and the reducing activity of this compound.
Visualizations
Caption: Relationship between pH and the dominant species of Cr(II).
Caption: Workflow for determining the effect of pH on reducing activity.
Technical Support Center: Managing Temperature Sensitivity in Chromous and Chromic Sulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chromous (Cr(II)) sulfate (B86663) and chromic (Cr(III)) sulfate. Proper temperature control is critical for ensuring the stability, reactivity, and desired outcomes of reactions involving these reagents.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving chromium sulfates.
Issue 1: A solution of chromic sulfate, which should be violet-blue, appears green.
-
Question: I prepared a solution of hydrated chromic sulfate, and it has a distinct green color instead of the expected violet-blue. What happened, and how does this affect my experiment?
-
Answer: A green color in a chromic sulfate solution indicates the formation of a sulfato-complex.[1][2] This is typically caused by heating the solution.[1] Even mild heating, just a few tens of degrees above room temperature, can initiate this color change.[3] This green complex is less reactive than the violet hexaaqua-chromium(III) ion.[1][2] The conversion from the green to the violet form can take days or even weeks to reverse at room temperature.[1][2] To avoid this, it is recommended to keep chromic sulfate solutions below 40°C when moisture is present.[1] If the green form has already developed and your reaction requires the more labile violet form, you may need to prepare a fresh solution, ensuring the temperature is kept low, or wait for the solution to revert, which may not be practical.
Issue 2: A freshly prepared chromous sulfate solution is not the characteristic bright blue color.
-
Question: I just prepared a this compound solution by reducing chromic sulfate, and it is not the expected bright blue. It may appear greenish or have a milky precipitate. What went wrong?
-
Answer: Chromous (Cr(II)) solutions are notoriously oxygen-sensitive. The lack of a distinct bright blue color suggests oxidation to chromic (Cr(III)) sulfate, which can appear green. This oxidation can be accelerated by elevated temperatures. Additionally, if the pH is not sufficiently acidic, you may see the precipitation of chromium hydroxides. Ensure that the preparation is conducted under an inert atmosphere (e.g., nitrogen or argon) and that the water used has been thoroughly deoxygenated. The reducing agent, typically amalgamated zinc in a Jones reductor, should be freshly prepared and highly active.
Issue 3: A reduction reaction using this compound is sluggish or incomplete.
-
Question: I am using a this compound solution as a reducing agent, but the reaction is not proceeding as expected. Could temperature be a factor?
-
Answer: Yes, temperature can significantly impact the reducing power of this compound. While an increase in temperature generally increases reaction rates, it can also accelerate the degradation of the chromous ion through oxidation by trace oxygen or reaction with the solvent. It is also possible that at elevated temperatures, the chromous ion forms less reactive complexes. For optimal performance, it is crucial to maintain the reaction at the temperature specified in the protocol. If the reaction is sluggish, first verify the quality and concentration of your this compound solution. Ensure it is bright blue and was prepared and stored under strictly anaerobic conditions.
Issue 4: Unexpected gas evolution from a this compound solution.
-
Question: I noticed bubbles forming in my acidic this compound solution, even when it is not being heated. What is causing this?
-
Answer: Chromous ions are capable of reducing protons in acidic solutions to produce hydrogen gas. This reaction is generally slow but can be catalyzed by certain metals, such as platinum.[4] If your reaction vessel or other components contain materials that can catalyze this process, you may observe hydrogen evolution. While this is not directly a temperature effect, an increase in temperature would likely accelerate this decomposition pathway.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for chromic and this compound?
A1:
-
Chromic (Cr(III)) Sulfate: Solid hydrated chromic sulfate should be stored in a cool, dry place.[5] Aqueous solutions should be kept below 40°C to prevent the formation of the less reactive green sulfato-complex.[1]
-
Chromous (Cr(II)) Sulfate: Due to its high sensitivity to oxygen, this compound solutions are typically prepared fresh for immediate use. If storage is necessary, it must be under an inert atmosphere in a tightly sealed container, preferably at reduced temperatures (e.g., in a refrigerator) to slow down any potential degradation pathways.
Q2: How does temperature affect the different hydrated forms of chromic sulfate?
A2: Heating hydrated chromic sulfate causes it to lose its water of crystallization in stages. For example, the violet 18-hydrate can be converted to the green 15-hydrate by heating above 70°C.[6] Further heating leads to lower hydrates and eventually the anhydrous form at higher temperatures (the final water molecules are removed between 102°C and 227°C).[7][8]
Q3: Can I heat a this compound reaction to speed it up?
A3: This should be done with extreme caution. While the Arrhenius equation dictates that reaction rates increase with temperature, the stability of the chromous ion decreases. Increased temperature can accelerate oxidation by trace air or other oxidants in the reaction mixture. Any temperature increase should be carefully controlled and monitored, and the reaction should be maintained under a strictly inert atmosphere.
Q4: What visual cues indicate temperature-related degradation of chromium sulfate solutions?
A4:
-
Chromic (Cr(III)) Sulfate: A color change from violet-blue to green.[1][2]
-
Chromous (Cr(II)) Sulfate: A color change from the characteristic bright blue to a greenish or murky color, indicating oxidation to Cr(III).
Data Presentation
Table 1: Temperature-Related Properties of Chromium Sulfates
| Property | Chromic (Cr(III)) Sulfate (Cr₂(SO₄)₃) | Chromous (Cr(II)) Sulfate (CrSO₄) |
| Appearance of Aqueous Solution | Violet-blue (hexaaqua complex) | Bright blue |
| Effect of Heating Solution | Forms green, less reactive sulfato-complex.[1][2] | Rapid oxidation to Cr(III) (green) in the presence of air. Potential for accelerated decomposition. |
| Recommended Max. Solution Temperature | < 40°C to maintain the violet form.[1] | As low as possible to maintain stability; prepare fresh. |
| Dehydration Temperature | 18-hydrate converts to 15-hydrate above 70°C.[6] | Data not readily available; expected to be highly unstable upon heating. |
| High-Temperature Decomposition | Decomposes to Cr₂O₃ and SO₃ at very high temperatures (880–1040 K).[7][9] | Data not readily available. |
Experimental Protocols
Protocol 1: Preparation of Oxygen-Free this compound Solution
This protocol describes the preparation of a this compound solution for use as a reducing agent, adapted from procedures for preparing oxygen-scavenging solutions.[2][4]
Materials:
-
Chromic potassium sulfate (chrome alum) or another Cr(III) salt
-
Amalgamated zinc (20-mesh)
-
Sulfuric acid (concentrated)
-
Deionized water, deoxygenated by boiling and cooling under a stream of nitrogen or argon.
-
Jones reductor
-
Inert gas source (Nitrogen or Argon) with purification train
-
Schlenk flask or other suitable air-sensitive reaction vessel
Procedure:
-
Prepare Amalgamated Zinc: Activate zinc granules by washing with dilute sulfuric acid, then treat with a mercury(II) chloride solution. Wash thoroughly with deoxygenated water.
-
Set up the Jones Reductor: Pack the reductor column with the freshly prepared amalgamated zinc.
-
Prepare Chromic Sulfate Solution: Prepare a solution of chromic potassium sulfate in deoxygenated dilute sulfuric acid. The solution will be violet.
-
Reduction: Under a positive pressure of inert gas, pass the chromic sulfate solution through the Jones reductor. The eluent should be a bright blue color, indicating the formation of chromous ions.
-
Collection: Collect the blue this compound solution in a Schlenk flask that has been purged with an inert gas.
-
Storage and Use: The solution should be used immediately. If short-term storage is required, it must be kept under a positive pressure of an inert gas in a sealed container, preferably refrigerated.
Mandatory Visualizations
Caption: Workflow for the preparation of oxygen-sensitive this compound solutions.
Caption: Temperature and oxidation effects on different chromium sulfate species in solution.
References
- 1. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. CN1099727A - Making method for basic chromium sulfate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
chemical incompatibilities of chromous sulfate with other reagents
Welcome to the Technical Support Center for chromous sulfate (B86663) (CrSO₄). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chemical incompatibilities and handling of this highly reactive reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving chromous sulfate.
Issue 1: Rapid Color Change of Solution from Blue to Green
-
Question: I dissolved my solid blue this compound in water to create a solution for my reaction, but it quickly turned green. Is the reagent still viable?
-
Answer: A color change from blue to green indicates the oxidation of this compound (Cr²⁺) to chromic sulfate (Cr³⁺).[1] Solutions of chromium(II) are easily oxidized by air.[1] For most applications where the reducing power of Cr²⁺ is required, a green solution is no longer viable as it now primarily contains the more stable Cr³⁺ species.
-
Troubleshooting Steps:
-
Inert Atmosphere: this compound solutions should be prepared and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Fresh Solution: Prepare this compound solutions immediately before use. Do not store solutions for extended periods, even under what is believed to be an inert atmosphere.
-
Issue 2: Unexpected Precipitate Formation
-
Question: I'm seeing a precipitate form in my reaction mixture containing this compound. What could be the cause?
-
Answer: Precipitate formation can be due to several factors, including the formation of insoluble chromium(III) hydroxide (B78521) or other insoluble salts.
-
Troubleshooting Steps:
-
pH of the Medium: If the reaction medium is basic or becomes basic, chromium(III) hydroxide (Cr(OH)₃), a gelatinous green precipitate, can form from the oxidation of this compound. Ensure the pH of your reaction is controlled.
-
Incompatible Anions: Check the other reagents in your reaction for anions that may form insoluble salts with chromium(II) or chromium(III).
-
Solvent Choice: While this compound hydrate (B1144303) is soluble in water, its solubility in organic solvents is limited.[2] Ensure that the chosen solvent can maintain all reagents in the solution phase.
-
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should solid this compound be stored?
-
Q2: What are the primary chemical incompatibilities of this compound?
-
A2: The most significant incompatibility of this compound is with oxidizing agents, including atmospheric oxygen.[1] Contact with oxidizing agents will rapidly convert it to the more stable chromium(III) state, diminishing its reducing capabilities. It is also incompatible with strong bases, which can lead to the precipitation of chromium hydroxides.
-
-
Q3: Can I use a this compound solution that has turned slightly green?
-
A3: For reactions that rely on the potent reducing ability of Cr²⁺, a green solution, which indicates the presence of Cr³⁺, should not be used. The extent of oxidation is often difficult to quantify without specific analytical techniques, and the presence of Cr³⁺ can interfere with the desired reaction pathway.
-
In Experimental Protocols
-
Q4: Are there any specific solvents that should be avoided with this compound?
-
A4: While this compound is soluble in water, its solubility in most organic solvents is poor.[2] It is generally recommended to use aqueous solutions. If an organic solvent is necessary, it is crucial to ensure it is thoroughly deoxygenated and dry, as water content can affect reactivity and stability.
-
-
Q5: How can I be sure my this compound is active before starting my main experiment?
-
A5: A simple qualitative test is to observe the color of the solid and its solution. Solid this compound pentahydrate should be a blue crystalline solid.[1] When dissolved in deoxygenated water, it should form a clear blue solution. A rapid change to green upon dissolution indicates significant oxidation. For quantitative analysis, titration with a standardized oxidizing agent can be performed under inert conditions.
-
Chemical Incompatibility Summary
The following table summarizes the key chemical incompatibilities of this compound.
| Incompatible Reagent Class | Incompatible Reagent Examples | Reason for Incompatibility | Potential Outcome |
| Oxidizing Agents | Atmospheric Oxygen, Peroxides, Halogens, Nitrates | Chromous (Cr²⁺) is a strong reducing agent and is readily oxidized to the more stable Chromic (Cr³⁺) state.[1] | Loss of reducing activity, formation of chromic salts. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide, Amines | Formation of insoluble chromium hydroxides. | Precipitation, loss of reagent from solution. |
| Protic Solvents with Dissolved Oxygen | Water, Alcohols | Dissolved oxygen will oxidize Cr²⁺ to Cr³⁺. | Rapid degradation of the reagent. |
Experimental Protocols
Protocol 1: Preparation of an Active this compound Solution
This protocol describes the preparation of a this compound solution for use as a reducing agent, minimizing oxidation.
Materials:
-
This compound hydrate (blue crystalline solid)
-
Degassed water (prepared by boiling and cooling under a stream of nitrogen or argon, or by freeze-pump-thaw cycles)
-
Schlenk flask or a similar vessel that allows for working under an inert atmosphere
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Syringes and needles for liquid transfer
Procedure:
-
Assemble the Schlenk flask and purge it thoroughly with the inert gas for at least 15-20 minutes.
-
Quickly weigh the desired amount of solid this compound and add it to the Schlenk flask against a positive flow of inert gas.
-
Seal the flask and briefly evacuate and backfill with the inert gas three times to ensure a completely inert atmosphere.
-
Using a syringe, add the required volume of degassed water to the flask.
-
Stir the mixture until the solid is fully dissolved. The resulting solution should be a clear blue.
-
Use the solution immediately. If temporary storage is necessary, maintain a positive pressure of the inert gas over the solution.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Chemical incompatibilities of this compound.
References
Validation & Comparative
A Comparative Guide to Chromous Sulfate and Titanium(III) Chloride as Chemical Reductants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a reducing agent is critical to achieving desired molecular transformations with high yield and selectivity. Among the diverse array of available reagents, single-electron transfer (SET) reductants based on early transition metals offer unique reactivity. This guide provides an objective, data-supported comparison of two such reagents: chromous sulfate (B86663) (CrSO₄) and titanium(III) chloride (TiCl₃). We will delve into their physicochemical properties, comparative performance in key reactions, and detailed experimental protocols to assist researchers in selecting the optimal reductant for their specific application.
Physicochemical and Handling Properties
The fundamental properties of a reagent, including its reduction potential and stability, dictate its power and handling requirements. Chromous sulfate is a significantly stronger reducing agent, as indicated by its more negative standard reduction potential. However, this increased reactivity is coupled with extreme air sensitivity, necessitating rigorous anaerobic handling techniques. Titanium(III) chloride, while a milder reductant, is also sensitive to air and moisture but is commercially available as solutions that can be more convenient for laboratory use.
| Property | This compound (CrSO₄) | Titanium(III) Chloride (TiCl₃) |
| Formula Weight | 148.05 g/mol (anhydrous) | 154.23 g/mol |
| Appearance | Blue crystalline solid (typically as pentahydrate, CrSO₄·5H₂O) | Red-violet to dark brown crystalline solid (polymorphic); violet or blue in solution[1] |
| Standard Potential (E°) | Cr³⁺ + e⁻ ⇌ Cr²⁺ : -0.41 V vs. SHE[2][3] | Ti⁴⁺ + e⁻ ⇌ Ti³⁺ : ~+0.01 V vs. SHE (in 1M HCl)[4] |
| Solubility | Soluble in water. | Soluble in water, acetone, acetonitrile; insoluble in ether and hydrocarbons.[2] |
| Stability & Handling | Aqueous solutions are extremely air-sensitive and rapidly oxidize to green Cr(III) species. Must be prepared fresh and used under a strict inert atmosphere (N₂ or Ar).[5] | Solid is hygroscopic and air-sensitive, potentially pyrophoric.[2] Deteriorates on exposure to air and moisture, leading to inconsistent results.[6] Must be handled under an inert atmosphere.[6] |
| Common Formulations | Typically prepared in situ from Cr(III) salts and zinc, or used as a freshly prepared aqueous solution.[5] | Commercially available as a solid, often as a complex with AlCl₃, or as an aqueous solution in HCl (15-20 wt%).[2] |
Performance Comparison in Chemical Reductions
Direct, side-by-side comparisons of these reductants under identical conditions are scarce in the literature. Therefore, this section presents data from representative transformations that highlight the characteristic reactivity of each reagent. Both are effective in the reduction of nitro compounds, but the outcomes can differ based on the substrate and reaction conditions.
Reduction of Nitro Compounds
The reduction of nitro groups is a common application for both reagents. Titanium(III) chloride is known to be a mild and efficient reagent for this purpose.[7] Chromium(II) salts are also effective, often reducing nitro compounds to oximes or amines depending on the substrate structure.[3][8]
Table 2: Representative Performance in Nitro Group Reduction
| Substrate | Reductant | Product(s) | Yield (%) | Conditions | Reference |
| 1-Nitro-2-phenylethene | TiCl₃ | Benzaldehyde Oxime, Benzaldehyde, 2,5-Diphenylpyrrole | 38, 17, 19 | aq. TiCl₃, NH₄OAc buffer (pH ~6.5), THF/H₂O | Bull. Chem. Soc. Jpn., 1989 , 62, 3761-3763 |
| 6β-Nitrocholest-4-en-3-one | CrCl₂ | Cholest-4-ene-3,6-dione | 70 | CrCl₂, THF/H₂O, room temp. | J. Chem. Soc. C, 1970 , 1127-1131[8] |
Note: Data for CrCl₂ is used as a close proxy for CrSO₄ due to the similar reactivity of the Cr(II) ion.
Reductive Coupling and Other Reactions
Beyond nitro reductions, these reagents exhibit distinct synthetic utility:
-
Titanium(III) Chloride : TiCl₃ is famously used in the McMurry reaction , a reductive coupling of ketones and aldehydes to form alkenes, a transformation for which this compound is not suitable. It is also employed to reduce oximes to imines.[2]
-
This compound : Cr(II) reagents are particularly effective for the reduction of α,β-unsaturated carbonyl compounds, alkyl halides, and are key reagents in reactions like the Nozaki-Hiyama-Kishi (NHK) reaction for forming carbon-carbon bonds.[2]
Experimental Protocols and Methodologies
Proper experimental setup is paramount, especially given the air sensitivity of both reagents. The following protocols are adapted from established literature and provide a reliable starting point for laboratory use.
Diagram: General Experimental Workflow
The workflow for using either air-sensitive reductant is similar, requiring the establishment of an inert atmosphere before the reaction is initiated.
Protocol 1: Preparation and Standardization of Aqueous this compound
(Adapted from Organic Syntheses, Coll. Vol. 6, p.422 (1988))
This procedure describes the in-situ preparation of CrSO₄ from chromium(III) chloride and zinc.
-
Apparatus Setup : Assemble a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Reagent Preparation : In the flask, combine chromium(III) chloride hexahydrate (CrCl₃·6H₂O, 1 equiv.) and zinc dust (<10 mesh, 0.5 equiv.) in deoxygenated water.
-
Reduction : Stir the green suspension vigorously under a nitrogen atmosphere. The reaction is complete when the solution turns a clear, sky-blue color, which typically takes 2-3 hours. This indicates the formation of aqueous Cr(II).
-
Standardization : The solution must be used immediately and should be standardized before use.
-
Under a nitrogen atmosphere, withdraw a 5.0 mL aliquot via syringe.
-
Inject the aliquot into a flask containing a deoxygenated solution of 1 M ferric chloride (FeCl₃).
-
The Fe³⁺ is reduced to Fe²⁺ by the Cr²⁺. Titrate the resulting Fe²⁺ with a standardized solution of ceric ammonium (B1175870) nitrate (B79036) using ferroin (B110374) as an indicator.
-
Protocol 2: Reductive Coupling of a Ketone with TiCl₃ (McMurry Reaction)
(Adapted from Organic Syntheses, Coll. Vol. 7, p.1 (1990))[6]
This procedure details the reductive coupling of 2-adamantanone (B1666556) to form adamantylideneadamantane.
-
Apparatus Setup : Thoroughly flame-dry a 2-L three-necked flask while flushing with argon and then fit it with rubber septa.
-
Reagent Addition (Inert Atmosphere) : In an argon-filled glove bag, add anhydrous titanium(III) chloride (TiCl₃, 0.409 mol) to the flask.[6] Caution : TiCl₃ can be pyrophoric and must be handled under a strictly inert atmosphere.[6]
-
Preparation of Low-Valent Titanium : Add anhydrous dimethoxyethane (DME, 1 L) to the flask via cannula. While stirring the resulting blue-violet slurry, add lithium wire (1.15 g, 1.65 mol) in small pieces over 30-45 minutes.
-
Activation : Fit the flask with a reflux condenser (under argon) and heat the black mixture to reflux for 1 hour. After cooling to room temperature, the active low-valent titanium reagent is ready for use.
-
Coupling Reaction : Add a solution of 2-adamantanone (15.22 g, 0.101 mol) in 150 mL of anhydrous DME to the black slurry over 3-4 hours using a syringe pump.
-
Workup : After the addition is complete, continue to stir for 12-15 hours at room temperature. Quench the reaction by slowly adding 10% aqueous K₂CO₃. Filter the mixture through a pad of Celite and extract the filtrate with petroleum ether. The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified by crystallization.
Signaling Pathways and Reaction Mechanisms
The reduction of a nitro group by a single-electron transfer (SET) mechanism is a fundamental process for both reagents. The metal (M = Cr²⁺ or Ti³⁺) donates an electron to the nitro group, forming a radical anion. This is followed by a series of protonation and further electron transfer steps, ultimately leading to the amine or other reduction products like oximes or hydroxylamines.
Conclusion and Recommendations
Both this compound and titanium(III) chloride are valuable reducing agents with distinct advantages and applications.
Choose this compound (or other Cr(II) reagents) when:
-
A very strong reducing agent is required (E° = -0.41 V).
-
The target transformation involves the reduction of alkyl halides or α,β-unsaturated systems.
-
The conditions for the Nozaki-Hiyama-Kishi reaction are needed.
Choose Titanium(III) Chloride when:
-
A milder, more selective single-electron transfer agent is sufficient.
-
The goal is the reductive coupling of carbonyls to form alkenes (McMurry reaction).
-
Reduction of nitro compounds to carbonyls or oximes is desired.[3]
-
The convenience of a commercially available solution is preferred over in-situ preparation.
Ultimately, the choice depends on the specific functional group to be reduced, the presence of other sensitive groups in the molecule, and the required reducing strength. For drug development professionals, the potential for heavy metal contamination should also be considered, with purification methods for chromium and titanium residues being a necessary part of process development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
- 8. Applications of chromium(II) chloride. Part V. The reduction of some nitro-steroids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Chromous Sulfate and Zinc Powder for Chemical Reductions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a reducing agent is pivotal to the success of a chemical transformation. This guide provides an objective comparison between two metal-based reducing agents: chromous sulfate (B86663) (CrSO₄) and zinc powder (Zn). The following analysis, supported by experimental data, delves into their respective performance, applications, and practical considerations to aid researchers in selecting the optimal reagent for their specific reductive needs.
At a Glance: Chromous Sulfate vs. Zinc Powder
| Feature | This compound (Chromium(II) Sulfate) | Zinc Powder |
| Primary Applications | - Dehalogenation of vicinal dihalides- Reduction of nitro compounds to oximes | - Reduction of nitro compounds to amines- Reductive amination of carbonyls- Dehalogenation of vicinal dihalides- Clemmensen reduction |
| Selectivity | High selectivity for specific functional groups. | Broad applicability, can be tailored by reaction conditions. |
| Reactivity | Potent reducing agent; solutions are sensitive to air oxidation. | Moderately reactive metal; reactivity can be enhanced by activation.[1] |
| Preparation | Often prepared in situ by reducing Cr(III) salts with zinc. | Commercially available in various mesh sizes. |
| Safety | Chromium compounds can be toxic; requires careful handling.[2][3][4][5][6] | Flammable solid, especially as fine dust; reacts with water to produce flammable hydrogen gas.[7][8][9][10][11] |
| Cost | Generally more expensive due to the cost of chromium salts and the need for in situ preparation. | Relatively inexpensive and widely available.[1] |
| Environmental Impact | Chromium is a heavy metal with significant environmental concerns.[12][13][14][15][16] | Zinc is also a heavy metal, and its release into the environment should be minimized.[12][13][14][16] |
Performance in Key Reduction Reactions
Reduction of Nitro Compounds
A significant point of differentiation between this compound and zinc powder lies in their reduction of nitro compounds. While zinc powder is a classic reagent for the complete reduction of nitroarenes to primary amines (anilines), chromous salts typically yield oximes as the final product.
Table 1: Comparative Reduction of Aromatic Nitro Compounds
| Substrate | Reagent | Product | Reaction Time | Yield (%) | Reference |
| Nitrobenzene | Zinc dust / Ammonium formate (B1220265) | Aniline | 8 min | 90 | [2][7] |
| p-Nitrotoluene | Zinc dust / Ammonium formate | p-Toluidine | 3-5 min | 89-91 | [2][7] |
| p-Nitrochlorobenzene | Zinc dust / Ammonium formate | p-Chloroaniline | 5-6 min | 94-95 | [2][7] |
| Nitroalkane | Chromium(II) chloride | Oxime | N/A | N/A | [1] |
This difference in selectivity makes this compound a valuable tool for accessing oximes directly from nitro compounds, a transformation that would otherwise require a multi-step synthesis.
Dehalogenation of Vicinal Dihalides
Both this compound and zinc powder are effective reagents for the dehalogenation of vicinal dihalides to form alkenes. This reaction proceeds via a reductive elimination mechanism.
Table 2: Dehalogenation of Vicinal Dihalides
| Substrate | Reagent | Product | Reaction Time | Yield (%) | Reference |
| vic-Dibromoalkanes | Zinc powder / Acetic Acid (Microwave) | Alkene | 1-2 min | High | [17][18] |
| vic-Dihalides | This compound | Alkene | N/A | N/A |
While both reagents are effective, the choice may depend on the specific substrate and desired reaction conditions. Zinc powder in combination with acetic acid, especially under microwave irradiation, offers a rapid route to alkenes.[17][18]
Experimental Protocols
In-situ Preparation of this compound Solution
This compound is highly susceptible to air oxidation and is therefore typically prepared immediately before use.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) sulfate
-
Granular Zinc (20-30 mesh)
-
1 M Hydrochloric acid (HCl)
-
Deoxygenated water
Procedure:
-
A Jones reductor column is prepared by packing granular zinc.
-
The zinc is activated by washing with 1 M HCl followed by deoxygenated water.
-
A solution of Cr(III) salt in deoxygenated water is passed through the column.
-
The reduction of Cr(III) to Cr(II) is indicated by a color change from green to a bright blue.
-
The resulting blue solution of chromous salt is collected under an inert atmosphere and used immediately.
Reduction of a Nitroarene to an Amine with Zinc Powder
Materials:
-
Aromatic nitro compound (e.g., nitrobenzene)
-
Zinc dust
-
Ammonium formate
Procedure:
-
A suspension of the aromatic nitro compound and zinc dust in methanol is prepared in a round-bottom flask.
-
Ammonium formate is added to the stirred suspension at room temperature.
-
The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove excess zinc.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with brine.
-
The organic layer is dried and concentrated to yield the corresponding amine.
Visualizing the Workflow
A general workflow for a reduction reaction using a metal-based reducing agent can be visualized as follows:
Logical Relationship of Reduction Products
The choice between this compound and zinc powder for the reduction of a nitro group leads to divergent synthetic pathways.
Safety, Cost, and Environmental Considerations
This compound:
-
Safety: Chromium(III) salts, the precursors to this compound, are less toxic than hexavalent chromium compounds. However, all chromium compounds should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, in a well-ventilated area.[2][3][4][5][6]
-
Cost: The cost of chromium salts is significantly higher than that of zinc powder, making this compound a more expensive option, particularly for large-scale synthesis.
-
Environmental Impact: Chromium is a heavy metal pollutant, and its disposal is strictly regulated.[12][13][14][15][16] Waste streams containing chromium must be treated to remove the metal before discharge.
Zinc Powder:
-
Safety: Zinc powder is a flammable solid and can form explosive dust clouds in the air.[8] It reacts with water, acids, and bases to produce highly flammable hydrogen gas.[7][8] It should be stored in a cool, dry place away from sources of ignition and handled with appropriate PPE.[7][8][9][10][11]
-
Cost: Zinc is an abundant and inexpensive metal, making zinc powder a cost-effective reducing agent.[1]
-
Environmental Impact: Zinc is also a heavy metal and can be toxic to aquatic life.[8][13][14][16] While less hazardous than chromium, zinc-containing waste should be disposed of responsibly.
Conclusion
Both this compound and zinc powder are valuable reducing agents in the synthetic chemist's toolkit, each with its distinct advantages and limitations.
Zinc powder stands out as a versatile, cost-effective, and broadly applicable reagent for a variety of reductions, most notably the conversion of nitro compounds to amines. Its primary drawbacks are its flammability and the need for careful handling of the fine powder.
This compound , on the other hand, is a more specialized and potent reducing agent. Its key advantage is its unique selectivity, particularly in the reduction of nitro compounds to oximes. The necessity for in situ preparation and the higher cost and environmental concerns associated with chromium are its main limitations.
The selection between these two reagents will ultimately be guided by the specific requirements of the desired transformation, including the target functional group, the presence of other sensitive moieties in the substrate, and considerations of cost, scale, and environmental impact.
References
- 1. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 2. nj.gov [nj.gov]
- 3. media.laballey.com [media.laballey.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. dshorne.com.au [dshorne.com.au]
- 6. senturyreagents.com [senturyreagents.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Is Zinc Dust Hazardous? A Comprehensive Safety and Handling Guide - Atso Tek co. [atsotek.com]
- 9. tracesciences.com [tracesciences.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. media.laballey.com [media.laballey.com]
- 12. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 13. A Systematic Review on Contamination of Marine Species by Chromium and Zinc: Effects on Animal Health and Risk to Consumer Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Chromium toxicity in plants: consequences on growth, chromosomal behav" by MUHAMMAD HAMZAH SALEEM, JAVARIA AFZAL et al. [journals.tubitak.gov.tr]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 17. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Comparative Guide to Analytical Techniques for Determining Chromous Sulfate Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical techniques for the quantitative determination of chromous sulfate (B86663) (CrSO₄), a potent reducing agent whose accurate quantification is critical in various research and development applications. Due to the inherent instability of the chromous ion (Cr²⁺), which readily oxidizes to the more stable chromic ion (Cr³⁺), precise and rapid analytical methods are imperative. This document outlines the prevalent redox titration method and discusses alternative approaches, providing comprehensive experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Techniques
The primary method for the determination of chromous sulfate concentration is redox titration, owing to the strong reducing nature of the Cr²⁺ ion. Spectrophotometric methods, while common for other chromium oxidation states, are less direct for Cr²⁺ analysis.
| Parameter | Redox Titration | Indirect Spectrophotometry |
| Principle | Direct oxidation of Cr²⁺ to Cr³⁺ with a standard oxidizing agent. | Oxidation of Cr²⁺ to a more stable, colored chromium species (Cr³⁺ or Cr⁶⁺) followed by spectrophotometric measurement. |
| Titrants/Reagents | Potassium Permanganate (B83412) (KMnO₄), Potassium Dichromate (K₂Cr₂O₇) | Oxidizing agent (e.g., air, H₂O₂), Complexing/Colorimetric agent (e.g., EDTA, Diphenylcarbazide) |
| Endpoint Detection | Visual (color change) or Potentiometric | Absorbance measurement at a specific wavelength |
| Accuracy | High | Moderate to High (dependent on the efficiency of the oxidation step) |
| Precision | High | High |
| Speed | Rapid | Moderate (requires an additional oxidation step) |
| Cost | Low | Low to Moderate |
| Key Considerations | Requires careful handling of unstable Cr²⁺ solutions under an inert atmosphere. Endpoint determination can be subjective if visual. | The initial oxidation step must be quantitative and reproducible. Potential for interferences from other absorbing species. |
Experimental Protocols
Redox Titration with Potassium Permanganate
This is the most common and direct method for the determination of this compound concentration.
Principle: Chromous ions (Cr²⁺) are titrated with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The permanganate ion (MnO₄⁻) acts as a strong oxidizing agent, converting Cr²⁺ to Cr³⁺, while it is reduced to Mn²⁺. The endpoint is indicated by the first persistent pink color of the excess permanganate ions.
Reaction: 5Cr²⁺ + MnO₄⁻ + 8H⁺ → 5Cr³⁺ + Mn²⁺ + 4H₂O
Experimental Workflow:
Caption: Workflow for the redox titration of this compound.
Reagents and Equipment:
-
This compound solution (to be analyzed)
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Sulfuric acid (H₂SO₄), 1 M
-
Inert gas (Nitrogen or Argon)
-
Burette, pipette, conical flask
-
Magnetic stirrer
Procedure:
-
Preparation of this compound Solution: Due to its rapid oxidation by air, the this compound solution must be prepared and handled under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
Standardization of Potassium Permanganate Solution: If not already standardized, prepare a 0.1 N KMnO₄ solution and standardize it against a primary standard such as sodium oxalate.[1][2]
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a conical flask containing a magnetic stir bar. This should be done under a continuous stream of inert gas to prevent oxidation.
-
Acidification: Add approximately 10 mL of 1 M sulfuric acid to the conical flask.
-
Titration: Titrate the this compound solution with the standardized potassium permanganate solution from the burette while stirring continuously.[3][4]
-
Endpoint Determination: The endpoint is reached when the first persistent faint pink color appears in the solution, indicating an excess of permanganate ions.[4]
-
Calculation: Record the volume of KMnO₄ solution used and calculate the concentration of the this compound solution using the stoichiometry of the reaction.
Calculation:
Concentration of CrSO₄ (mol/L) = (Volume of KMnO₄ × Normality of KMnO₄) / (Volume of CrSO₄ × 5)
Indirect Spectrophotometric Method
This method involves the conversion of the colorless Cr²⁺ ions to a colored chromium species, which can then be quantified using a spectrophotometer.
Principle: The this compound solution is first oxidized to chromic sulfate (Cr³⁺) by exposure to air or a mild oxidizing agent. The resulting Cr³⁺ ions can then be complexed with a reagent such as EDTA to form a colored complex, whose absorbance is measured at a specific wavelength. Alternatively, Cr³⁺ can be further oxidized to Cr⁶⁺ (dichromate), which has a characteristic absorbance in the UV-Vis spectrum.
Experimental Workflow:
Caption: Workflow for the indirect spectrophotometric analysis of this compound.
Procedure (Example using Cr³⁺-EDTA complexation):
-
Oxidation: Take a known volume of the this compound solution and expose it to air with stirring until the characteristic blue color of Cr²⁺ changes to the green of Cr³⁺. Gentle heating can accelerate this process.
-
Complexation: To the oxidized solution, add an excess of a solution of ethylenediaminetetraacetic acid (EDTA). Adjust the pH to the optimal range for complex formation (typically pH 4-6). Heat the solution to facilitate the formation of the stable Cr(III)-EDTA complex.
-
Spectrophotometric Measurement: After cooling, dilute the solution to a known volume and measure the absorbance at the wavelength of maximum absorbance (λmax) for the Cr(III)-EDTA complex.
-
Calibration: Prepare a series of standard solutions of a known Cr³⁺ salt (e.g., chromic chloride or sulfate) and follow the same complexation procedure to construct a calibration curve of absorbance versus concentration.
-
Calculation: Determine the concentration of chromium in the original sample from the calibration curve.
Conclusion
For the direct and accurate determination of this compound concentration, redox titration with a standardized oxidizing agent like potassium permanganate is the recommended method. Its rapidity and reliance on fundamental stoichiometric principles make it a robust choice for researchers. While indirect spectrophotometric methods are feasible, they introduce additional steps that can be sources of error and are generally more time-consuming. The critical consideration for any method involving this compound is the rigorous exclusion of oxygen to prevent premature oxidation of the sample.
References
A Comparative Spectroscopic Guide to Chromous Sulfate and its Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of chromous sulfate (B86663) (CrSO₄) and its hydrated complexes, benchmarked against other common transition metal sulfates like copper(II) sulfate and nickel(II) sulfate. The data presented is crucial for the characterization of chromium(II)-containing compounds, which are potent reducing agents with applications in organic synthesis and potentially in pharmacology.
UV-Visible Spectroscopy
The electronic absorption spectrum of a transition metal complex provides valuable information about the d-orbital splitting and the coordination environment of the metal ion. In the case of the high-spin d⁴ Cr(II) ion in an octahedral field, a single spin-allowed transition, ⁵Eg ← ⁵T₂g, is expected. However, due to the Jahn-Teller effect, the excited state (and often the ground state) is split, leading to a broad and often structured absorption band.
Table 1: Comparison of UV-Visible Absorption Maxima (λmax) for Aqueous Solutions of Divalent Metal Sulfates
| Compound | Formula | Chromophore | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Color of Solution |
| Chromous Sulfate Pentahydrate | CrSO₄·5H₂O | [Cr(H₂O)₆]²⁺ | ~720 | ~5 | Blue |
| Nickel(II) Sulfate Hexahydrate | NiSO₄·6H₂O | [Ni(H₂O)₆]²⁺ | 395, 650, 725 | 5.13 (at 395 nm) | Green |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | [Cu(H₂O)₆]²⁺ | ~810 | ~12 | Blue |
Note: Molar absorptivity values can vary with conditions. The value for NiSO₄ is for the peak at 393 nm in a previous study[1].
Solutions of this compound are characteristically blue, resulting from a broad absorption in the red region of the visible spectrum.[2] This is in contrast to the green color of nickel(II) sulfate solutions, which exhibit multiple absorption bands.[1][3][4][5][6] Copper(II) sulfate solutions are also blue, but their absorption maximum is at a longer wavelength compared to this compound.[7]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups and understanding the coordination of ligands such as sulfate and water. The vibrational modes of the sulfate ion (SO₄²⁻) are particularly sensitive to its coordination environment. A free sulfate ion with tetrahedral symmetry (Td) has four fundamental vibrational modes, of which only two (ν₃ and ν₄) are IR active. When the sulfate ion coordinates to a metal center, its symmetry is lowered, leading to the splitting of degenerate modes and the appearance of IR-inactive modes (ν₁ and ν₂).
Table 2: Comparison of Key Infrared Absorption Bands (cm⁻¹) for Solid Hydrated Metal Sulfates
| Vibrational Mode | Assignment | This compound Pentahydrate (CrSO₄·5H₂O) (Expected) | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)[8][9][10][11] |
| ν(O-H) | Water stretching | ~3400-3000 (broad) | ~3420 (broad) |
| δ(H-O-H) | Water bending | ~1640 | ~1667 |
| ν₃(SO₄) | S-O antisymmetric stretch | ~1100 (split) | 1138, 1070 |
| ν₁(SO₄) | S-O symmetric stretch | ~980 | 985 |
| ν₄(SO₄) | O-S-O antisymmetric bend | ~610 (split) | 618 |
| ν₂(SO₄) | O-S-O symmetric bend | ~450 | 465 |
| ν(M-O) | Metal-Oxygen stretch | ~400-300 | ~400 |
The IR spectrum of this compound pentahydrate is expected to show broad bands corresponding to the stretching and bending modes of water molecules. The sulfate vibrational modes will likely be split due to coordination to the chromium(II) ion, indicating a lowering of symmetry from ideal tetrahedral. For comparison, the well-characterized spectrum of copper(II) sulfate pentahydrate shows distinct bands for coordinated water and split sulfate modes.[8][9][10][11]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the high-spin d⁴ chromium(II) ion. For a high-spin d⁴ ion (S=2), the EPR spectrum is significantly influenced by zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field.[12] This can make Cr(II) "EPR-silent" at conventional frequencies. However, high-field EPR can be used to probe these systems.
Table 3: EPR Parameters for Aqueous Chromium(II) Sulfate
| Parameter | Symbol | Value |
| Spin | S | 2 |
| g-values | g⊥, g‖ | 1.98(2) |
| Axial Zero-Field Splitting | D | -2.20(5) cm⁻¹ |
| Rhombic Zero-Field Splitting | E | 0.0(1) cm⁻¹ |
Data from high-field EPR spectroscopy of frozen aqueous solutions of chromium(II) sulfate.[13]
The EPR data for aqueous Cr(II) sulfate reveals a large negative D value, which is characteristic of a tetragonally elongated octahedral geometry due to the Jahn-Teller effect. The near-isotropic g-value close to the free-electron value (g ≈ 2.0023) is also consistent with a d⁴ ion in an orbital singlet ground state.
Experimental Protocols
Synthesis of this compound Pentahydrate (CrSO₄·5H₂O)
This synthesis must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the rapid oxidation of chromium(II) to chromium(III).
Method 1: Reduction of Chromium(III) Sulfate
-
Prepare a solution of chromium(III) sulfate. Dissolve chromium(III) sulfate hydrate (B1144303) (e.g., Cr₂(SO₄)₃·18H₂O) in deoxygenated water to create a concentrated solution.
-
Add a reducing agent. Add zinc granules or powder to the chromium(III) sulfate solution. The solution will change color from green/violet to a clear blue, indicating the formation of Cr(II).[14]
-
Filter the solution. Once the color change is complete, filter the solution through a sintered glass funnel (under inert atmosphere) to remove the excess zinc.
-
Crystallize the product. Cool the blue filtrate in an ice bath to induce crystallization of the blue needles of CrSO₄·5H₂O.
-
Isolate and dry the crystals. Quickly filter the crystals, wash with a small amount of deoxygenated, ice-cold water, followed by ethanol (B145695) and then ether. Dry the product under a stream of inert gas or in a vacuum desiccator.
Method 2: Reaction of Chromium Metal with Sulfuric Acid
-
Prepare the acid solution. In a flask equipped with a gas inlet and an outlet bubbler, place a solution of dilute sulfuric acid (e.g., 2 M) and deoxygenate by bubbling an inert gas through it for at least 30 minutes.
-
Add chromium metal. Add pure chromium metal powder or turnings to the deoxygenated sulfuric acid.[14]
-
Heat the reaction mixture. Gently heat the mixture to facilitate the reaction. Hydrogen gas will be evolved, and the solution will turn blue.
-
Filter and crystallize. Once the reaction is complete, filter the hot solution under an inert atmosphere to remove any unreacted chromium. Allow the filtrate to cool slowly to crystallize the this compound pentahydrate.
-
Isolate and dry the product. Isolate and dry the crystals as described in Method 1.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: Prepare solutions of the metal sulfates in deoxygenated water (for CrSO₄) or deionized water (for NiSO₄ and CuSO₄) of known concentrations. Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a range of 300-1000 nm.
-
Infrared Spectroscopy: Obtain the IR spectra of the solid samples using the KBr pellet or attenuated total reflectance (ATR) method. Record the spectra over a range of 4000-400 cm⁻¹.
-
EPR Spectroscopy: EPR spectra of Cr(II) complexes are best obtained at cryogenic temperatures (e.g., liquid helium temperature) using a high-frequency EPR spectrometer due to the large zero-field splitting. The solid sample is placed in a quartz EPR tube under an inert atmosphere.
Visualizations
Logical Relationship for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Signaling Pathway for Jahn-Teller Distortion and d-d Transition
Caption: Energy level splitting in a d⁴ ion due to Jahn-Teller distortion.
References
- 1. Structures, Photophysical Properties, and Growth Patterns of Methylurea Coordinated Ni(II) and Mn(II) Complexes | MDPI [mdpi.com]
- 2. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03962H [pubs.rsc.org]
- 7. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Infrared and Raman spectra of CuSO4, 5H2O; CuSO4, 5D2O; and CuSeO4, 5H2O | Semantic Scholar [semanticscholar.org]
- 12. Zero-field splitting - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electrochemical Analysis of the Chromium(II)/Chromium(III) Redox Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of electrochemical methods for the analysis of the chromium(II)/chromium(III) (Cr(II)/Cr(III)) redox potential. Understanding this redox couple is crucial in various fields, including the development of redox flow batteries, electroplating technologies, and biological studies. This document presents experimental data, detailed methodologies for key analytical techniques, and a comparative overview of different approaches to facilitate informed decisions in experimental design.
Data Presentation: Comparison of Redox Potentials
The formal and standard potentials of the Cr(II)/Cr(III) redox couple are highly dependent on the experimental conditions, including the composition of the electrolyte, pH, and the presence of complexing agents. The following table summarizes quantitative data from various studies, highlighting these differences.
| Electrochemical Method | Working Electrode | Supporting Electrolyte | Redox Potential (V vs. SHE) | Reference |
| Cyclic Voltammetry | Glassy Carbon | 0.1 M HClO₄ | -0.424 (Standard Potential) | [1] |
| Cyclic Voltammetry | Graphite Rod | EDTA solution | -0.99 (with Cr-EDTA complex) | [2] |
| Cyclic Voltammetry | Glassy Carbon | NaCl-KCl melt (973-1173 K) | Varies with temperature | [3] |
| Linear Sweep Voltammetry | CuNi/Ti | Aqueous solution, pH 6 | +0.74 (vs. Ag/AgCl) for Cr³⁺ to Cr²⁺ reduction | [4] |
| Not Specified | Not Specified | 1 M KNO₃ | Not specified for Cr(II)/Cr(III) | [5] |
| Not Specified | Not Specified | 1 M Na₂SO₄ | Not specified for Cr(II)/Cr(III) | [5] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the electrochemical analysis of the Cr(II)/Cr(III) redox potential using cyclic voltammetry, a commonly employed technique.
Experimental workflow for Cr(II)/Cr(III) redox potential analysis.
Experimental Protocols
Detailed methodologies for the two primary electrochemical techniques used to analyze the Cr(II)/Cr(III) redox potential are provided below. These protocols are generalized and may require optimization based on specific experimental goals and laboratory conditions.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.[6]
Objective: To determine the formal redox potential and to study the electrochemical reversibility of the Cr(II)/Cr(III) couple.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)[7]
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
Chromium(III) salt (e.g., CrCl₃)
-
Supporting Electrolyte (e.g., 0.1 M HClO₄, 1 M KNO₃)[5]
-
Deionized water or appropriate solvent
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.[7] Rinse thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) to remove any residual polishing material.
-
Solution Preparation: Prepare a solution containing a known concentration of the Cr(III) salt (e.g., 1-10 mM) in the chosen supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the prepared solution. Ensure the reference electrode tip is placed close to the working electrode surface.
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[7] Maintain a blanket of the inert gas over the solution during the experiment.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the cyclic voltammetry parameters, including the initial potential, switching potential, and scan rate. A typical scan rate is 100 mV/s. The potential window should be set to encompass the expected redox potential of the Cr(II)/Cr(III) couple.
-
Data Acquisition: Initiate the scan and record the resulting cyclic voltammogram (a plot of current vs. potential). It is often good practice to run several cycles to obtain a stable voltammogram.
-
Data Analysis: From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc). The formal redox potential (E°') can be estimated as the average of the peak potentials: E°' = (Epa + Epc) / 2.
Chronopotentiometry
Chronopotentiometry is a galvanostatic technique where a constant current is applied to the working electrode, and the potential is monitored as a function of time.[8]
Objective: To determine the transition time and subsequently the concentration or diffusion coefficient of the electroactive species.
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Solution Preparation: Follow the same steps 1-4 as in the Cyclic Voltammetry protocol.
-
Instrument Setup: Connect the electrodes to the galvanostat. Set the constant current to be applied. The magnitude of the current will influence the transition time and should be chosen to yield a transition time in a measurable range (typically a few seconds).
-
Data Acquisition: Apply the constant current and record the potential of the working electrode as a function of time.
-
Data Analysis: The resulting chronopotentiogram will show a rapid change in potential at the transition time (τ). This transition time is related to the concentration of the chromium species, the applied current, and the diffusion coefficient by the Sand equation.
Comparison of Alternatives
| Feature | Cyclic Voltammetry (CV) | Chronopotentiometry |
| Principle | Potential is varied, and current is measured. | Current is held constant, and potential is measured.[8] |
| Primary Information | Redox potential, reversibility, reaction kinetics. | Transition time, concentration, diffusion coefficient. |
| Advantages | Provides a rapid overview of the electrochemical system. Good for qualitative and semi-quantitative analysis. | Less sensitive to charging currents, which can be advantageous for quantitative analysis. |
| Disadvantages | Can be affected by charging currents, especially at high scan rates. | Determination of the transition time can be subjective. Less informative about the reversibility of the reaction in a single experiment. |
| Typical Application for Cr(II)/Cr(III) | Initial characterization of the redox couple in a new medium. | Quantitative determination of Cr(III) concentration. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Chronopotentiometry (CP) | Pine Research Instrumentation [pineresearch.com]
A Comparative Guide to the Quantitative Purity Assessment of Chromous Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative purity assessment of chromous sulfate (B86663) (CrSO₄). Given the susceptibility of chromium(II) to oxidation, accurate purity determination is critical for applications demanding high-purity reagents. This document outlines the experimental protocols for the principal methods of analysis for both the chromous cation and the sulfate anion, supported by comparative data to aid in method selection.
Introduction to Chromous Sulfate Purity
This compound is a powerful reducing agent, and its efficacy is directly related to its purity. The primary impurity of concern is chromic sulfate (Cr₂(SO₄)₃), which forms through the oxidation of the chromous ion (Cr²⁺) to the chromic ion (Cr³⁺). Additional impurities may include other metal salts and moisture. Therefore, a comprehensive purity analysis involves the quantification of both the chromous ion content and the sulfate anion content, as well as the identification and quantification of any significant impurities.
Quantitative Analysis of the Chromous Cation
The determination of the chromous ion content is typically achieved through redox titration, which directly quantifies the amount of Cr²⁺. For a complete chromium profile, a separate analysis of the total chromium content can be performed, often by spectrophotometry after oxidation of all chromium species to chromate (B82759) (CrO₄²⁻).
Comparison of Analytical Methods for Chromous Cation
| Method | Principle | Advantages | Disadvantages | Typical Precision |
| Redox Titration | Direct titration of Cr²⁺ with a standard oxidizing agent (e.g., potassium permanganate). The endpoint is detected by a distinct color change. | Simple, rapid, and cost-effective. Directly quantifies the active Cr²⁺ species. | Susceptible to interference from other reducing agents. Requires careful handling to prevent air oxidation of the sample. | High (RSD < 1%) |
| UV-Vis Spectrophotometry | Oxidation of all chromium species to Cr⁶⁺, followed by reaction with a coloring agent (e.g., diphenylcarbazide) and measurement of absorbance. | High sensitivity, suitable for low concentrations. Determines total chromium content. | Indirect method for Cr²⁺, requires a separate titration to determine the Cr²⁺/Cr³⁺ ratio. Potential for interference from other metals that form colored complexes.[1][2] | High (RSD < 2%) |
Experimental Protocols
Protocol 1: Redox Titration of this compound with Potassium Permanganate (B83412)
This method directly quantifies the amount of this compound in a sample.
Materials:
-
This compound sample
-
Standardized 0.1 N potassium permanganate (KMnO₄) solution
-
Sulfuric acid (H₂SO₄), 1 M
-
Deionized water, deoxygenated
-
Burette, pipette, conical flask, and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of deoxygenated 1 M sulfuric acid in a conical flask. The acidic environment helps to stabilize the Cr²⁺ ion.
-
Titration Setup: Fill a clean burette with the standardized 0.1 N KMnO₄ solution.
-
Titration: Place the conical flask on a magnetic stirrer and begin titrating with the KMnO₄ solution. The permanganate solution will be decolorized as it reacts with the chromous ions.
-
Endpoint Determination: The endpoint is reached when a faint, persistent pink color is observed in the solution, indicating that all the Cr²⁺ has been oxidized.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
% Purity = (V_KMnO₄ × N_KMnO₄ × M_CrSO₄) / (W_sample × 10)
Where:
-
V_KMnO₄ = Volume of KMnO₄ solution used (mL)
-
N_KMnO₄ = Normality of KMnO₄ solution (N)
-
M_CrSO₄ = Molar mass of this compound (148.06 g/mol )
-
W_sample = Weight of the this compound sample (g)
-
Workflow for Redox Titration
Caption: Workflow for the redox titration of this compound.
Quantitative Analysis of the Sulfate Anion
The sulfate content of this compound can be determined by several methods, with gravimetric analysis and ion chromatography being the most common.
Comparison of Analytical Methods for Sulfate Anion
| Method | Principle | Advantages | Disadvantages | Typical Precision |
| Gravimetric Analysis | Precipitation of sulfate ions as barium sulfate (BaSO₄), followed by filtration, drying, and weighing of the precipitate. | High accuracy and precision (primary method). | Time-consuming and laborious. Susceptible to co-precipitation of impurities, including chromium ions.[3] | Very High (RSD < 0.5%) |
| Ion Chromatography | Separation of sulfate ions from other anions on an ion-exchange column, followed by conductivity detection. | Fast, sensitive, and can simultaneously determine multiple anions. | Requires specialized equipment. Matrix effects can influence results. | High (RSD < 2%) |
Experimental Protocols
Protocol 2: Gravimetric Determination of Sulfate in this compound
This method provides a highly accurate determination of the sulfate content.
Materials:
-
This compound sample
-
Barium chloride (BaCl₂) solution, 5% (w/v)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ashless filter paper
-
Beakers, funnel, crucible, muffle furnace
Procedure:
-
Sample Preparation and Oxidation: Accurately weigh approximately 0.5 g of the this compound sample into a beaker. Add 50 mL of deionized water and 1 mL of concentrated HCl. Heat the solution and add a few drops of a strong oxidizing agent (e.g., hydrogen peroxide) to convert all Cr²⁺ to Cr³⁺. This prevents the precipitation of chromium(II) hydroxide.
-
Precipitation: Heat the solution to boiling and slowly add 10 mL of 5% BaCl₂ solution with constant stirring.
-
Digestion: Keep the solution hot (just below boiling) for at least one hour to allow the BaSO₄ precipitate to digest and form larger, more easily filterable crystals.
-
Filtration and Washing: Filter the hot solution through ashless filter paper. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Ignition and Weighing: Transfer the filter paper containing the precipitate to a pre-weighed crucible. Char the paper carefully and then ignite in a muffle furnace at 800°C to a constant weight.
-
Calculation: Calculate the percentage of sulfate using the following formula:
% Sulfate = (W_BaSO₄ × 0.4116 × 100) / W_sample
Where:
-
W_BaSO₄ = Weight of the BaSO₄ precipitate (g)
-
0.4116 = Gravimetric factor for SO₄²⁻ in BaSO₄
-
W_sample = Weight of the this compound sample (g)
-
Workflow for Gravimetric Analysis of Sulfate
Caption: Workflow for the gravimetric analysis of sulfate.
Protocol 3: Ion Chromatography for Sulfate Determination
This method offers a rapid alternative for sulfate analysis.
Materials:
-
This compound sample
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column
-
Sulfate standard solutions
-
Eluent solution (e.g., sodium carbonate/bicarbonate buffer)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of deionized water. The solution may need to be filtered before injection.
-
Instrument Setup: Equilibrate the ion chromatograph with the appropriate eluent and set the detector parameters.
-
Calibration: Prepare a series of sulfate standard solutions of known concentrations and inject them into the chromatograph to generate a calibration curve.
-
Sample Analysis: Inject the prepared this compound sample solution into the chromatograph.
-
Quantification: The concentration of sulfate in the sample is determined by comparing the peak area of the sulfate peak in the sample chromatogram to the calibration curve.
Impurity Profiling
Besides the oxidation product (chromic sulfate), other potential impurities in this compound can include other transition metals (e.g., iron, zinc) and insoluble matter.
-
Metallic Impurities: Can be quantified using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Insoluble Matter: Determined by dissolving a known weight of the sample in deionized water, filtering, drying, and weighing the residue.
Summary and Recommendations
The choice of analytical method for the quantitative purity assessment of this compound depends on the specific requirements of the analysis, including the desired accuracy, precision, speed, and available instrumentation.
-
For a direct and rapid assessment of the active Cr²⁺ content, redox titration is the recommended method.
-
To determine the total chromium content and indirectly the extent of oxidation to Cr³⁺, UV-Vis spectrophotometry following an oxidation step is a suitable alternative.
-
For the most accurate and precise determination of the sulfate content, gravimetric analysis is the gold standard.
-
When rapid analysis of sulfate is required, and for the simultaneous determination of other anions, ion chromatography is a powerful tool.
A comprehensive purity assessment of this compound should ideally involve a combination of these methods to provide a complete profile of the material's quality.
References
A Comparative Guide to Chromous Sulfate and Samarium(II) Iodide in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the generation and subsequent reaction of radical intermediates are pivotal for the construction of complex molecular architectures. Among the various reagents employed for single-electron transfer (SET) processes that initiate these reactions, chromous sulfate (B86663) (CrSO₄) and samarium(II) iodide (SmI₂) have emerged as powerful tools. This guide provides an objective comparison of their performance in radical reactions, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic challenges.
At a Glance: Key Differences
| Feature | Chromous Sulfate (CrSO₄) | Samarium(II) Iodide (SmI₂) |
| Nature | Inorganic salt, typically used in aqueous or mixed aqueous/organic media. | Organometallic reagent, typically used as a 0.1 M solution in THF. |
| Radical Generation | Reduces organic halides and other precursors to generate carbon-centered radicals. Radical formation is less common compared to SmI₂.[1] | Powerful and selective one-electron reducing agent for a wide range of functional groups, including organic halides and carbonyls, to generate radical and ketyl radical intermediates respectively.[2] |
| Common Applications | Dehalogenation of organic compounds.[2] | Radical cyclizations, ketyl-olefin couplings, pinacol (B44631) couplings, Barbier-type reactions.[3][4] |
| Additives | Reactivity can be influenced by the presence of ligands and acids. | Reactivity and reduction potential are significantly enhanced by additives like HMPA, water, and alcohols.[2][5] |
| Handling | Solutions are sensitive to air and must be handled under inert atmosphere.[4] | Highly air-sensitive and requires storage in well-degassed solvents under an inert atmosphere.[3] |
Performance in Radical Reactions: A Closer Look
While direct, quantitative comparisons of this compound and samarium(II) iodide for the same radical reactions are scarce in the literature, their individual performance characteristics can be summarized from numerous studies.
Samarium(II) Iodide: The Versatile Workhorse
Samarium(II) iodide, often referred to as Kagan's reagent, is a highly versatile and widely used SET reagent in organic synthesis.[2] Its popularity stems from its ability to generate radicals under mild conditions and its compatibility with a broad range of functional groups.
Key Performance Aspects of SmI₂:
-
High Yields and Stereoselectivity: SmI₂-mediated reactions, particularly intramolecular cyclizations, often proceed with high yields and excellent stereocontrol.[5] This is attributed to the well-defined transition states involving chelation with the samarium ion.
-
Tunable Reactivity: The reactivity of SmI₂ can be finely tuned by the addition of co-solvents and additives. Hexamethylphosphoramide (HMPA), for instance, significantly increases its reduction potential.[2][5] Water and alcohols can also act as proton sources and enhance reactivity.[2][5]
-
Ketyl Radical Chemistry: A significant advantage of SmI₂ is its ability to readily reduce carbonyl compounds to generate ketyl radicals.[6] This has opened up a vast area of ketyl-olefin and ketyl-alkyne coupling reactions, which are powerful methods for carbon-carbon bond formation.[6]
Table 1: Representative Radical Reactions Mediated by Samarium(II) Iodide
| Substrate Type | Reaction Type | Product Type | Yield (%) | Reference |
| Alkyl halide | Radical-alkene cyclization | 5-membered ring | High | [6] |
| Ketone/Aldehyde | Ketyl-olefin coupling | Cyclopentanol | Good to excellent | [6] |
| α-Diketone | Intramolecular aldol (B89426) reaction | Diol | 74 | [6] |
| Ester iodide & Chloro ketone | Barbier reaction | Tertiary alcohol | <15 (without NiI₂), 72 (with NiI₂) | [7] |
| Iodide | Barbier cyclization | Hemiketal | 43-68 (without NiI₂), 82-88 (with NiI₂) | [7] |
This compound: A Classic Reagent with Niche Applications
This compound and its acetate (B1210297) analogue have a longer history in organic synthesis as reducing agents. While their use in generating radicals for complex molecule synthesis is less prevalent than SmI₂, they remain valuable for specific transformations.
Key Performance Aspects of this compound:
-
Dehalogenations: Chromous salts are effective for the dehalogenation of various organic compounds, including α-bromoketones and chlorohydrins. These reactions are believed to proceed through a single-electron transfer mechanism.[2]
-
Reactivity Modulation: The reactivity of Cr(II) species can be influenced by the choice of ligands and the reaction medium. For instance, the termination effect of Cr²⁺ in polymerization is enhanced by the formation of an ethanolamine (B43304) chelate complex.[1]
-
Organochromium Intermediates: In some reactions, the initially formed radical can be trapped by another Cr(II) ion to form a transient organochromium species, which can then undergo further transformations.[1]
Table 2: Representative Radical Reactions Involving Chromium(II) Reagents
| Reagent | Substrate Type | Reaction Type | Product Type | Observations | Reference |
| [CrII(EDTA)]²⁻ | Glycosyl halide | Radical formation and trapping | Glycosylchromium complex | Illustrates the formation of an organochromium intermediate. | [1] |
| Chromium(II) acetate | Bromoalkene | Radical cyclization | Unsaturated, bicyclic carbohydrate | Indicates the formation and subsequent reaction of a transient organochromium complex. | [1] |
| Cr²⁺ | Styrene | Polymerization retarder | Dead polymer + Cr³⁺ | Demonstrates the reaction of Cr²⁺ with a polymer radical. | [1] |
Experimental Methodologies
Preparation and Handling of Reagents
Samarium(II) Iodide (0.1 M solution in THF):
A standard procedure involves the reaction of samarium metal with 1,2-diiodoethane (B146647) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).[3]
-
Procedure: An oven-dried flask equipped with a magnetic stir bar is charged with samarium metal powder and 1,2-diiodoethane. Anhydrous THF is added, and the mixture is stirred at room temperature. The formation of the deep blue-green SmI₂ solution is typically complete within a few hours. The solution is then allowed to settle, and the clear supernatant is used for reactions. Due to its extreme sensitivity to air and moisture, SmI₂ solutions must be handled using strict air-free techniques.[3]
This compound Solution:
A common method for preparing a solution of this compound involves the reduction of a chromium(III) salt with zinc metal in an acidic aqueous medium.[4]
-
Procedure: A solution of chromium(III) sulfate in deoxygenated water is acidified with sulfuric acid. Zinc dust or granules are added, and the mixture is stirred under an inert atmosphere. The color of the solution changes from green to a characteristic sky blue, indicating the formation of Cr(II). The solution should be used immediately as it is readily oxidized by air.
Reaction Mechanisms and Workflows
Samarium(II) Iodide in Radical Cyclization
The general mechanism for an SmI₂-mediated radical cyclization of an alkyl halide is depicted below. The process begins with a single-electron transfer from two equivalents of SmI₂ to the alkyl halide, generating a radical intermediate. This radical then undergoes an intramolecular cyclization onto a tethered multiple bond. The resulting cyclized radical is then reduced by another equivalent of SmI₂ to an organosamarium species, which can be protonated upon workup to yield the final product.
References
- 1. Reaction of polymer radicals with chromium(II) acetate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. Radical cyclization - Wikipedia [en.wikipedia.org]
- 4. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction of polymer radicals with chromium(II) acetate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
A Researcher's Guide to Chromous Sulfate in Synthesis: A Balancing Act of Reactivity and Practicality
For researchers and professionals in drug development and chemical synthesis, the choice of a reducing agent is critical to the success of a synthetic route. Chromous sulfate (B86663) (CrSO₄), a potent univalent reducing agent, offers a unique profile of reactivity and selectivity. This guide provides a comprehensive comparison of chromous sulfate with other common reducing agents, supported by experimental data and detailed protocols, to aid in the informed selection of the most suitable reagent for a given transformation.
Chromium(II) salts, including this compound and more commonly, chromous chloride, are valued in organic synthesis for their ability to perform a variety of reductions and carbon-carbon bond-forming reactions. Their utility, however, is balanced by challenges in handling and inherent toxicity.
Advantages of this compound in Synthesis
The primary advantage of chromous reagents lies in their exceptional chemoselectivity, particularly in the context of the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction, which couples organic halides with aldehydes to form alcohols, showcases the unique capabilities of chromium(II) species.
-
High Chemoselectivity: Organochromium reagents generated from chromous salts react preferentially with aldehydes over other functional groups like ketones, esters, amides, and nitriles.[1][2] This high degree of selectivity is invaluable in the synthesis of complex molecules where multiple functional groups are present.[1]
-
Functional Group Tolerance: The NHK reaction is compatible with a wide array of functional groups on both the aldehyde and the organic halide, allowing for its application in late-stage synthetic strategies.[1]
-
Unique Stereoselectivity: In reactions involving substituted allylic halides, chromium(II)-mediated couplings often exhibit high stereoselectivity, providing a reliable method for controlling the stereochemistry of the product.[3]
-
Broad Substrate Scope: The NHK reaction is not limited to allylic and vinylic halides; it has been extended to include aryl halides and triflates, expanding its synthetic utility.[1]
Disadvantages and Practical Considerations
Despite its synthetic advantages, the use of this compound and other Cr(II) reagents is not without its drawbacks.
-
Stoichiometric Quantities: Traditional chromium(II)-mediated reactions, including the NHK reaction, require stoichiometric amounts of the chromium salt, which generates significant chromium waste.[2]
-
Toxicity: Chromium compounds are toxic and require careful handling and disposal, which can be a significant concern, especially on an industrial scale.[2]
-
Air Sensitivity: Chromous (Cr(II)) ions are readily oxidized by atmospheric oxygen to the more stable Cr(III) state.[4] This necessitates the use of inert atmosphere techniques, such as working under argon or nitrogen, which can add complexity to the experimental setup.
-
Preparation: Anhydrous chromous salts are often prepared in situ by the reduction of chromium(III) salts (e.g., CrCl₃) with reducing agents like zinc dust or lithium aluminum hydride, as the commercially available salts can have variable reactivity.[1][5]
Comparative Performance: Chromous Reagents vs. Alternatives
The choice of a reducing agent often depends on the specific transformation required. The following tables provide a comparative overview of chromous reagents against other common reducing agents for key synthetic transformations.
Table 1: Reduction of Aromatic Nitro Compounds to Anilines
| Reducing Agent | Typical Reaction Conditions | Typical Yield (%) | Notes |
| Chromium(II) Chloride | HCl, aq. THF, rt | 70-95 | Effective for a range of nitroarenes.[6] |
| Samarium(II) Iodide | THF, rt | High | Known for its mild conditions and high chemoselectivity.[7] |
| Zinc Dust | Acidic or neutral conditions | Variable | A classical and cost-effective method, though yields can be substrate-dependent.[8] |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂, catalyst, solvent | >90 | Widely used in industry, but may not be suitable for molecules with other reducible functional groups.[8] |
Table 2: Reductive Coupling of Alkyl/Aryl Halides with Aldehydes (NHK vs. Barbier/Grignard)
| Reagent System | Typical Reaction Conditions | Typical Yield (%) | Key Features |
| CrCl₂/NiCl₂ (NHK Reaction) | DMF or DMSO, rt | 60-95 | High aldehyde selectivity; tolerates many functional groups.[1] |
| Samarium(II) Iodide (Barbier-type) | THF, rt | High | Very rapid reactions; good for forming rings.[7][9] |
| Zinc (Barbier Reaction) | Aqueous or organic solvent, rt | Variable | Cost-effective and environmentally benign in water, but can have lower yields and selectivity.[10] |
| Magnesium (Grignard Reaction) | Anhydrous ether or THF | High | Highly reactive but less chemoselective; incompatible with protic functional groups.[1] |
Experimental Protocols
Protocol 1: In Situ Preparation of Chromium(II) Chloride Solution
This protocol describes the preparation of a chromium(II) chloride solution from chromium(III) chloride and zinc dust for use in synthesis.
Materials:
-
Chromium(III) chloride (anhydrous)
-
Zinc dust
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stir bar
-
Flask equipped for inert atmosphere operation (e.g., Schlenk flask)
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add chromium(III) chloride.
-
Add anhydrous THF to the flask to create a suspension.
-
Slowly add 1.1 equivalents of zinc dust to the stirred suspension.
-
Stir the mixture at room temperature for 24-48 hours. The color of the suspension will change from violet to the characteristic bright blue of Cr(II).[6]
-
The resulting suspension can be used directly for subsequent reactions.
Caption: Workflow for the in-situ preparation of Chromium(II) Chloride.
Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction
This protocol outlines a chromium-catalyzed coupling of an organic halide with an aldehyde, using manganese as the stoichiometric reductant to regenerate the active Cr(II) species.
Materials:
-
Aldehyde (1.0 mmol)
-
Organic halide (2.0 mmol)
-
Chromium(III) chloride (0.15 mmol, 15 mol%)
-
Nickel(II) chloride (catalytic amount)
-
Manganese powder (1.7 mmol)
-
Trimethylsilyl chloride (TMSCl) (2.4 mmol)
-
Dimethylformamide (DMF)/Dimethoxyethane (DME) solvent mixture
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine CrCl₃, NiCl₂, and manganese powder.
-
Add the DMF/DME solvent mixture and stir the suspension.
-
Add the aldehyde, organic halide, and TMSCl to the reaction mixture.
-
Stir the reaction at 50 °C and monitor its progress by TLC or GC.
-
Upon completion, the reaction is worked up, typically involving an aqueous quench and extraction. The silyl (B83357) ether intermediate is then deprotected (e.g., with aqueous Bu₄NF) to yield the final alcohol product.
Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.
Conclusion
This compound and its related chromium(II) salts are powerful and highly selective reducing agents that offer significant advantages in specific synthetic applications, most notably the Nozaki-Hiyama-Kishi reaction. Their high chemoselectivity and functional group tolerance make them valuable tools for the synthesis of complex molecules. However, the disadvantages of toxicity, air sensitivity, and the need for stoichiometric quantities in traditional protocols must be carefully considered. The development of catalytic versions of these reactions is a significant step towards mitigating these drawbacks, making chromium-mediated synthesis a more sustainable and practical option for researchers. As with any reagent, a thorough understanding of its properties and a comparison with available alternatives are essential for successful and efficient synthesis.
References
- 1. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 2. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validating Chromous Sulfate Assay Results: A Comparative Guide to Titration and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of chromous sulfate (B86663) is crucial, yet its inherent instability presents significant analytical challenges. This guide provides an objective comparison of traditional redox titration for the validation of chromous sulfate assay results against alternative analytical techniques. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate validation strategy.
This compound (CrSO₄) is a potent reducing agent, a characteristic that also makes it highly susceptible to oxidation to the more stable chromium(III) state upon exposure to air. This instability necessitates robust and rapid analytical methods for accurate quantification and validation of assay results. Redox titration is a classical and widely used method for this purpose. However, modern spectrophotometric and chromatographic techniques offer alternative approaches with distinct advantages and disadvantages.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the validation of a this compound assay depends on several factors, including the required accuracy and precision, sample throughput, cost, and the specific challenges posed by the sample matrix. The following table summarizes the key performance characteristics of redox titration, spectrophotometry, and ion chromatography.
| Parameter | Redox Titration | Spectrophotometry | Ion Chromatography |
| Principle | Direct or back titration of Cr(II) with a standardized oxidizing agent. | Measurement of light absorbance of a colored chromium complex. | Separation of chromium species based on their interaction with a stationary phase, followed by detection. |
| Typical Accuracy | High | High | Very High |
| Typical Precision (%RSD) | < 1% | 1-3% | < 2% |
| Speed | Moderate | Fast | Slow |
| Cost | Low | Low to Moderate | High |
| Key Advantages | Cost-effective, established methodology, high precision. | High sensitivity, suitable for automation and high-throughput screening. | High specificity for different chromium oxidation states, can analyze complex matrices. |
| Key Disadvantages | Prone to interferences from other reducing or oxidizing agents, endpoint determination can be subjective. | Indirect measurement, requires a chromogenic reaction, potential for matrix interference. | High initial instrument cost, requires specialized personnel, longer analysis time per sample. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical assay. Below are representative protocols for the validation of a this compound assay using redox titration and a brief overview of the principles of alternative methods.
Redox Titration Protocol for this compound
This protocol describes a direct redox titration using a standardized solution of a suitable oxidizing agent, such as potassium dichromate or ceric sulfate. Due to the rapid oxidation of chromous ions, all solutions should be deoxygenated, and the analysis should be performed under an inert atmosphere (e.g., nitrogen or argon).
1. Reagents and Preparation:
-
This compound Solution: Prepare a fresh solution of this compound of known approximate concentration in deoxygenated dilute sulfuric acid.
-
Standardized Oxidizing Titrant (e.g., 0.1 N Potassium Dichromate): Accurately weigh primary standard grade potassium dichromate, dissolve in deoxygenated water, and dilute to a known volume in a volumetric flask.
-
Redox Indicator: A suitable redox indicator, such as ferroin, should be used to visualize the endpoint.
-
Inert Gas: Nitrogen or argon gas supply.
2. Titration Procedure:
-
Pipette a known volume of the this compound solution into a titration flask.
-
Add a few drops of the redox indicator.
-
Continuously purge the solution with an inert gas to prevent atmospheric oxidation.
-
Titrate with the standardized potassium dichromate solution until the endpoint is reached, indicated by a sharp color change.
-
Record the volume of titrant used.
-
Perform the titration in triplicate to ensure precision.
3. Calculation:
The concentration of this compound is calculated using the stoichiometry of the redox reaction.
Alternative Validation Methods
Spectrophotometry: This method typically involves the oxidation of chromous ions to a more stable chromium species, such as Cr(III) or Cr(VI), which can then be complexed with a chromogenic reagent to form a colored solution. The absorbance of this solution is measured at a specific wavelength and is proportional to the concentration of chromium. For example, Cr(III) can be complexed with reagents like ninhydrin (B49086) to produce a colored product.[1]
Ion Chromatography: Ion chromatography can be used to separate different chromium species, including Cr(II), Cr(III), and Cr(VI), based on their charge and interaction with the stationary phase of the chromatography column.[2] This allows for the specific quantification of chromous ions even in the presence of its oxidation products and other interfering ions. Detection is often performed using conductivity or post-column derivatization to form a colored species for spectrophotometric detection.[2]
Visualizing the Workflow and Validation Logic
Understanding the experimental workflow and the logical steps in the validation process is crucial for ensuring reliable results.
Caption: Experimental workflow for the validation of a this compound assay using redox titration.
Caption: Logical relationship of validation parameters for different analytical methods.
Conclusion
The validation of a this compound assay requires careful consideration of the analyte's instability. Redox titration offers a cost-effective and precise method, provided that stringent measures are taken to prevent premature oxidation of the sample. For applications requiring higher sample throughput or greater specificity in complex matrices, spectrophotometry and ion chromatography present viable alternatives. The choice of the most suitable validation method will ultimately depend on the specific requirements of the assay and the resources available. Regardless of the method chosen, a thorough validation protocol that assesses accuracy, precision, and specificity is paramount to ensure the reliability of the analytical results.
References
comparative study of the efficacy of different chromous sulfate synthesis methods
Chromous sulfate (B86663) (CrSO₄), a powerful and versatile reducing agent, is a critical reagent in various fields, including organic synthesis and analytical chemistry. Its utility is derived from the chromium(II) ion, which readily donates an electron. However, this reactivity also makes it highly susceptible to atmospheric oxidation, posing challenges for its synthesis and storage. This guide provides a comparative analysis of common laboratory and industrial methods for synthesizing chromous sulfate, offering researchers and chemical professionals the data needed to select the most appropriate method for their specific application.
Performance Comparison of Synthesis Methods
The selection of a synthesis method for this compound depends on factors such as required scale, purity, available equipment, and safety considerations. The following table summarizes the key performance indicators for three primary methods.
| Parameter | Method A: Reduction with Zinc Amalgam | Method B: Dissolution of Chromium Metal | Method C: Electrolytic Reduction |
| Principle | Reduction of Cr(III) to Cr(II) using a strong metallic reducing agent. | Direct oxidation of elemental chromium by a non-oxidizing acid. | Electrochemical reduction of Cr(III) ions at a cathode. |
| Starting Materials | Chromium(III) sulfate or Chrome Alum | Chromium metal powder or granules | Chromium(III) sulfate solution |
| Key Reagents/Eqpt. | Zinc, Mercury(II) chloride, Sulfuric Acid, Jones Reductor | Sulfuric Acid, Inert atmosphere setup (e.g., N₂ or H₂) | Divided electrolytic cell, Power supply, Graphite (B72142) or Lead cathode |
| Typical Yield | 90-100% conversion to Cr(II) form | Variable; reaction often incomplete. | Dependent on current efficiency (typically 20-50%) |
| Purity/Byproducts | High purity CrSO₄ solution; contains Zn²⁺ and SO₄²⁻ ions. | Product is a mix of Cr(II) and Cr(III) ions (~7:1 ratio)[1] | High purity CrSO₄ solution; byproducts depend on electrolyte additives. |
| Reaction Time | Fast (minutes) for passage through the reductor. | Slow (hours to days).[1][2] | Dependent on current, concentration, and desired conversion. |
| Key Conditions | Acidic (H₂SO₄) solution; Ambient temperature. | Inert atmosphere is critical to prevent oxidation. | Controlled pH (e.g., 1.5-3.0), current density, and temperature.[3][4] |
| Advantages | High yield and purity, rapid reaction, well-established for lab scale.[5] | Simple reagents, avoids mercury. | Amenable to scale-up, avoids mercury, high degree of control. |
| Disadvantages | Use of toxic mercury, potential for hydrogen gas evolution. | Slow reaction rate, incomplete conversion, passivation of Cr metal.[2] | Requires specialized equipment, lower current efficiency due to H₂ evolution.[6] |
Experimental Protocols & Workflows
Detailed methodologies for the described synthesis routes are provided below, accompanied by workflow diagrams generated using Graphviz.
Method A: Synthesis via Zinc Amalgam Reduction (Jones Reductor)
This method is highly efficient for producing a high-purity this compound solution on a laboratory scale. It relies on the reduction of a chromium(III) sulfate solution by zinc amalgam in a column known as a Jones reductor. The violet hexa-aqua complex of chromium(III) is reduced more rapidly than the green sulfato-complexes.[5]
Experimental Protocol:
-
Amalgam Preparation: Activate zinc shavings by washing with dilute sulfuric acid. Prepare a 0.25 M solution of HgCl₂ in water. Briefly wash the zinc with the HgCl₂ solution (approx. 30 seconds) to coat it with mercury. Decant the mercury solution and wash the resulting amalgam thoroughly with distilled water to remove any unreacted mercury salts.
-
Reductor Setup: Pack a chromatographic column (Jones reductor) with the prepared zinc amalgam. Ensure the column is continuously filled with distilled water to prevent air from contacting the amalgam.
-
Preparation of Cr(III) Solution: Prepare a solution of chromium(III) sulfate or potassium chrome alum in dilute sulfuric acid (e.g., 0.2 M H₂SO₄). Using the violet hydrate (B1144303) form of the salt is preferable for faster reduction.[5]
-
Reduction: Drain the water from the reductor column just to the level of the amalgam packing. Pass the chromium(III) solution through the column at a controlled rate. The violet or green solution will turn a characteristic sky blue, indicating the formation of the chromous ion [Cr(H₂O)₆]²⁺.
-
Collection and Storage: Collect the blue eluate in a flask containing an inert atmosphere (e.g., purged with N₂ or argon) to prevent immediate oxidation by air. The solution should be used promptly. Yields of 90-100% conversion can be achieved.[5]
Method B: Synthesis via Dissolution of Chromium Metal
This method involves the direct reaction of chromium metal with sulfuric acid. While conceptually simple, the reaction can be slow and often results in a mixture of chromium(II) and chromium(III) species due to the passivating oxide layer on the metal and the oxidizing nature of any dissolved air.
Experimental Protocol:
-
Apparatus Setup: Assemble a three-neck flask equipped with a gas inlet, a condenser, and a stopper. The setup should allow for maintaining a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: Place chromium metal powder into the flask. Prepare a deoxygenated solution of dilute sulfuric acid (e.g., 1-2 M) by bubbling an inert gas through it for at least 30 minutes.
-
Reaction: Under a continuous flow of inert gas, add the deoxygenated sulfuric acid to the flask containing the chromium powder.
-
Heating and Monitoring: Gently heat the mixture to initiate and sustain the reaction, which is evidenced by the evolution of hydrogen gas. The solution will gradually develop a blue color. The reaction may take several hours.
-
Product Handling: Once the reaction has ceased or the desired color is achieved, the resulting solution should be cooled under an inert atmosphere. The solution contains a mixture of Cr(II) and Cr(III) ions, with the Cr(II):Cr(III) ratio being approximately 7:1 under ideal conditions.[1] The solution should be used where the presence of some Cr(III) is tolerable, or it can be subjected to further reduction.
Method C: Electrolytic Reduction
Electrochemical synthesis offers a clean, mercury-free alternative for producing this compound. The method involves the reduction of a chromium(III) sulfate solution in an electrolytic cell. The current efficiency is a key parameter, as the reduction potential of Cr(III) is close to that of hydrogen evolution.
Experimental Protocol:
-
Cell Assembly: Assemble a divided electrolytic cell (H-cell) with a porous diaphragm (e.g., sintered glass or a cation exchange membrane) separating the anode and cathode compartments. Use a lead or graphite plate as the cathode and a lead or platinum plate as the anode.
-
Electrolyte Preparation: Prepare the catholyte by dissolving chromium(III) sulfate in dilute sulfuric acid (e.g., pH 1.5-3.0). The anolyte can be a similar sulfuric acid solution without the chromium salt. Deoxygenate both solutions by purging with an inert gas.
-
Electrolysis: Fill the cell with the prepared electrolytes and ensure the system is sealed under an inert atmosphere. Connect the electrodes to a DC power supply and apply a constant current density (e.g., 5-15 A/dm²).
-
Monitoring: The progress of the reduction is indicated by the color change in the catholyte from green/violet to blue. Hydrogen will be evolved at the cathode, which reduces the overall current efficiency.[6]
-
Termination and Collection: Once the desired level of conversion is achieved (monitored visually or by titration), turn off the power supply. The resulting blue catholyte solution is the this compound product. It must be handled and stored under strict anaerobic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Chromous sulfate proper disposal procedures
Proper disposal of chromous sulfate (B86663) is a critical aspect of laboratory safety and environmental responsibility. As a chromium compound, it is classified as hazardous waste and requires careful handling to mitigate risks to personnel and the environment. The procedures outlined below provide a comprehensive guide for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling chromous sulfate, it is imperative to be aware of the associated hazards and to use appropriate personal protective equipment (PPE). Chromium compounds can pose significant health risks.
Essential PPE and Safety Measures:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.[1]
-
Lab Coat: A lab coat should be worn to protect from contamination.[1]
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[1][2]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible.[1][3][4]
-
Labeling: All containers holding this compound waste must be clearly and accurately labeled as hazardous waste.[5] For chromium compounds that are potential carcinogens (like Cr(VI)), a "CANCER HAZARD" warning is required.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to contain the substance and prevent exposure.
Spill Cleanup Steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3][6]
-
Contain: Use dry, clean-up procedures. Sweep or shovel the spilled material carefully to avoid generating dust.[5][7] If necessary, wet the material slightly with water to prevent it from becoming airborne.[5]
-
Collect: Place the collected material into a clean, dry, sealable, and clearly labeled container for hazardous waste.[3][5][7]
-
Decontaminate: Wash the spill area thoroughly with soap and water after the material has been collected.[4][6] All cleanup materials (e.g., cloths, wipes) must also be treated as hazardous waste.[6]
Quantitative Safety Data Summary
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) (as Cr(III)) | 0.5 mg/m³ (TWA) | [4] |
| ACGIH Threshold Limit Value (TLV) (as Cr(III)) | 0.5 mg/m³ (TWA) | [4] |
| NIOSH Recommended Exposure Limit (REL) (as Cr(III)) | 0.5 mg/m³ (TWA) | [4] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Detailed Disposal Protocol
The disposal of chromous (chromium(II)) sulfate waste must be handled as hazardous waste. Since chromium(II) is readily oxidized to the more stable chromium(III) state in the presence of air and water, the procedures for chromium(III) waste are applicable.
For Solid this compound Waste:
-
Collection: Carefully collect the solid waste, including any contaminated materials like paper towels or pipette tips.[8]
-
Containment: Place the solid waste into a designated hazardous waste container that is durable, compatible with the chemical, and has a secure, tight-fitting lid.[5][6]
-
Labeling: Clearly label the container with "Hazardous Waste" and identify the contents (this compound).
-
Storage: Store the container in a cool, dry, well-ventilated, and secure area designated for hazardous waste, away from incompatible materials like oxidizing agents.[3][5]
-
Disposal: Arrange for pickup and disposal through a licensed hazardous waste contractor.[3][4] Do not dispose of this material in regular trash or down the drain.[9]
For Aqueous this compound Waste (Experimental Protocol):
Liquid waste containing dissolved chromium compounds should be treated to convert the soluble chromium into a more stable, solid form before disposal.[6] This is typically achieved through chemical precipitation.
Objective: To precipitate chromium ions as chromium(III) hydroxide (B78521) (Cr(OH)₃), a less soluble and more stable compound.
Methodology:
-
Transfer: Working in a chemical fume hood, transfer the aqueous chromium waste to a suitable beaker.
-
pH Adjustment: While stirring the solution, slowly add a base such as sodium hydroxide (NaOH) or magnesium oxide (MgO) to raise the pH. The optimal pH for efficient precipitation of chromium is approximately 8.[10]
-
Precipitation: As the solution becomes alkaline, a solid precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.[6]
-
Settling: Allow the precipitate to settle for at least one hour.[6]
-
Separation: Separate the solid precipitate from the liquid supernatant by filtration or decantation.[6]
-
Verification: The remaining liquid should be tested for residual chromium content to ensure it complies with local sewer discharge limits before it can be disposed of down the drain. If limits are exceeded, the precipitation process should be repeated.[6]
-
Solid Waste Handling: The collected solid chromium(III) hydroxide precipitate is considered hazardous waste. It must be dried and placed in the designated solid hazardous waste container for disposal by a licensed contractor.[6]
Disposal Workflow Diagram
Caption: Disposal workflow for solid and aqueous this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. nj.gov [nj.gov]
- 4. media.laballey.com [media.laballey.com]
- 5. dshorne.com.au [dshorne.com.au]
- 6. benchchem.com [benchchem.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. research.arizona.edu [research.arizona.edu]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. IJAEMS: Managing the Quality of Chromium Sulphate during the Recycling From Tanning Waste Water [ijaems.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chromous Sulfate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of chromous sulfate (B86663). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. The following procedures are designed to be clear, concise, and directly applicable to your daily operations.
Essential Safety and Personal Protective Equipment (PPE)
When handling chromous sulfate, a thorough understanding of its potential hazards is paramount. It can cause skin and eye irritation or burns, may lead to skin sensitization, and is harmful if ingested or inhaled.[1][2][3] Certain chromium compounds are also classified as potential carcinogens. Therefore, the consistent and correct use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[2][4][5] | Protects against airborne particles and chemical splashes, preventing eye irritation or serious damage. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), a lab coat or apron, and protective clothing to prevent skin contact.[2][4][5] | Minimizes the risk of skin irritation, allergic reactions, and chemical burns from direct contact.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust is generated or if exposure limits are exceeded.[3][4][5] | Prevents inhalation of harmful dust particles, which can cause respiratory tract irritation.[1][2] |
Occupational Exposure Limits
Maintaining airborne concentrations of this compound below established occupational exposure limits is a critical engineering control.
| Organization | Exposure Limit (as Cr) | Duration |
| OSHA (PEL) | 0.5 mg/m³ | 8-hour time-weighted average[5][6] |
| ACGIH (TLV) | 0.5 mg/m³ | 8-hour time-weighted average[5][6] |
| NIOSH (REL) | 0.5 mg/m³ | 10-hour time-weighted average[5] |
Step-by-Step Operational Protocol for Handling this compound
The following workflow provides a systematic approach to safely managing this compound from receipt to disposal.
Experimental Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary PPE as detailed in the table above.
-
Verify that the ventilation system is functioning correctly.
-
-
Handling:
-
Put on all required PPE before handling the chemical.[5] This includes a lab coat, impervious gloves, and safety goggles. A face shield and respirator should be used if there is a risk of dust or aerosol generation.
-
Carefully weigh and dispense the required amount of this compound, minimizing the creation of dust.[7]
-
When not in use, keep the container tightly closed.[5]
-
Avoid eating, drinking, or smoking in the designated handling area.[4][5]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][2]
-
-
Storage:
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.[5]
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled material and place it into a sealed, labeled container for disposal.[2][7] Avoid generating dust.
-
Wash the spill area with soap and water once the material has been collected.[2]
-
Prevent the spilled material from entering drains or waterways.[2][4][7]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][5] Seek immediate medical attention.[2]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water.[1][5] If skin irritation or a rash develops, seek medical attention.[1]
-
Inhalation: Move the individual to an area with fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2][4] Rinse the mouth with water and have the person drink water or milk.[1] Seek immediate medical attention.[1][2][4]
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[2][8] This may involve contracting a licensed chemical disposal agency.[2]
-
Do not dispose of this compound down the drain.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
